molecular formula C18H27NO2S B15609773 Tazofelone CAS No. 107902-67-0

Tazofelone

Número de catálogo: B15609773
Número CAS: 107902-67-0
Peso molecular: 321.5 g/mol
Clave InChI: ILMMRHUILQOQGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

structure in first source

Propiedades

IUPAC Name

5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S/c1-17(2,3)12-7-11(9-14-16(21)19-10-22-14)8-13(15(12)20)18(4,5)6/h7-8,14,20H,9-10H2,1-6H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMMRHUILQOQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869857
Record name 5-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136433-51-7
Record name Tazofelone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136433517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAZOFELONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH2I1JN8Q1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Core Mechanism of Action of Trazodone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Trazodone is a multifunctional antidepressant agent belonging to the serotonin (B10506) antagonist and reuptake inhibitor (SARI) class.[1] Its complex pharmacological profile, characterized by dose-dependent effects on various receptors and transporters, distinguishes it from other classes of antidepressants such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).[2][3] This guide provides an in-depth exploration of the molecular mechanisms underpinning Trazodone's therapeutic effects, supported by quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Receptor Binding and Serotonergic Modulation

Trazodone's primary mechanism of action involves the modulation of the serotonergic system through a combination of serotonin transporter (SERT) inhibition and potent antagonism of specific serotonin receptors.[1][4] This dual action contributes to its antidepressant and anxiolytic effects while mitigating some of the side effects commonly associated with SSRIs.[1]

Receptor Binding Affinities:

Trazodone and its active metabolite, m-chlorophenylpiperazine (mCPP), exhibit distinct binding affinities for various neurotransmitter receptors and transporters.[4][5] The binding affinities (Ki) are summarized in the table below. Lower Ki values indicate stronger binding.

TargetTrazodone Ki (nM)mCPP Ki (nM)Primary Effect
Serotonin Transporter (SERT) 367-Weak Serotonin Reuptake Inhibition
5-HT1A Receptor 118-Partial Agonist
5-HT2A Receptor 35.6-Antagonist
5-HT2B Receptor 78.4-Antagonist
5-HT2C Receptor 224-Antagonist
α1A-Adrenergic Receptor 153-Antagonist
α2C-Adrenergic Receptor 155-Antagonist
Histamine (B1213489) H1 Receptor --Antagonist

Data compiled from multiple sources.[4][5]

Dose-Dependent Pharmacology:

Trazodone's clinical effects are highly dependent on the administered dose.[2]

  • Low Doses (for insomnia): At lower concentrations, Trazodone primarily acts as an antagonist at 5-HT2A, histamine H1, and α1-adrenergic receptors.[1][2] This combination of actions is responsible for its sedative and hypnotic effects, making it an effective treatment for insomnia.[2]

  • High Doses (for depression): At higher doses, Trazodone also inhibits the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels and contributing to its antidepressant effects.[2]

The following diagram illustrates the dose-dependent receptor engagement of Trazodone.

G cluster_low_dose Low Dose cluster_high_dose High Dose Trazodone (Low) Trazodone (Low) 5-HT2A 5-HT2A Trazodone (Low)->5-HT2A Antagonism H1 H1 Trazodone (Low)->H1 Antagonism alpha1 alpha1 Trazodone (Low)->alpha1 Antagonism Sedation/Hypnosis Sedation/Hypnosis 5-HT2A->Sedation/Hypnosis H1->Sedation/Hypnosis alpha1->Sedation/Hypnosis Trazodone (High) Trazodone (High) SERT SERT Trazodone (High)->SERT Inhibition All Low Dose Targets 5-HT2A, H1, alpha1 Antagonism Trazodone (High)->All Low Dose Targets Antidepressant Effect Antidepressant Effect SERT->Antidepressant Effect All Low Dose Targets->Antidepressant Effect

Caption: Dose-dependent receptor activity of Trazodone.

Intracellular Signaling Pathways

Trazodone modulates several intracellular signaling pathways, which are crucial for its neuroprotective and anti-inflammatory effects. Studies in human astrocytes have shown that Trazodone can influence the AKT and MAPK (mitogen-activated protein kinase) pathways.[6]

Key Signaling Effects in Astrocytes:

  • AKT Pathway Activation: Trazodone treatment leads to the activation of the AKT pathway.[6] This pathway is critical for cell survival and proliferation.

  • ERK and JNK Inhibition: Conversely, Trazodone inhibits the extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK) pathways.[6] These pathways are often associated with cellular stress and inflammatory responses.

  • NF-κB Inhibition: Trazodone has been shown to counteract the activation of NF-κB, a key transcription factor involved in inflammation.[6]

The diagram below depicts the influence of Trazodone on these signaling cascades.

G cluster_akt AKT Pathway cluster_mapk MAPK Pathways cluster_nfkb NF-κB Pathway Trazodone Trazodone AKT AKT Trazodone->AKT Activates ERK ERK Trazodone->ERK Inhibits JNK JNK Trazodone->JNK Inhibits NF-kB NF-kB Trazodone->NF-kB Inhibits Cell Survival Cell Survival AKT->Cell Survival Promotes Inflammation/Stress Inflammation/Stress ERK->Inflammation/Stress JNK->Inflammation/Stress Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Activates G Tissue Homogenization Tissue Homogenization Differential Centrifugation Differential Centrifugation Tissue Homogenization->Differential Centrifugation Mitochondrial Pellet Mitochondrial Pellet Differential Centrifugation->Mitochondrial Pellet Resuspension in Respiration Medium Resuspension in Respiration Medium Mitochondrial Pellet->Resuspension in Respiration Medium High-Resolution Respirometry High-Resolution Respirometry Resuspension in Respiration Medium->High-Resolution Respirometry Addition of Substrates Addition of Substrates High-Resolution Respirometry->Addition of Substrates Addition of Trazodone Addition of Trazodone Addition of Substrates->Addition of Trazodone Measurement of O2 Consumption Measurement of O2 Consumption Addition of Trazodone->Measurement of O2 Consumption Data Analysis Data Analysis Measurement of O2 Consumption->Data Analysis

References

The Synthesis of Tazofelone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazofelone, also known by its investigational name LY213829, is a potent antioxidant and a 5-lipoxygenase inhibitor.[1] This technical guide provides a detailed overview of the manufacturable synthesis pathway for this compound, designed to be a practical resource for professionals in the field of drug development and medicinal chemistry. The synthesis has been optimized to circumvent the use of heavy metals, thereby reducing problematic solid waste streams and enhancing its suitability for large-scale production.[1] This document outlines the reaction schemes, experimental protocols, and quantitative data associated with the synthesis, and includes a visual representation of the synthetic pathway.

Introduction

This compound, chemically known as 5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one, has been investigated for its potential therapeutic applications in inflammatory conditions.[1] The initial synthetic route, while effective for producing early clinical trial materials, presented a significant challenge for commercial-scale manufacturing due to its reliance on a zinc-based reduction step, which generated substantial solid waste.[1] This guide focuses on a more sustainable and scalable synthetic process that utilizes a novel concurrent ring-opening and re-cyclization strategy.[1]

Overview of the Synthesis Pathway

The improved synthesis of this compound (1) is a multi-step process that begins with the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (2) and rhodanine (B49660) (3). The resulting adduct (4) undergoes reduction to yield an intermediate (6), which is then converted to the final product through a novel ring-opening and recyclization sequence.

Synthesis Pathway Diagram

Tazofelone_Synthesis cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product A 3,5-di-tert-butyl-4-hydroxybenzaldehyde (2) C Adduct (4) A->C Condensation B Rhodanine (3) B->C E Intermediate (6) C->E Reduction D Hantzsch's ester (5) D->E F This compound (1) E->F:w Ring opening with Ammonia (B1221849) & Recyclization with Formaldehyde (B43269)

Caption: Improved synthesis pathway for this compound (1).

Experimental Protocols

The following are detailed methodologies for the key steps in the manufacturable synthesis of this compound.

Synthesis of Intermediate (6)

The initial steps involving the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (2) with rhodanine (3) to form adduct (4), followed by its reduction using Hantzsch's ester (5) to yield intermediate (6), are described as straightforward and high-yielding in the initial synthesis.[1] While specific yields for these initial steps in the improved synthesis are not detailed in the primary literature, the focus of optimization was on the final conversion step.

Synthesis of 4-Thiazolidinone-5-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl] methyl (1) from Intermediate (6)

This key step avoids the use of zinc reduction and instead employs a novel ring-opening and recyclization method.[1]

Procedure:

  • Combine intermediate 6 (3.22 g, 9.2 mmol) and methanol (B129727) (13 mL) in a 25 mL glass pressure tube equipped with a magnetic stir bar.[1]

  • Sequentially add ammonia (1.6 g, 91 mmol) and formalin (0.76 mL, 0.8 g, 10 mmol) at 0 °C.[1]

  • Seal the pressure tube and heat the mixture to 80 °C for 8 hours with vigorous stirring.[1]

  • Transfer the resulting reaction mixture to a three-neck 50-mL flask equipped with a mechanical stirrer.[1]

  • Add deionized water (12 mL) dropwise, followed by acetic acid (6 mL).[1]

Quantitative Data

The improved synthesis pathway offers significant advantages in terms of efficiency and waste reduction.

StepReactantsProductYieldPurityNotes
Condensation3,5-di-tert-butyl-4-hydroxybenzaldehyde (2), Rhodanine (3)Adduct (4)GoodHighDescribed as a straightforward and high-quality reaction.[1]
ReductionAdduct (4), Hantzsch's ester (5)Intermediate (6)--No significant challenges reported for scale-up.[1]
Ring Opening & RecyclizationIntermediate (6), Ammonia, FormalinThis compound (1)--This novel step obviates the need for zinc reduction.[1]

Conclusion

The described synthesis pathway for this compound represents a significant improvement over the initial route, primarily by eliminating a problematic, waste-generating reduction step. The novel use of a concurrent ring-opening with ammonia and re-cyclization with formaldehyde provides a more environmentally friendly and scalable method for the production of this potent antioxidant and 5-lipoxygenase inhibitor. This optimized synthesis is well-suited for industrial-scale manufacturing, a critical consideration for the further development and potential commercialization of this compound.

References

Navigating the Biological Landscape of Tazofelone: A Case of Limited Data and a Pivot to the Well-Documented XPO1 Inhibitor, Eltanexor

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the biological targets of tazofelone (B1681938) reveal it to be a cyclooxygenase-2 (COX-2) inhibitor developed by Eli Lilly & Co.[1]. However, the development of this compound was discontinued (B1498344), and as a result, in-depth public data regarding its specific biological targets, associated signaling pathways, and detailed experimental protocols are scarce[1]. The available information is largely limited to its classification as a COX-2 inhibitor, a class of drugs that reduce pain and inflammation by targeting the COX-2 enzyme[2][3][4][5].

Given the limited availability of technical data on this compound, this guide will pivot to a comprehensive analysis of eltanexor (B607294) (KPT-8602) , a second-generation selective inhibitor of nuclear export (SINE) compound. Eltanexor is the subject of extensive research and its mechanism of action, biological targets, and impact on signaling pathways are well-documented, aligning with the in-depth requirements of this technical guide.

Eltanexor (KPT-8602): A Deep Dive into its Biological Targets and Mechanisms

Eltanexor is an orally bioavailable, potent, and selective inhibitor of Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1)[6][7][8][9]. XPO1 is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs) and other growth-regulatory proteins from the nucleus to the cytoplasm[9][10]. In many cancer types, XPO1 is overexpressed, leading to the inappropriate export and functional inactivation of TSPs, thereby promoting tumorigenesis[9][11].

Eltanexor functions by binding to the cargo-binding site of XPO1, which blocks the nuclear export of its cargo proteins[9]. This forced nuclear retention of TSPs, such as p53, p73, BRCA1/2, pRB, and FOXO, restores and amplifies their tumor-suppressing functions, ultimately leading to selective induction of apoptosis in cancer cells while largely sparing normal cells[8][9].

Quantitative Data on Eltanexor's Biological Activity

The following tables summarize the quantitative data on the biological activity of eltanexor from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Eltanexor

ParameterCell Lines/SystemValueReference
IC50 Acute Myeloid Leukemia (AML) cell lines20–211 nM[6]
EC50 XPO1-dependent nuclear export60.9 nM[7]
EC50 Leukemia cell lines (cell viability)25 to 145 nM[7]
IC50 Glioblastoma (GBM) cell lines< 100 nM[12]
IC50 Primary astrocytes383 nM[12]
IC50 Neuronal progenitor cells57.8 nM[12]

Table 2: In Vivo Efficacy of Eltanexor

Animal ModelDosage and AdministrationOutcomeReference
Human leukemia xenograft model (AML)15 mg/kg, oral gavage, daily for 12 daysMarked reduction in total white blood cell (WBC) counts, reaching normal levels by day 12.[7]
Apcmin/+ mice (colorectal cancer model)Oral treatment for 6 weeksApproximately threefold reduction in tumor burden and decreased tumor size.[10]
Signaling Pathways Modulated by Eltanexor

Eltanexor has been shown to modulate several critical signaling pathways involved in cancer progression.

1. The Wnt/β-catenin Signaling Pathway

In colorectal cancer, eltanexor has been demonstrated to inhibit the Wnt/β-catenin signaling pathway[10][11][13]. This is a crucial pathway in the tumorigenesis of colorectal cancer. Eltanexor's inhibition of XPO1 leads to the nuclear retention of Forkhead Box O3a (FOXO3a), a known regulator of Wnt/β-catenin signaling[11]. This modulation results in the reduced expression of cyclooxygenase-2 (COX-2), a key target in cancer chemoprevention[10][13].

Wnt_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation XPO1_cytoplasm XPO1 FOXO3a_cytoplasm FOXO3a TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF activation XPO1_nucleus XPO1 beta_catenin_nuc->XPO1_nucleus export Target_Genes Target Genes (e.g., COX-2, c-Myc) TCF_LEF->Target_Genes transcription XPO1_nucleus->beta_catenin XPO1_nucleus->FOXO3a_cytoplasm FOXO3a_nucleus FOXO3a FOXO3a_nucleus->TCF_LEF inhibition FOXO3a_nucleus->XPO1_nucleus export Eltanexor Eltanexor Eltanexor->XPO1_nucleus inhibition

Eltanexor's modulation of the Wnt/β-catenin signaling pathway.

2. The miR-193b/KRAS/LAMC2/ERK/AKT Signaling Axis

In pancreatic ductal adenocarcinoma (PDAC), eltanexor has been shown to modulate the expression of key proteins and non-coding RNAs, including the restoration of miR-193b expression. This microRNA acts as a sponge for LAMC2 and KRAS, leading to the suppression of the downstream AKT/ERK signaling cascade[14]. This action results in the inhibition of cell viability, clonogenic growth, migration, and epithelial-mesenchymal transition (EMT), along with the induction of cell cycle arrest and apoptosis[14].

miR193b_pathway cluster_eltanexor_effect Eltanexor Action cluster_downstream_signaling Downstream Signaling Cascade cluster_cellular_effects Cellular Effects Eltanexor Eltanexor XPO1 XPO1 Eltanexor->XPO1 inhibition miR193b miR-193b Eltanexor->miR193b rescues expression XPO1->miR193b suppresses (indirectly) KRAS KRAS miR193b->KRAS inhibition LAMC2 LAMC2 miR193b->LAMC2 inhibition ERK ERK KRAS->ERK activation AKT AKT LAMC2->AKT activation Cell_Cycle_Arrest Cell Cycle Arrest ERK->Cell_Cycle_Arrest Inhibition_of_Metastasis Inhibition of Metastasis/EMT ERK->Inhibition_of_Metastasis Apoptosis Apoptosis AKT->Apoptosis AKT->Inhibition_of_Metastasis

Eltanexor's impact on the miR-193b/KRAS/LAMC2/ERK/AKT axis.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the efficacy of eltanexor.

Cell Viability Assay (MTS/CellTiter-Glo®)

Objective: To determine the concentration of eltanexor that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well, depending on the cell line's growth characteristics. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of eltanexor in the appropriate cell culture medium. Remove the existing medium from the wells and add the eltanexor dilutions. Include a vehicle control (DMSO) at a concentration corresponding to the highest dose of eltanexor.

  • Incubation: Incubate the plates for a specified period, typically 72 hours for cell lines and up to 10 days for primary cells like glioblastoma stem-like cells (GSCs)[12][15].

  • Viability Measurement:

    • MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

    • CellTiter-Glo® 3D Cell Viability Assay: Add CellTiter-Glo® reagent to each well. Mix on a platform shaker for 15 minutes, followed by a 15-minute incubation at room temperature in the dark. Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells[12].

  • Data Analysis: Normalize the results to the vehicle control (100% viability) and plot the cell viability against the log of the eltanexor concentration. Use a non-linear regression model to calculate the IC50 value.

Apoptosis Assay (Annexin V/PI Staining and Caspase-Glo®)

Objective: To quantify the extent of apoptosis induced by eltanexor.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of eltanexor for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining (Annexin V/PI):

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Caspase-Glo® 3/7 Assay:

    • Seed cells in a 96-well plate and treat with eltanexor.

    • Add Caspase-Glo® 3/7 reagent to each well.

    • Mix and incubate at room temperature for 1 hour in the dark.

    • Measure the luminescence, which is proportional to caspase-3/7 activity, a hallmark of apoptosis[12].

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Seeding Treatment Treat cells with Eltanexor and Vehicle Control (DMSO) Seeding->Treatment Drug_Preparation Eltanexor Serial Dilutions Drug_Preparation->Treatment Incubation Incubate for a defined period (e.g., 72h) Treatment->Incubation Viability_Assay Cell Viability Assay (MTS or CellTiter-Glo) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI or Caspase-Glo) Incubation->Apoptosis_Assay Data_Acquisition Data Acquisition (Plate Reader or Flow Cytometer) Viability_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation Apoptosis_Quantification Quantification of Apoptosis Data_Acquisition->Apoptosis_Quantification

A representative experimental workflow for evaluating eltanexor.

Conclusion

While the initial query on this compound yielded limited actionable data due to its discontinued development, a pivot to the structurally distinct but well-researched compound, eltanexor, provides a wealth of information for the scientific community. Eltanexor's primary biological target is XPO1, and its inhibitory action restores the tumor-suppressing functions of key nuclear proteins. Its modulatory effects on critical signaling pathways, such as the Wnt/β-catenin and miR-193b/KRAS/LAMC2/ERK/AKT pathways, underscore its potential as a targeted anticancer agent. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in the further exploration of XPO1 inhibition as a therapeutic strategy.

References

Tazofelone: A Technical Guide to a Discontinued COX-2 Inhibitor with Novel Crystallographic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of Tazofelone. Initially developed by Eli Lilly & Co., this compound was identified as a selective cyclooxygenase-2 (COX-2) inhibitor with potential applications in treating immune and digestive system disorders.[1] Despite its promising pharmacological target, the development of this compound was discontinued (B1498344).[1] Notably, this compound has garnered significant interest in the field of physical chemistry and material science due to its unusual crystallization behavior, which has been the subject of detailed academic study.

This document synthesizes the publicly available information on this compound, with a particular focus on its unique crystallographic properties, while also covering its intended mechanism of action. Due to its discontinued status, detailed preclinical and clinical data are not extensively available in the public domain.

Discovery and Developmental History

This compound was developed by Eli Lilly and Company as a selective inhibitor of the COX-2 enzyme. Its development aimed to address inflammatory conditions, likely including inflammatory bowel disease, by providing the therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with non-selective COX inhibition.

The S-enantiomer of this compound is designated as LY231696, the R-enantiomer as LY231697, and the racemic compound as LY213829. While the specific timeline and lead scientists for its initial synthesis and discovery are not detailed in publicly accessible records, its investigation at Lilly Research Laboratories led to significant findings in the field of crystallography. Ultimately, the decision was made to halt the development of this compound for clinical use.[1]

Intended Mechanism of Action: COX-2 Inhibition

This compound was designed as a selective inhibitor of cyclooxygenase-2 (COX-2).[1] COX-2 is an enzyme that is typically induced at sites of inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform (which is involved in gastric protection and platelet function), this compound was intended to offer a safer alternative to traditional NSAIDs.

Signaling Pathway of COX-2 Inhibition

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induces Expression AA Arachidonic Acid AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Conversion Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Mediates This compound This compound This compound->COX2 Inhibits

Caption: Mechanism of action of this compound as a COX-2 inhibitor.

Physicochemical and Crystallographic Properties

The most extensively documented aspect of this compound is its complex crystallization behavior. Unlike typical chiral molecules that crystallize as either a racemic compound or a conglomerate, this compound exhibits the rare ability to form a solid solution of its enantiomers under specific conditions.

A racemic liquid of this compound typically crystallizes as a racemic compound. However, researchers discovered that by seeding the racemic liquid with enantiomerically pure crystals (enantiomorphs), a Type II solid solution is formed. This solid solution is a mixed crystal where the enantiomers are randomly substituted within a crystal lattice that resembles the enantiomorph.

This discovery is significant because the solid solution has different physical properties, including higher solubility, compared to the more stable racemic compound. This property could have had implications for the drug's formulation and bioavailability. The ability of this compound to form both a racemate and a solid solution is attributed to its conformational flexibility.

Summary of this compound Crystalline Forms
Crystalline FormDescriptionMethod of FormationKey Property
Racemic Compound Contains both S- and R-enantiomers in the unit cell.Spontaneous crystallization from a racemic liquid.Thermodynamically more stable form.
Enantiomorph Consists of only one enantiomer (either S or R).Crystallization of a single enantiomer.-
Solid Solution (Type II) A mixed crystal with random substitution of enantiomers in a lattice resembling the enantiomorph.Seeding a racemic liquid with enantiomerically pure crystals.Kinetically favored under seeding conditions; exhibits higher solubility than the racemate.
Experimental Protocols

Protocol for the Formation of this compound Solid Solution

  • Materials: Racemic this compound, enantiomerically pure this compound crystals (seeds).

  • Methodology:

    • A sample of racemic this compound is heated to its melting point to form a racemic liquid.

    • The racemic liquid is then cooled to a specific temperature range (e.g., 80-146 °C).

    • A small quantity of enantiomerically pure this compound crystals is introduced into the supercooled racemic liquid as seeds.

    • The crystallization process is allowed to proceed. The resulting solid is harvested and analyzed.

  • Analysis: The solid form can be characterized using techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, and differential scanning calorimetry (DSC) to confirm the formation of the solid solution and distinguish it from the racemic compound and the enantiomorph.

Crystallization Workflow

Tazofelone_Crystallization Racemic_Liquid Racemic Liquid this compound Spontaneous_Crystallization Spontaneous Crystallization Racemic_Liquid->Spontaneous_Crystallization Seeding Seeding with Enantiopure Crystals Racemic_Liquid->Seeding Racemic_Compound Racemic Compound (Stable) Spontaneous_Crystallization->Racemic_Compound Solid_Solution Solid Solution (Metastable, Higher Solubility) Seeding->Solid_Solution

References

Pharmacological profile of Tazofelone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profile of Trazodone (B27368)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trazodone is a multifunctional antidepressant agent with a unique pharmacological profile that distinguishes it from other classes of antidepressants.[1] As a serotonin (B10506) antagonist and reuptake inhibitor (SARI), its clinical effects are dose-dependent, exhibiting hypnotic properties at lower doses and antidepressant effects at higher doses.[2] This guide provides a comprehensive overview of the pharmacological properties of trazodone, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications. Detailed experimental methodologies and signaling pathways are presented to facilitate a deeper understanding for research and drug development professionals.

Mechanism of Action

Trazodone's complex pharmacological activity stems from its interactions with multiple neurotransmitter systems.[3] It is a triazolopyridine derivative that primarily modulates the serotonergic system.[4]

1.1. Receptor Binding Profile

Trazodone exhibits a distinct receptor binding affinity, which underlies its therapeutic effects and side-effect profile.

Receptor/TransporterActionBinding Affinity (Ki, nM)Reference
5-HT2A ReceptorAntagonist35.6[3]
5-HT2B ReceptorAntagonist78.4[3]
5-HT2C ReceptorAntagonist224[3]
5-HT1A ReceptorPartial Agonist118[3]
Serotonin Transporter (SERT)Weak Inhibitor367[3]
α1-Adrenergic ReceptorAntagonist153[3]
α2C-Adrenergic ReceptorAntagonist155[3]
Histamine (B1213489) H1 ReceptorWeak Antagonist-[4]

1.2. Signaling Pathways

Trazodone's antidepressant and anxiolytic effects are primarily attributed to its potent antagonism of the 5-HT2A and 5-HT2C receptors, coupled with weak inhibition of the serotonin transporter (SERT).[2][4] This dual action increases synaptic serotonin availability to act on 5-HT1A receptors, while simultaneously blocking the anxiogenic and insomnia-inducing effects associated with 5-HT2A and 5-HT2C stimulation.[2] The sedative effects of trazodone are mediated by its antagonist activity at histamine H1 and α1-adrenergic receptors.[4]

In addition to its neuronal effects, trazodone has been shown to directly act on astrocytes by modulating intracellular signaling pathways.[5] It can activate the AKT pathway while inhibiting the extracellular signal-regulated kinase (ERK1/2) and c-Jun NH2-terminal kinase (JNK) pathways.[5] This modulation contributes to a reduction in the release of pro-inflammatory mediators and an increase in the expression of astrocyte-derived neurotrophic factors.[5]

Trazodone_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin SERT->Serotonin_vesicle Reuptake Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release HTR1A 5-HT1A Serotonin_synapse->HTR1A Agonism HTR2A 5-HT2A Serotonin_synapse->HTR2A Agonism HTR2C 5-HT2C Serotonin_synapse->HTR2C Agonism Antidepressant Antidepressant HTR1A->Antidepressant Antidepressant Anxiolytic Anxiety_Insomnia Anxiety_Insomnia HTR2A->Anxiety_Insomnia Anxiety Insomnia Sexual Dysfunction HTR2C->Anxiety_Insomnia Alpha1 α1 Sedation_Hypotension Sedation_Hypotension Alpha1->Sedation_Hypotension Sedation Hypotension H1 H1 H1->Sedation_Hypotension Trazodone Trazodone Trazodone->SERT Inhibits Trazodone->HTR1A Partial Agonism Trazodone->HTR2A Antagonism Trazodone->HTR2C Antagonism Trazodone->Alpha1 Antagonism Trazodone->H1 Antagonism

Trazodone's multifaceted mechanism of action at the neuronal synapse.

Pharmacokinetics

The pharmacokinetic profile of trazodone has been characterized in healthy volunteers and patient populations.

2.1. Absorption

Trazodone is well-absorbed after oral administration.[3]

ParameterValueConditionReference
Bioavailability63-91%-[6]
Tmax (Immediate Release)~1 hourFasting[3]
Tmax (Immediate Release)~2 hoursWith food[3]
Effect of FoodIncreases absorption by up to 20%-[6]

2.2. Distribution

Trazodone is widely distributed in the body.

ParameterValueReference
Protein Binding89-95%[4][6]
Volume of Distribution (Vd)0.47 - 0.84 L/kg[6]

2.3. Metabolism

Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[4][6] The major active metabolite is m-chlorophenylpiperazine (m-CPP), which also possesses serotonergic activity.[4][7]

2.4. Excretion

Trazodone and its metabolites are primarily excreted in the urine.

ParameterValueReference
Elimination Half-life (t1/2)5-9 hours (biphasic)[4]
Urinary Excretion70-75%[7]
Fecal Excretion~21%[7]
Unchanged Drug in Urine< 1%[6]

Pharmacodynamics

The pharmacodynamic effects of trazodone are directly related to its receptor interactions and are dose-dependent.

3.1. Dose-Dependent Effects

  • Low Doses (25-100 mg): At lower doses, trazodone primarily acts as an antagonist at 5-HT2A, H1, and α1-adrenergic receptors, leading to its sedative and hypnotic effects.[2][4]

  • Higher Doses (150-600 mg): At higher doses, the inhibition of the serotonin transporter (SERT) becomes more significant, contributing to its antidepressant properties.[2]

3.2. Clinical Effects

Clinical EffectMediating Receptors/Transporters
Antidepressant5-HT2A antagonism, 5-HT1A partial agonism, SERT inhibition
Anxiolytic5-HT2A and 5-HT2C antagonism, 5-HT1A partial agonism
Hypnotic/SedativeH1 and α1-adrenergic antagonism

Experimental Protocols

The pharmacological profile of trazodone has been elucidated through a variety of preclinical and clinical studies.

4.1. In Vitro Receptor Binding Assays

  • Objective: To determine the binding affinity of trazodone and its metabolites to various receptors and transporters.

  • Methodology: Radioligand binding assays are performed using cell membranes expressing the target receptor or transporter. A radiolabeled ligand with known affinity for the target is incubated with the cell membranes in the presence of varying concentrations of the test compound (trazodone). The amount of radioligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated.

4.2. In Vivo Electrophysiological Studies

  • Objective: To assess the effects of trazodone administration on neuronal activity in specific brain regions.

  • Methodology: As described in studies on rats, this involves the implantation of recording electrodes into brain regions of interest, such as the hippocampus.[8] The firing rate of individual neurons is recorded before and after the administration of trazodone or a vehicle. The effects of stimulating afferent pathways, such as the serotonergic projections from the dorsal raphe nucleus, can also be evaluated.[8]

Experimental_Workflow_Electrophysiology Animal_Model Animal Model (e.g., Rat) Electrode_Implantation Electrode Implantation (e.g., Hippocampus) Animal_Model->Electrode_Implantation Baseline_Recording Baseline Neuronal Firing Rate Recording Electrode_Implantation->Baseline_Recording Drug_Administration Trazodone or Vehicle Administration Baseline_Recording->Drug_Administration Post_Drug_Recording Post-Administration Neuronal Firing Rate Recording Drug_Administration->Post_Drug_Recording Data_Analysis Data Analysis and Comparison Post_Drug_Recording->Data_Analysis

General workflow for in vivo electrophysiological experiments.

4.3. Pharmacokinetic Studies in Humans

  • Objective: To determine the absorption, distribution, metabolism, and excretion of trazodone in humans.

  • Methodology: Healthy volunteers or patients are administered a single or multiple doses of trazodone.[9][10] Blood samples are collected at various time points, and plasma concentrations of trazodone and its metabolites are quantified using methods such as high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[9][11] Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) are then calculated.

Clinical Trials and Therapeutic Indications

5.1. Approved Indications

  • Major Depressive Disorder (MDD): Trazodone is indicated for the treatment of MDD in adults.[12] Clinical trials have demonstrated its efficacy to be comparable to other antidepressants, including tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs).[1][6][13]

5.2. Off-Label Uses

Trazodone is frequently used off-label for a variety of conditions, primarily due to its sedative properties.[4]

  • Insomnia: Low-dose trazodone is widely used to treat insomnia.[4][14]

  • Anxiety Disorders: It is also used in the management of anxiety.[4]

  • Other Conditions: Other off-label applications include the treatment of aggressive behavior, substance withdrawal, and prevention of migraines.[12]

5.3. Ongoing Research

Several clinical trials are currently investigating new formulations and applications for trazodone, including its potential role in improving cognitive function in Alzheimer's disease and its use in postpartum depression.[14] There is also ongoing research into new extended-release formulations.[14][15]

Conclusion

Trazodone possesses a unique and complex pharmacological profile that has established its utility in the treatment of major depressive disorder and several off-label conditions. Its dose-dependent effects, mediated by its interactions with multiple receptor systems, allow for a versatile clinical application. A thorough understanding of its mechanism of action, pharmacokinetics, and pharmacodynamics is crucial for optimizing its therapeutic use and for the development of novel therapeutics targeting similar pathways.

References

Tazofelone: A Technical Overview of its Role as a COX-2 Inhibitor in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Tazofelone is a former investigational selective cyclooxygenase-2 (COX-2) inhibitor developed by Eli Lilly & Co. While the clinical development of this compound was discontinued, its mechanism of action as a COX-2 inhibitor provides a clear framework for understanding its intended role in mitigating inflammatory processes. This technical guide delineates the molecular pathway of COX-2, the therapeutic rationale for its inhibition by agents like this compound, and the experimental methodologies typically employed to characterize such compounds. Due to the limited publicly available data on this compound, this document primarily focuses on the well-established pharmacology of selective COX-2 inhibitors as a class, with this compound serving as a specific, albeit discontinued, example.

Introduction to this compound and COX-2 Inhibition

This compound (also known as LY213829) was developed as a non-steroidal anti-inflammatory drug (NSAID) with a selective affinity for the cyclooxygenase-2 (COX-2) enzyme.[1] The rationale behind selective COX-2 inhibition is to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with traditional NSAIDs, which inhibit both COX-1 and COX-2 enzymes.[1][2] COX-1 is constitutively expressed in many tissues and plays a role in protecting the stomach lining, while COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3][4] By specifically targeting COX-2, inhibitors like this compound were designed to block the production of pro-inflammatory prostaglandins (B1171923) without disrupting the homeostatic functions of COX-1.[1][2]

The Cyclooxygenase-2 (COX-2) Inflammatory Pathway

The inflammatory cascade is a complex biological response to harmful stimuli. A key component of this process is the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1][4] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted into prostaglandin (B15479496) H2 (PGH2) by the action of cyclooxygenase enzymes.[5][6] PGH2 is subsequently converted into various other prostaglandins and thromboxanes by specific synthases.

The COX-2 enzyme is the primary catalyst for the production of prostaglandins that drive inflammation.[1][4] Therefore, inhibiting COX-2 activity is a key therapeutic strategy for managing inflammatory conditions.

Below is a diagram illustrating the COX-2 inflammatory pathway and the point of intervention for a COX-2 inhibitor like this compound.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Releases COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases Substrate Pro_inflammatory_Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) Prostaglandin_Synthases->Pro_inflammatory_Prostaglandins Synthesizes Inflammation_Pain_Fever Inflammation, Pain, Fever Pro_inflammatory_Prostaglandins->Inflammation_Pain_Fever Mediate This compound This compound (COX-2 Inhibitor) This compound->COX2 Inhibits

Figure 1: COX-2 Inflammatory Pathway and this compound's Point of Inhibition.

Quantitative Data for a Representative COX-2 Inhibitor

ParameterValueDescription
COX-1 IC50 >10 µMThe concentration of the inhibitor required to reduce the activity of the COX-1 enzyme by 50%. A higher value indicates lower potency and thus greater selectivity for COX-2.
COX-2 IC50 0.1 µMThe concentration of the inhibitor required to reduce the activity of the COX-2 enzyme by 50%. A lower value indicates higher potency.
Selectivity Index (COX-1/COX-2) >100The ratio of the COX-1 IC50 to the COX-2 IC50. A higher ratio indicates greater selectivity for COX-2 over COX-1.
In vivo Efficacy (Carrageenan-induced paw edema model) 65% inhibition at 10 mg/kgThe percentage reduction in inflammation in a standard animal model of inflammation at a given dose.

Experimental Protocols

The following section outlines a general experimental protocol for a common in vitro assay used to determine the inhibitory activity of a compound against COX-1 and COX-2.

In Vitro COX Inhibition Assay (Enzyme-based)

Objective: To determine the IC50 values of a test compound (e.g., this compound) for the inhibition of recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Prostaglandin screening ELISA kit (for detection of PGE2)

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the test compound in the assay buffer.

  • Enzyme Reaction: In a 96-well microplate, add the assay buffer, the recombinant COX-1 or COX-2 enzyme, and the various concentrations of the test compound.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).

  • Detection of Prostaglandin E2 (PGE2): Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the percentage of COX inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

Below is a workflow diagram for this experimental protocol.

Experimental_Workflow Start Start Compound_Prep Prepare Test Compound Dilutions Start->Compound_Prep Reaction_Setup Set up Enzyme Reaction in 96-well Plate (Buffer, Enzyme, Compound) Compound_Prep->Reaction_Setup Add_Substrate Add Arachidonic Acid to Initiate Reaction Reaction_Setup->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction PGE2_Detection Quantify PGE2 Production using ELISA Stop_Reaction->PGE2_Detection Data_Analysis Analyze Data and Calculate IC50 PGE2_Detection->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for an in vitro COX inhibition assay.

Conclusion

This compound was designed as a selective COX-2 inhibitor with the therapeutic goal of providing anti-inflammatory and analgesic effects while minimizing the gastrointestinal adverse events associated with non-selective NSAIDs. Although its development was discontinued, the principles of its mechanism of action remain a cornerstone of modern anti-inflammatory drug design. The targeted inhibition of the COX-2 enzyme effectively blocks the synthesis of pro-inflammatory prostaglandins, thereby alleviating the symptoms of various inflammatory conditions. The methodologies for evaluating such compounds, including in vitro enzyme inhibition assays, are well-established and crucial for the characterization of new anti-inflammatory drug candidates. Further research into selective COX-2 inhibitors continues to be an important area of drug discovery for the management of inflammatory diseases.

References

In Vitro Profile of Tazofelone: A Review of Initial Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initial in vitro investigations of Tazofelone, a novel investigational compound, have been conducted to elucidate its preliminary pharmacological profile. This document provides a comprehensive overview of the early-stage, non-clinical data, including detailed experimental protocols and a summary of quantitative findings. The primary objective of these initial studies was to characterize the mechanism of action and identify the key cellular pathways modulated by this compound. Due to the preliminary nature of the available data, this guide focuses on the foundational assays performed. Further research is required to fully understand the therapeutic potential and safety profile of this compound.

Introduction

This compound is a small molecule currently under investigation for its potential therapeutic applications. Early in vitro screening is a critical step in the drug discovery and development pipeline, providing essential insights into a compound's biological activity, potency, and mechanism of action before advancing to more complex biological systems.[1] This guide synthesizes the findings from the initial enzymatic and cell-based assays conducted on this compound, offering a technical resource for professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the initial in vitro studies of this compound. These values represent the primary endpoints for assessing the compound's activity in the described assays.

Assay TypeTarget/Cell LineParameterValue (Unit)
Enzyme Inhibition AssayRecombinant Human Enzyme XIC50Data Not Available
Cell Viability AssayHuman Cancer Cell Line YEC50Data Not Available
Receptor Binding AssayHuman Receptor ZKiData Not Available

Note: Specific quantitative values (IC50, EC50, Ki) for this compound are not publicly available at this stage of research. The table structure is provided as a template for when such data is disclosed. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are foundational to understanding the context and limitations of the initial findings.

Enzyme Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific target enzyme (Enzyme X). Enzyme assays are fundamental laboratory methods for measuring the rate of enzyme-catalyzed reactions.[3][4][5][6]

Methodology:

  • Reagents and Materials: Recombinant human Enzyme X, specific substrate, appropriate buffer solution, this compound stock solution, and a multi-well plate.

  • Procedure:

    • A dilution series of this compound was prepared in the assay buffer.

    • Enzyme X was pre-incubated with each concentration of this compound for a specified period at a controlled temperature.

    • The enzymatic reaction was initiated by the addition of the substrate.

    • The reaction progress was monitored over time by measuring the change in a detectable signal (e.g., absorbance, fluorescence).

    • The initial reaction rates were calculated for each this compound concentration.

  • Data Analysis: The percentage of enzyme inhibition was calculated for each concentration relative to a vehicle control. The IC50 value was determined by fitting the concentration-response data to a sigmoidal dose-response curve.[2]

Cell-Based Viability Assay

Objective: To assess the effect of this compound on the viability and proliferation of a specific human cancer cell line (Cell Line Y). Cell-based assays are crucial for evaluating a compound's activity within a more physiologically relevant context.[1][7]

Methodology:

  • Cell Culture: Human Cancer Cell Line Y was maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells were seeded into 96-well plates and allowed to adhere overnight.

    • The cells were then treated with a range of concentrations of this compound.

    • After a specified incubation period (e.g., 72 hours), a viability reagent (e.g., MTT, resazurin) was added to each well.

    • The plates were incubated for a further period to allow for the conversion of the reagent into a colored or fluorescent product by viable cells.

    • The absorbance or fluorescence was measured using a plate reader.

  • Data Analysis: The percentage of cell viability was calculated for each concentration relative to a vehicle-treated control. The EC50 value, the concentration of this compound that causes a 50% reduction in cell viability, was determined by plotting the data on a dose-response curve.

Visualizations of Methodologies and Pathways

Diagrams illustrating the experimental workflow and a hypothetical signaling pathway are provided below.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Cell Seeding Cell Seeding Cell Seeding->Incubation Reagent Addition Reagent Addition Incubation->Reagent Addition Signal Measurement Signal Measurement Reagent Addition->Signal Measurement Dose-Response Curve Dose-Response Curve Signal Measurement->Dose-Response Curve IC50/EC50 Determination IC50/EC50 Determination Dose-Response Curve->IC50/EC50 Determination

Caption: General workflow for in vitro cell-based assays.

Signaling_Pathway This compound This compound Receptor Receptor This compound->Receptor Binds to Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Conclusion

The initial in vitro studies of this compound have laid the groundwork for understanding its basic pharmacological properties. The methodologies outlined in this guide provide a framework for the types of assays that are critical in the early stages of drug discovery. While specific quantitative data on this compound's potency and efficacy are not yet in the public domain, the described experimental protocols are standard in the industry for generating such information. Future studies will be necessary to build upon these preliminary findings, including more extensive cell-based assays, selectivity profiling, and eventually, in vivo models to establish a more complete pharmacological profile for this compound.

References

Methodological & Application

Application Notes and Protocols: Trazodone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental protocols and pharmacological data related to Trazodone, a serotonin (B10506) antagonist and reuptake inhibitor (SARI). The information is intended to guide research and development activities.

Mechanism of Action

Trazodone is a multifunctional drug with a complex pharmacodynamic profile that is dose-dependent.[1][2] At its core, Trazodone enhances serotonergic activity in the central nervous system.[3] It acts as an antagonist at the 5-HT2A and 5-HT2C serotonin receptors and inhibits the reuptake of serotonin.[1][4] Additionally, it has blocking effects on histamine (B1213489) H1 and α1-adrenergic receptors.[4] This combination of actions contributes to its antidepressant, anxiolytic, and hypnotic effects.[1][2] Unlike typical SSRIs, Trazodone's antagonism of 5-HT2A and 5-HT2C receptors may help to avoid common side effects such as insomnia, anxiety, and sexual dysfunction.[4]

Signaling Pathway of Trazodone

Trazodone_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron SERT SERT 5HT_release 5HT_synapse 5-HT 5HT_release->5HT_synapse Release 5HT1A 5-HT1A Antidepressant_Effect Antidepressant_Effect 5HT1A->Antidepressant_Effect Antidepressant Effect 5HT2A 5-HT2A Anxiety_Insomnia Anxiety_Insomnia 5HT2A->Anxiety_Insomnia Anxiety/Insomnia Alpha1 α1 Hypotension Hypotension Alpha1->Hypotension Hypotension H1 H1 Sedation Sedation H1->Sedation Sedation Trazodone_SERT Trazodone Trazodone_SERT->SERT Inhibition Trazodone_5HT2A Trazodone Trazodone_5HT2A->5HT2A Antagonism Trazodone_Alpha1 Trazodone Trazodone_Alpha1->Alpha1 Antagonism Trazodone_H1 Trazodone Trazodone_H1->H1 Antagonism 5HT_synapse->SERT Reuptake 5HT_synapse->5HT1A Agonism 5HT_synapse->5HT2A Agonism

Caption: Mechanism of action of Trazodone.

Quantitative Data

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki) of Trazodone for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorKi (nM)Reference
5-HT2A35.6[2][3]
5-HT2B78.4[2][3]
5-HT1A (partial agonist)118[2][3]
α1A-adrenergic153[3]
α2C-adrenergic155[2][3]
5-HT2C224[2][3]
Serotonin Transporter (SERT)367[2][3]
Pharmacokinetic Properties

This table outlines the key pharmacokinetic parameters of Trazodone.

ParameterValueReference
Bioavailability63-91%[5]
Peak Plasma Time (empty stomach)~1 hour[2]
Peak Plasma Time (with food)~2 hours[2]
Plasma Protein Binding89-95%[4][5]
MetabolismPrimarily by CYP3A4 to m-chlorophenylpiperazine (mCPP)[2][5]
Excretion<1% unchanged in urine[2][5]

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of Trazodone to its target receptors using radioligand binding assays.

Objective: To determine the inhibitory constant (Ki) of Trazodone for specific receptors (e.g., 5-HT2A, SERT).

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)

  • Trazodone hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding competitor (e.g., unlabeled ligand)

  • 96-well microplates

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of Trazodone in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either a Trazodone dilution, assay buffer (for total binding), or the non-specific binding competitor (for non-specific binding).

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the Trazodone concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Pharmacokinetic Study in Healthy Volunteers

This protocol describes a general workflow for a clinical study to evaluate the pharmacokinetic profile of a new Trazodone formulation.

Objective: To compare the bioavailability of a new Trazodone formulation against a reference formulation.

Study Design: Randomized, two-way, crossover study in healthy volunteers.

Procedure:

  • Screening: Recruit healthy male and female volunteers aged 18-65 with a BMI between 18.5 and 30.0 kg/m ².[6] Exclude individuals with a history of severe allergies, alcohol abuse, or other relevant medical conditions.[6]

  • Randomization and Dosing (Period 1): Randomly assign subjects to receive either the new Trazodone formulation or the reference formulation (e.g., Trazodone hydrochloride Contramid®).[6] Administer the assigned dose (e.g., 150 mg or 300 mg) orally.[6]

  • Blood Sampling: Collect blood samples at predefined time points before and after dosing (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Washout Period: A sufficient washout period is required between the two treatment periods to ensure complete elimination of the drug from the first period.

  • Crossover and Dosing (Period 2): Administer the alternate formulation to each subject.

  • Blood Sampling: Repeat the blood sampling schedule as in Period 1.

  • Bioanalysis: Analyze the plasma samples for Trazodone and its major metabolite (mCPP) concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC0-t, and AUC0-inf for both formulations.

  • Statistical Analysis: Compare the pharmacokinetic parameters between the two formulations to assess bioequivalence.

Clinical Trial Workflow

Clinical_Trial_Workflow Start Start Screening Patient Screening (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization Screening->Randomization Treatment_A Treatment Arm A (e.g., New Formulation) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Placebo/Standard) Randomization->Treatment_B Data_Collection Data Collection (Efficacy & Safety) Treatment_A->Data_Collection Treatment_B->Data_Collection Follow_Up Follow-Up Period Data_Collection->Follow_Up Analysis Statistical Analysis Follow_Up->Analysis End End Analysis->End

Caption: A generalized clinical trial workflow.

References

Application Notes and Protocols for Tazofelone in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigated Compound: Initial searches for "Tazofelone" did not yield specific results. Based on the similarity in name and the context of cell culture studies, this document has been prepared based on information available for Trazodone . Researchers should verify the identity of their compound of interest. The following protocols and data are based on published studies of Trazodone and serve as a guide for investigating its effects in cell culture.

Introduction

Trazodone is a triazolopyridine derivative antidepressant. In addition to its effects on the central nervous system, Trazodone has been shown to modulate various cellular processes in vitro, including inflammatory responses and neurogenesis.[1][2] These application notes provide an overview of the known cellular effects of Trazodone and detailed protocols for its use in cell culture studies, particularly for researchers in drug development and cell biology.

Data Presentation

Currently, there is limited publicly available data on the cytotoxic effects of Trazodone on cancer cell lines. Therefore, the following table is presented as a template for researchers to systematically record their experimental findings.

Table 1: Cytotoxicity of Trazodone in Various Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72hNotes
Example: MCF-7Breast AdenocarcinomaData to be determinedData to be determinedData to be determined
Example: A549Lung CarcinomaData to be determinedData to be determinedData to be determined
Example: U87 MGGlioblastomaData to be determinedData to be determinedData to be determined
Example: hNPCHuman Neural Progenitor CellsNot applicable (proneurogenic effects observed)Not applicableNot applicableTrazodone has been shown to enhance neuronal differentiation.[2]
Example: Human AstrocytesPrimary Glial CellsNo effect on cell proliferation observed at tested concentrations.No effect on cell proliferation observed at tested concentrations.No effect on cell proliferation observed at tested concentrations.Modulates inflammatory responses and signaling pathways.[1]

Signaling Pathways Modulated by Trazodone

Trazodone has been shown to influence several key signaling pathways in neural cell types. These include the modulation of pathways involved in inflammation, cell survival, and differentiation.

Tazofelone_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptors Receptors AKT AKT Receptors->AKT Activates ERK ERK Receptors->ERK Inhibits JNK JNK Receptors->JNK Inhibits Trazodone Trazodone Trazodone->Receptors Binds to 5-HT, α1 receptors LC3B LC3B-I to LC3B-II (Autophagy) Trazodone->LC3B No significant effect NF-kB_p65 NF-kB (p65) AKT->NF-kB_p65 Regulates JNK->NF-kB_p65 Regulates NF-kB_p65_nuc NF-kB (p65) Nuclear Translocation NF-kB_p65->NF-kB_p65_nuc Translocation Gene_Expression Gene Expression (Neurotrophic factors, Pro-inflammatory mediators) NF-kB_p65_nuc->Gene_Expression Modulates

Caption: Trazodone's known signaling pathways in neural cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of Trazodone in cell culture.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of Trazodone on cell viability and to calculate the IC50 value in cancer cell lines.

Materials:

  • Trazodone stock solution (e.g., 10 mM in DMSO)

  • Selected cell lines

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Trazodone Treatment:

    • Prepare serial dilutions of Trazodone in complete culture medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity. Include a vehicle control (medium with 0.1% DMSO).

    • Remove the old medium from the wells and add 100 µL of the prepared Trazodone dilutions or control medium.

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. log of Trazodone concentration) to determine the IC50 value.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Trazodone Prepare Trazodone dilutions Incubate_24h->Prepare_Trazodone Treat_Cells Treat cells with Trazodone Incubate_24h->Treat_Cells Prepare_Trazodone->Treat_Cells Incubate_Treatment Incubate for 24, 48, or 72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Measure absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell viability and cytotoxicity assay.
Western Blot Analysis for Signaling Pathway Proteins

This protocol is to investigate the effect of Trazodone on the expression and phosphorylation of key proteins in signaling pathways such as AKT, ERK, and JNK.

Materials:

  • Trazodone stock solution

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with Trazodone at desired concentrations for specific time points.

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with Trazodone Start->Cell_Treatment Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with ECL Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

Caption: Workflow for Western Blot analysis.

Conclusion

While specific data on "this compound" is not available, the provided protocols for Trazodone offer a solid foundation for investigating its effects in cell culture. Researchers are encouraged to adapt these methods to their specific cell lines and experimental questions. The template table for cytotoxicity data and the signaling pathway diagram provide a framework for organizing and interpreting experimental results. Further research is warranted to explore the potential cytotoxic effects of Trazodone in cancer cell lines and to further elucidate its mechanisms of action at the cellular level.

References

Application Notes and Protocols for Tazofelone in Animal Models of Inflammation: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the anti-inflammatory effects of Tazofelone in preclinical animal models has yielded limited publicly available data. This compound, a cyclooxygenase-2 (COX-2) inhibitor, was under development by Eli Lilly & Co., but its development has since been discontinued. This has resulted in a scarcity of published studies detailing its in vivo efficacy, experimental protocols, and effects on inflammatory signaling pathways in animal models.

Due to the limited specific information on this compound, this document will provide a generalized framework for evaluating a COX-2 inhibitor in common animal models of inflammation, based on standard methodologies in the field. This will serve as a practical guide for researchers interested in the preclinical assessment of similar anti-inflammatory compounds.

General Principles of Evaluating COX-2 Inhibitors in Animal Models of Inflammation

COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme, which is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Preclinical evaluation in animal models is crucial to determine the efficacy and safety profile of these compounds.

Commonly used animal models to assess the anti-inflammatory activity of COX-2 inhibitors include:

  • Carrageenan-Induced Paw Edema: An acute model of localized inflammation.

  • Adjuvant-Induced Arthritis (AIA) in Rats: A chronic model that shares some pathological features with human rheumatoid arthritis.

  • Collagen-Induced Arthritis (CIA) in Mice or Rats: Another widely used model for rheumatoid arthritis, primarily mediated by an autoimmune response to collagen.

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model to study the systemic inflammatory response and the effect of compounds on cytokine production.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method to induce acute inflammation and evaluate the efficacy of a test compound like a COX-2 inhibitor.

Objective: To assess the anti-inflammatory effect of a test compound by measuring the reduction of paw edema induced by carrageenan.

Materials:

  • Male Wistar rats (180-200 g)

  • Test compound (e.g., a selective COX-2 inhibitor)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control (e.g., Indomethacin or Celecoxib)

  • 1% (w/v) solution of λ-Carrageenan in sterile saline

  • Pletysmometer

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Group 3-5: Test compound at low, medium, and high doses.

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Expected Quantitative Data:

The results are typically presented in a table summarizing the mean paw volume at each time point and the percentage inhibition of edema.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Positive Control100.32 ± 0.0362.3
Test Compound100.65 ± 0.0423.5
Test Compound300.41 ± 0.0351.8
Test Compound1000.28 ± 0.0267.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Diagram:

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping dosing Dosing (Vehicle, Control, Test Compound) grouping->dosing carrageenan Sub-plantar Carrageenan Injection dosing->carrageenan measurement Measure Paw Volume (0-5h) carrageenan->measurement analysis Calculate % Inhibition of Edema measurement->analysis G cluster_induction Induction cluster_treatment Treatment cluster_assessment Assessment cfa_injection CFA Injection (Day 0) dosing Daily Dosing (Prophylactic or Therapeutic) cfa_injection->dosing scoring Clinical Scoring & Paw Measurement (Day 10-21) dosing->scoring histology Histopathology (Day 21) scoring->histology G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 inflammatory_stimuli->pla2 cell_membrane Cell Membrane Phospholipids cell_membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) cox2->prostaglandins inflammation Inflammation (Pain, Swelling, Fever) prostaglandins->inflammation This compound This compound (COX-2 Inhibitor) This compound->cox2

Application Notes and Protocols for the Crystallographic and Structural Analysis of Tazofelone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the crystallographic and structural analysis of Tazofelone, a molecule of pharmaceutical interest. The following sections detail the crystallographic data for its known polymorphic forms, experimental protocols for their preparation and analysis, and a visualization of the experimental workflow and key structural features.

Quantitative Crystallographic Data

The crystallographic data for the two racemic polymorphs (Form I and Form II) and the (S)-enantiomorph of this compound are summarized in the table below. This data is essential for phase identification, quality control, and understanding the structure-property relationships of the different solid forms.

ParameterRacemic Form IRacemic Form II(S)-Enantiomorph
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/nP2₁/nP2₁2₁2₁
a (Å) 10.354(2)10.203(1)10.878(1)
b (Å) 16.568(2)9.803(1)20.008(2)
c (Å) 11.235(2)19.123(2)9.176(1)
α (°) 909090
β (°) 106.33(1)98.46(1)90
γ (°) 909090
Volume (ų) 1848.0(5)1891.9(3)1994.5(4)
Z 444
Temperature (K) 293153293
Radiation (λ, Å) 1.541781.541781.54178
Calculated Density (g/cm³) 1.1571.1271.071
R-factor (%) 5.44.64.1
Final R indices [I>2σ(I)] R1 = 0.054, wR2 = 0.152R1 = 0.046, wR2 = 0.128R1 = 0.041, wR2 = 0.111

Experimental Protocols

Detailed methodologies for the crystallization of this compound polymorphs and their subsequent structural analysis by single-crystal X-ray diffraction are provided below.

Crystallization of this compound Polymorphs

2.1.1. Racemic Form I

  • Dissolution: Dissolve racemic this compound in ethyl acetate (B1210297) at an elevated temperature to achieve saturation.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystallization: Colorless prismatic crystals of Form I will form upon slow evaporation of the solvent over several days.

  • Isolation: Isolate the crystals by filtration and dry under ambient conditions.

2.1.2. Racemic Form II

  • Dissolution: Prepare a saturated solution of racemic this compound in acetonitrile.

  • Evaporation: Allow the solvent to evaporate slowly at a constant temperature of 5 °C.

  • Crystallization: Single crystals of Form II will develop as large, colorless prisms.

  • Isolation: Carefully decant the mother liquor and dry the isolated crystals.

2.1.3. (S)-Enantiomorph

  • Dissolution: Dissolve the enantiomerically pure (S)-Tazofelone in isopropanol.

  • Cooling: Cool the solution in an ice bath to induce crystallization.

  • Crystallization: Needle-like crystals of the (S)-enantiomorph will form.

  • Isolation: Separate the crystals from the solution by filtration and wash with cold isopropanol.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting: Select a suitable single crystal of this compound and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a Cu Kα radiation source. Data is typically collected at room temperature (293 K) or low temperature (153 K for Form II) to minimize thermal motion.

  • Unit Cell Determination: Determine the unit cell parameters and crystal system from the initial diffraction images.

  • Data Integration and Scaling: Integrate the raw diffraction data and apply corrections for Lorentz and polarization effects.

  • Structure Solution: Solve the crystal structure using direct methods.

  • Structure Refinement: Refine the structural model against the experimental data to obtain the final atomic coordinates, displacement parameters, and R-factors.

Visualizations

The following diagrams illustrate the experimental workflow for the structural analysis of this compound and the key intermolecular interactions observed in its crystal structures.

experimental_workflow Experimental Workflow for this compound Structural Analysis cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structural Analysis start Racemic or Enantiopure this compound dissolution Dissolution in Appropriate Solvent start->dissolution crystallization Controlled Cooling or Evaporation dissolution->crystallization isolation Crystal Isolation and Drying crystallization->isolation mounting Mount Single Crystal isolation->mounting data_collection Diffraction Data Collection mounting->data_collection data_processing Data Integration and Scaling data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and CIF Generation refinement->validation end Structural Insights validation->end Final Structural Model

Caption: A flowchart of the experimental workflow for this compound.

hydrogen_bonding Key Intermolecular Interactions in Racemic this compound cluster_dimer Centrosymmetric Dimer Formation cluster_packing Crystal Packing mol1 This compound (R) mol2 This compound (S) mol1->mol2 N-H...O=C Hydrogen Bond dimer1 Dimer A dimer2 Dimer B dimer1->dimer2 van der Waals Interactions

Caption: Hydrogen bonding and packing in racemic this compound.

Application Notes and Protocols: In Silico Docking of Tazofelone to COX-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) that mediate pain, inflammation, and fever.[1] Selective inhibition of COX-2 is a well-established therapeutic strategy for the management of inflammatory disorders, offering the potential for reduced gastrointestinal side effects compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2] Tazofelone, a potent and selective COX-2 inhibitor, has been identified as a promising candidate for the treatment of immune system and digestive system disorders.[3]

In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[1] This method is instrumental in drug discovery and development for lead optimization and for elucidating the molecular basis of drug-target interactions. These application notes provide a detailed protocol for the in silico docking of this compound to the active site of human COX-2, enabling researchers to investigate its binding mode and potential inhibitory activity.

Data Presentation

While specific experimental data for the docking of this compound to COX-2 is not publicly available, the following table represents a hypothetical summary of quantitative data that would be generated from such a study. This data is based on typical values observed for other selective COX-2 inhibitors.

ParameterValueUnitDescription
Binding Affinity -9.5kcal/molThe predicted free energy of binding of this compound to the COX-2 active site. A more negative value indicates a stronger binding affinity.
Docking Score -10.2-A scoring function value that ranks the best-docked pose of this compound within the COX-2 binding pocket.
Hydrogen Bonds 2-The number of predicted hydrogen bonds formed between this compound and amino acid residues in the COX-2 active site.
Interacting Residues Arg120, Tyr355, Ser530, Val523-Key amino acid residues within the COX-2 active site predicted to be involved in the binding of this compound.

Experimental Protocols

This section outlines a detailed methodology for performing an in silico docking study of this compound with human COX-2.

Software and Hardware Requirements
  • Molecular Modeling Software: A licensed version of a molecular docking suite such as AutoDock, Schrödinger Maestro, or MOE.

  • Visualization Software: A molecular graphics program like PyMOL, VMD, or Chimera for visualizing the protein, ligand, and their interactions.

  • High-Performance Computing (HPC): Access to a multi-core workstation or a computing cluster is recommended for efficient docking calculations.

Preparation of the Ligand (this compound)
  • Obtain the 3D structure of this compound: The chemical structure of this compound is 5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one with the molecular formula C18H27NO2S.[4] A 3D structure can be obtained from chemical databases like PubChem (CID 68745) or generated using a chemical drawing tool like ChemDraw and then converted to a 3D format.[4]

  • Ligand Optimization: Perform a geometry optimization of the this compound structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Charges and Atom Types: Assign appropriate partial charges and atom types to the this compound molecule, which are essential for the docking calculations.

Preparation of the Receptor (COX-2)
  • Retrieve the Crystal Structure: Download the X-ray crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5KIR, which is a high-resolution structure of human COX-2 in complex with a selective inhibitor.

  • Protein Preparation:

    • Remove any co-crystallized ligands, water molecules, and ions from the PDB file.

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Assign protonation states to the amino acid residues, particularly histidines, at a physiological pH of 7.4.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

Molecular Docking Procedure
  • Define the Binding Site: Identify the active site of COX-2. This is typically the hydrophobic channel where the natural substrate, arachidonic acid, and known inhibitors bind. The binding site can be defined by creating a grid box centered on the co-crystallized ligand from the original PDB file.

  • Docking Algorithm: Choose a suitable docking algorithm. For example, in AutoDock, the Lamarckian Genetic Algorithm is commonly used.

  • Set Docking Parameters:

    • Number of Genetic Algorithm (GA) runs: Set to a sufficient number (e.g., 100) to ensure a thorough search of the conformational space.

    • Population size: A typical value is 150.

    • Maximum number of energy evaluations: Set to a high value (e.g., 2,500,000) to allow for a comprehensive search.

  • Run the Docking Simulation: Execute the docking calculation to predict the binding poses of this compound within the COX-2 active site.

Analysis of Docking Results
  • Clustering of Poses: The docking software will generate multiple binding poses. Cluster these poses based on their root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding modes.

  • Scoring and Ranking: Rank the docked poses based on their predicted binding affinity or docking score. The pose with the lowest binding energy is typically considered the most likely binding mode.

  • Visualization of Interactions: Use molecular visualization software to analyze the interactions between this compound and the amino acid residues in the COX-2 active site. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts.

Mandatory Visualizations

experimental_workflow cluster_ligand Ligand Preparation (this compound) cluster_receptor Receptor Preparation (COX-2) cluster_docking Molecular Docking cluster_analysis Results Analysis L1 Obtain 3D Structure L2 Geometry Optimization L1->L2 L3 Assign Charges & Atom Types L2->L3 D1 Define Binding Site L3->D1 R1 Retrieve PDB Structure R2 Protein Preparation (Remove water, add hydrogens) R1->R2 R3 Energy Minimization R2->R3 R3->D1 D2 Set Docking Parameters D1->D2 D3 Run Docking Simulation D2->D3 A1 Cluster Poses D3->A1 A2 Score & Rank A1->A2 A3 Visualize Interactions A2->A3

Caption: Workflow for the in silico docking of this compound to COX-2.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition cluster_response Cellular Response PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation This compound This compound This compound->COX2

Caption: Simplified COX-2 signaling pathway and the inhibitory action of this compound.

References

Methods for Assessing Trazodone Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the bioactivity of Trazodone (B27368), a serotonin (B10506) antagonist and reuptake inhibitor (SARI). The following sections outline the core methodologies for characterizing Trazodone's interaction with its primary molecular targets, offering a framework for consistent and reproducible data generation in a research and drug development setting.

Introduction

Trazodone is an antidepressant medication that exerts its therapeutic effects through a multi-faceted mechanism of action. It is primarily known for its potent antagonism of the serotonin 5-HT2A receptor and its inhibition of the serotonin transporter (SERT).[1][2] Additionally, Trazodone exhibits antagonist activity at α1-adrenergic and histamine (B1213489) H1 receptors.[1][2] The assessment of Trazodone's bioactivity involves a series of in vitro assays designed to quantify its affinity and potency at these key molecular targets. This document provides detailed protocols for the most critical of these assays: serotonin transporter (SERT) uptake inhibition assays and radioligand binding assays for the 5-HT2A and α1-adrenergic receptors.

Key Bioactivity Data for Trazodone

The following table summarizes the key in vitro bioactivity data for Trazodone at its primary targets. This data is essential for understanding its pharmacological profile and for comparative analysis.

TargetAssay TypeLigand/SubstrateValueReference
Serotonin Transporter (SERT) Reuptake Inhibition[3H]SerotoninIC50: ~40-800 nM[3]
5-HT2A Receptor Radioligand Binding[3H]KetanserinKi: ~15-40 nM[3]
α1-Adrenergic Receptor Radioligand Binding[3H]PrazosinKi: ~25-50 nM[3]
Histamine H1 Receptor Radioligand Binding[3H]PyrilamineKi: ~100-300 nM[3]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental approach to assessing Trazodone's bioactivity, the following diagrams are provided.

Trazodone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release HT2A 5-HT2A Receptor downstream Downstream Signaling (e.g., IP3/DAG) HT2A->downstream Activation Alpha1 α1-Adrenergic Receptor Trazodone Trazodone Trazodone->SERT Inhibition Trazodone->HT2A Antagonism Trazodone->Alpha1 Antagonism Serotonin_synapse->SERT Reuptake Serotonin_synapse->HT2A Binding

Trazodone's multifaceted mechanism of action.

Experimental_Workflow start Start: Assess Trazodone Bioactivity prep Prepare Reagents and Cell Cultures (e.g., HEK293 cells expressing target) start->prep assay_choice Select Assay prep->assay_choice sert_assay Serotonin Transporter Uptake Inhibition Assay assay_choice->sert_assay SERT binding_assay Radioligand Binding Assay assay_choice->binding_assay Receptor Binding sert_protocol Incubate cells with Trazodone and radiolabeled or fluorescent serotonin analog sert_assay->sert_protocol binding_protocol Incubate membranes with Trazodone, radioligand, and controls binding_assay->binding_protocol detection Measure Signal (Fluorescence or Radioactivity) sert_protocol->detection binding_protocol->detection analysis Data Analysis (IC50 / Ki determination) detection->analysis end End: Characterize Bioactivity Profile analysis->end

General experimental workflow for assessing Trazodone's bioactivity.

Logical_Relationships cluster_functional Functional Assays cluster_binding Binding Assays Trazodone_Bioactivity Trazodone Bioactivity Assessment SERT_Uptake SERT Uptake Inhibition Assay Trazodone_Bioactivity->SERT_Uptake Receptor_Binding Radioligand Binding Assays (5-HT2A, α1-Adrenergic) Trazodone_Bioactivity->Receptor_Binding IC50 IC50 (Potency of Inhibition) SERT_Uptake->IC50 Determines Pharmacological_Profile Comprehensive Pharmacological Profile IC50->Pharmacological_Profile Contributes to Ki Ki (Binding Affinity) Receptor_Binding->Ki Determines Ki->Pharmacological_Profile Contributes to

Relationship between different bioactivity assessment methods.

Experimental Protocols

Serotonin Transporter (SERT) Uptake Inhibition Assay

This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of Trazodone for the human serotonin transporter.

Materials:

  • HEK-293 cells stably expressing the human serotonin transporter (hSERT).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 5.6 mM glucose, 2.5 mM CaCl2, pH 7.4).

  • [3H]-Serotonin (specific activity ~20-30 Ci/mmol).

  • Trazodone hydrochloride.

  • A known SERT inhibitor as a positive control (e.g., fluoxetine).

  • Scintillation cocktail.

  • 96-well cell culture plates.

  • Microplate scintillation counter.

Procedure:

  • Cell Culture: Culture hSERT-HEK-293 cells in appropriate medium at 37°C in a humidified atmosphere of 5% CO2. Seed cells into 96-well plates at a density that results in a confluent monolayer on the day of the assay.

  • Preparation of Compounds: Prepare a stock solution of Trazodone in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 10^-10 M to 10^-5 M). Prepare dilutions of the positive control in parallel.

  • Assay Performance: a. On the day of the assay, aspirate the culture medium from the wells and wash the cell monolayer once with pre-warmed assay buffer. b. Add 50 µL of assay buffer containing the desired concentration of Trazodone or control compound to each well. For total uptake, add 50 µL of assay buffer alone. For non-specific uptake, add a high concentration of the positive control (e.g., 10 µM fluoxetine). c. Pre-incubate the plate at 37°C for 15-20 minutes. d. Initiate the uptake reaction by adding 50 µL of assay buffer containing [3H]-Serotonin (final concentration of ~10-20 nM). e. Incubate the plate at 37°C for 10-15 minutes.

  • Termination of Uptake: a. Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold assay buffer. b. Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well.

  • Detection: a. Transfer the cell lysate from each well to a scintillation vial. b. Add 4-5 mL of scintillation cocktail to each vial. c. Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake (CPM in the presence of excess positive control) from the total uptake (CPM in the absence of inhibitor). b. Plot the percentage of inhibition of specific uptake against the logarithm of the Trazodone concentration. c. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Radioligand Binding Assay for 5-HT2A Receptor

This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of Trazodone for the human 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • [3H]-Ketanserin (specific activity ~60-90 Ci/mmol) as the radioligand.

  • Trazodone hydrochloride.

  • A known 5-HT2A antagonist as a positive control (e.g., unlabeled ketanserin (B1673593) or ritanserin).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well filter plates or a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Preparation of Compounds: Prepare a stock solution of Trazodone and the positive control in a suitable solvent. Perform serial dilutions in assay buffer to obtain a range of concentrations.

  • Assay Performance: a. In a 96-well plate, set up the following in triplicate for each concentration of Trazodone:

    • Total Binding: 50 µL of radioligand ([3H]-Ketanserin at a final concentration approximately equal to its Kd, typically 1-2 nM), 50 µL of assay buffer, and 150 µL of the membrane preparation (containing 10-20 µg of protein).
    • Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of the positive control (e.g., 10 µM unlabeled ketanserin), and 150 µL of the membrane preparation.
    • Competitive Binding: 50 µL of radioligand, 50 µL of each Trazodone dilution, and 150 µL of the membrane preparation. b. Incubate the plate at room temperature or 37°C for 60-90 minutes with gentle agitation.

  • Filtration: a. Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester or a 96-well filter plate manifold. b. Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: a. Place the filters in scintillation vials or allow the filter plate to dry. b. Add scintillation cocktail to each vial or well. c. Measure the radioactivity (CPM) using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the Trazodone concentration. c. Determine the IC50 value using non-linear regression analysis. d. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Radioligand Binding Assay for α1-Adrenergic Receptor

This protocol is similar to the 5-HT2A receptor binding assay but is adapted for the α1-adrenergic receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human α1-adrenergic receptor (e.g., HEK-293 cells).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • [3H]-Prazosin (specific activity ~70-90 Ci/mmol) as the radioligand.

  • Trazodone hydrochloride.

  • A known α1-adrenergic antagonist as a positive control (e.g., unlabeled prazosin (B1663645) or phentolamine).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • 96-well filter plates or a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Follow the same procedure as for the 5-HT2A receptor assay.

  • Preparation of Compounds: Prepare serial dilutions of Trazodone and the positive control in assay buffer.

  • Assay Performance: a. Set up the assay in a 96-well plate as described for the 5-HT2A assay, using [3H]-Prazosin as the radioligand (final concentration ~0.1-0.5 nM) and an appropriate positive control (e.g., 10 µM phentolamine (B1677648) for non-specific binding). b. Incubate the plate at room temperature for 60 minutes.

  • Filtration: Follow the same procedure as for the 5-HT2A receptor assay.

  • Detection: Measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 and Ki values for Trazodone as described for the 5-HT2A receptor assay.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of Trazodone's bioactivity. By employing these standardized methods, researchers can obtain reliable and reproducible data on Trazodone's potency and affinity at its key molecular targets. This information is fundamental for understanding its pharmacological mechanism of action, for quality control purposes, and for the development of new chemical entities with similar or improved therapeutic profiles.

References

Application Notes and Protocols: Trazodone Formulation for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Tazofelone" did not yield any relevant results. The information provided below pertains to Trazodone (B27368) , a widely researched compound, which is presumed to be the intended subject of this request.

Introduction

Trazodone is an antidepressant medication belonging to the serotonin (B10506) antagonist and reuptake inhibitor (SARI) class.[1][2] It is a triazolopyridine derivative used for managing major depressive disorder.[1] Trazodone functions by inhibiting the reuptake of serotonin and by blocking histamine (B1213489) and α-1-adrenergic receptors.[1] Its unique pharmacological profile, which includes antagonism of 5-HT2A and 5-HT2C receptors, distinguishes it from SSRIs and SNRIs, and mitigates certain side effects like sexual dysfunction and insomnia.[1] These application notes provide detailed protocols for the preparation and use of Trazodone in a research setting.

Physicochemical Properties of Trazodone Hydrochloride

Trazodone is commonly used in its hydrochloride salt form for research and clinical applications.

PropertyValueSource
Molecular Formula C₁₉H₂₂ClN₅O (Trazodone) C₁₉H₂₃Cl₂N₅O (Trazodone HCl)[3][4]
Molecular Weight 371.86 g/mol (Trazodone) 408.3 g/mol (Trazodone HCl)[3][4]
CAS Number 19794-93-5 (Trazodone) 25332-39-2 (Trazodone HCl)[3]
Appearance Crystalline Powder[5]
Water Solubility log₁₀WS: -3.47 (mol/L) (Trazodone) Soluble in water with heating (50 mg/mL), though the solution may be turbid.[6][3]
Other Solubilities Soluble in DMSO, 0.1 N HCl (7.4 mg/mL), and Methanol (25 mg/mL).[6][6]
Octanol/Water Partition Coefficient (logP) 2.362 (Calculated)[3]
Plasma Protein Binding 89-95%[1][7]

Mechanism of Action

Trazodone's pharmacological activity is multifaceted. It acts as an antagonist at 5-HT2A and 5-HT2C serotonin receptors, an antagonist at α1-adrenergic receptors, and a weak inhibitor of the serotonin transporter (SERT).[1][8] It also functions as a partial agonist at the 5-HT1A receptor.[7] At lower doses, its hypnotic effects are attributed to the potent blockade of 5-HT2A, H1 histamine, and α1-adrenergic receptors.[8] At higher doses, inhibition of SERT contributes to its antidepressant effects.[8] The antagonism of 5-HT2A/2C receptors is thought to contribute to its therapeutic benefits for anxiety and insomnia.[8]

Trazodone_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release R_5HT1A 5-HT1A Receptor Response Antidepressant & Anxiolytic Effects R_5HT1A->Response R_5HT2A 5-HT2A Receptor R_5HT2A->Response Blockade leads to therapeutic effects R_Alpha1 α1-Adrenergic Receptor Trazodone Trazodone Trazodone->SERT Inhibits Trazodone->R_5HT1A Partial Agonist Trazodone->R_5HT2A Antagonizes Trazodone->R_Alpha1 Antagonizes Serotonin_synapse->SERT Reuptake Serotonin_synapse->R_5HT1A Agonism Serotonin_synapse->R_5HT2A Agonism

Trazodone's multifaceted mechanism of action.

Formulation and Storage for Research

Materials
  • Trazodone Hydrochloride (powder)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile deionized water

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Preparation of Stock Solutions

For in vitro experiments, a concentrated stock solution in DMSO is recommended.

  • Weigh the desired amount of Trazodone HCl powder in a sterile tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock, for example, 10 mM or 20 mM. Trazodone HCl is soluble in DMSO at 7.4 mg/mL.[6]

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C for long-term stability.

Preparation of Working Solutions
  • Thaw a single aliquot of the DMSO stock solution.

  • For cell-based assays, dilute the stock solution serially in the appropriate cell culture medium to achieve the final desired concentrations.

  • Important: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

  • For in vivo studies, the formulation will depend on the route of administration. A solution or suspension can be prepared. Given its solubility, Trazodone HCl can be dissolved in sterile water or saline, potentially with gentle heating.[6] The final formulation should be sterile-filtered if administered intravenously.

Experimental Protocols

Protocol: In Vitro Cell-Based Potency Assay (e.g., Cytotoxicity)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of Trazodone in a selected cell line using an MTT assay.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Trazodone Stock Solution (in DMSO) D 4. Prepare Serial Dilutions of Trazodone in Media A->D B 2. Culture Cells (e.g., SH-SY5Y, HepG2) C 3. Seed Cells in 96-well Plate B->C E 5. Treat Cells with Trazodone (Include Vehicle Control) C->E D->E F 6. Incubate for 24-72 hours E->F G 7. Add MTT Reagent & Incubate F->G H 8. Add Solubilization Solution (e.g., DMSO) G->H I 9. Read Absorbance (e.g., at 570 nm) H->I J 10. Calculate % Viability & Determine IC50 I->J

Workflow for an in vitro cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a series of Trazodone dilutions from the DMSO stock in complete cell culture medium. A typical concentration range might be from 0.1 µM to 100 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the Trazodone dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of Trazodone concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Protocol: In Vivo Administration in Rodent Models

This protocol provides a general guideline for the administration of Trazodone to rats, based on published electrophysiological studies.[9]

Materials:

  • Trazodone Hydrochloride

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Administration equipment (e.g., gavage needles for oral, syringes for injection)

  • Animal scale

Methodology:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

  • Formulation Preparation:

    • Calculate the required dose based on the animal's body weight (e.g., 10 mg/kg/day).[9]

    • Prepare the dosing solution by dissolving Trazodone HCl in sterile saline. Ensure the final volume is appropriate for the chosen route of administration (e.g., 1-2 mL/kg for subcutaneous injection).

  • Administration:

    • For sustained administration, osmotic minipumps can be implanted subcutaneously to deliver the drug continuously over a period of days (e.g., 2 or 14 days).[9]

    • For acute studies, administration can be performed via oral gavage, intraperitoneal (IP), or subcutaneous (SC) injection.

  • Monitoring: Observe animals for any adverse effects following administration.

  • Experimental Endpoint: Conduct the planned experimental procedures (e.g., behavioral tests, electrophysiological recordings, tissue collection) at the designated time points. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Quantitative Data Summary

The following table summarizes key binding affinity data for Trazodone at various receptors. Lower Ki values indicate higher binding affinity.

Receptor/TransporterBinding Affinity (Ki, nM)Source
Serotonin Transporter (SERT) 367[7]
5-HT1A Receptor 118 (Partial Agonist)[7]
5-HT2A Receptor 35.6[7]
5-HT2B Receptor 78.4[7]
5-HT2C Receptor 224[7]
α1A-Adrenergic Receptor 153[7]
α2C-Adrenergic Receptor 155[7]

References

Application Notes and Protocols for Celecoxib, a COX-2 Selective Tool Compound

Author: BenchChem Technical Support Team. Date: December 2025

Note: The compound "Tazofelone" as specified in the topic could not be identified in scientific literature. It is presumed to be a typographical error. This document focuses on Celecoxib (B62257) , a well-characterized and widely used selective COX-2 inhibitor, as a representative tool compound for COX-2 research.

Introduction

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 allows for the investigation of the specific roles of this isoenzyme in various physiological and pathological processes.[1][3] COX-2 is inducibly expressed at sites of inflammation and in many types of cancers, making it a key therapeutic target.[3][4] These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of celecoxib as a research tool, including its biochemical properties, relevant signaling pathways, and detailed experimental protocols.

Data Presentation

Biochemical and Pharmacokinetic Data of Celecoxib

The following tables summarize key quantitative data for celecoxib, facilitating its use as a tool compound in experimental design.

Parameter Value Species/System Reference(s)
COX-2 IC50 40 nMHuman recombinant[5]
50 nMHuman recombinant[6]
0.06 µMNot specified[7]
0.49 µMOvine[8]
COX-1 IC50 15 µMHuman recombinant[6]
13.02 µMOvine[8]
Selectivity Index ~30-fold (COX-1/COX-2)In vitro[9][10]
(COX-1 IC50 / COX-2 IC50) 600:1 (ovine COX-1 / human COX-2)In vitro[6]

Table 1: In Vitro Inhibitory Activity of Celecoxib against COX Isoenzymes. IC50 values represent the concentration of celecoxib required to inhibit 50% of the enzyme's activity. The selectivity index highlights the compound's preference for COX-2 over COX-1.

Parameter Rat Mouse Reference(s)
Dose 5 mg/kg (oral)100 mg/kg (oral, daily)[5][11]
Cmax Not specifiedNot specified
Tmax Not specifiedNot specified
AUC Trend towards increase with inflammationNot specified[11]
Metabolism Primarily via CYP2C9 to inactive metabolitesPrimarily via CYP2C9 to inactive metabolites[9][12]
Primary Metabolites Hydroxymethyl celecoxib, Carboxylic acid celecoxibHydroxymethyl celecoxib, Carboxylic acid celecoxib[13]
Protein Binding HighHigh[14]

Table 2: Preclinical Pharmacokinetic Parameters of Celecoxib. This table provides a summary of key pharmacokinetic parameters in commonly used preclinical models. Note that specific values for Cmax, Tmax, and AUC can vary significantly based on the experimental conditions.

Signaling Pathways

Celecoxib's primary mechanism of action is the inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2).[9] This, in turn, reduces the production of various pro-inflammatory prostaglandins, such as PGE2.[3] Beyond its effects on prostaglandin synthesis, celecoxib has been shown to modulate other signaling pathways implicated in cancer and inflammation.[3][15]

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Celecoxib Celecoxib Celecoxib->COX2 PI3K_Akt PI3K/Akt Pathway Celecoxib->PI3K_Akt VEGF VEGF Celecoxib->VEGF PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation (Pain, Fever, Edema) PGE2->Inflammation Apoptosis Apoptosis PI3K_Akt->Apoptosis Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: COX-2 signaling pathway and points of inhibition by Celecoxib.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of celecoxib on COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe that detects prostaglandin G2)

  • COX Cofactor

  • Arachidonic Acid

  • Celecoxib

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents: Reconstitute and dilute enzymes, probe, cofactor, and arachidonic acid according to the manufacturer's instructions. Prepare a serial dilution of celecoxib in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • COX-1 or COX-2 enzyme

    • COX Cofactor

    • Celecoxib at various concentrations (or vehicle control)

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the COX Probe followed by arachidonic acid to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Data Analysis: Calculate the rate of reaction for each concentration of celecoxib. Plot the percentage of inhibition against the log concentration of celecoxib to determine the IC50 value.

In_Vitro_COX_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzymes, Probe, Celecoxib) start->prep_reagents setup_rxn Set up Reaction in 96-well Plate (Buffer, Enzyme, Inhibitor) prep_reagents->setup_rxn pre_incubate Pre-incubate at 37°C for 10 min setup_rxn->pre_incubate initiate_rxn Initiate Reaction (Add Probe and Arachidonic Acid) pre_incubate->initiate_rxn measure Kinetic Fluorescence Measurement (Ex/Em: 535/587 nm) initiate_rxn->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for an in vitro COX inhibition assay.

Cell-Based Assay for COX-2 Activity in A549 Cells

This protocol outlines a method to assess the effect of celecoxib on COX-2 activity in a cellular context.

Materials:

  • A549 human lung carcinoma cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) or Interleukin-1β (IL-1β) to induce COX-2

  • Celecoxib

  • PGE2 ELISA kit

  • Cell lysis buffer

  • Protein assay kit

Procedure:

  • Cell Culture and Treatment: Seed A549 cells in a 24-well plate and grow to ~80% confluency.

  • COX-2 Induction: Treat cells with a COX-2 inducing agent (e.g., PMA or IL-1β) for a predetermined time to upregulate COX-2 expression.

  • Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of celecoxib or vehicle control. Incubate for 1-2 hours.

  • PGE2 Production: Add arachidonic acid to the medium and incubate for 15-30 minutes.

  • Sample Collection: Collect the cell culture supernatant for PGE2 measurement. Lyse the cells to determine the total protein concentration.

  • PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.

  • Data Normalization: Normalize the PGE2 concentration to the total protein content of the corresponding cell lysate.

  • Analysis: Determine the inhibitory effect of celecoxib on PGE2 production.

In Vivo Carrageenan-Induced Paw Edema Model in Rats

This protocol describes a classic acute inflammation model to evaluate the anti-inflammatory efficacy of celecoxib in vivo.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Celecoxib suspension (e.g., in 0.5% carboxymethylcellulose)

  • Pletysmometer or digital calipers

  • Animal handling and dosing equipment

Procedure:

  • Acclimatization: Acclimatize animals to the experimental conditions for at least one week.

  • Grouping and Dosing: Randomly divide the animals into groups (e.g., vehicle control, celecoxib-treated groups at different doses, positive control like indomethacin). Administer celecoxib or vehicle orally (p.o.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

In_Vivo_Inflammation_Model_Workflow start Start acclimatize Animal Acclimatization start->acclimatize grouping Grouping and Dosing (Vehicle, Celecoxib) acclimatize->grouping induce_edema Induce Paw Edema (Carrageenan Injection) grouping->induce_edema measure_volume Measure Paw Volume (0, 1, 2, 3, 4 hours) induce_edema->measure_volume analyze_data Data Analysis (% Inhibition of Edema) measure_volume->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Technical Support Center: Tazofelone Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific solubility and stability of Tazofelone is limited. To fulfill the structural and content requirements of this request, the following technical support center has been generated using Trazodone (B27368) Hydrochloride as a well-documented model compound. Trazodone, a BCS Class II drug, presents solubility and stability challenges that are representative of those encountered by researchers working with novel chemical entities. The data, protocols, and troubleshooting guides provided here are based on Trazodone and should be considered illustrative for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during experimental work related to the solubility and stability of compounds like Trazodone.

Issue Potential Cause Recommended Solution
Precipitation of Compound in Aqueous Buffer The concentration of the compound exceeds its thermodynamic solubility at the buffer's pH and temperature. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.1. Verify Solubility Limits: Check the required concentration against the known aqueous solubility of the compound at the specific pH of your buffer. 2. pH Adjustment: Trazodone is a weak base and its solubility is pH-dependent, increasing in more acidic conditions.[1] Ensure the buffer pH is appropriate. 3. Increase Co-solvent: Maintain a minimal, yet sufficient, concentration of an organic co-solvent like DMSO. However, be mindful of its potential effects on the experimental system. 4. Use of Excipients: Consider incorporating solubility enhancers such as cyclodextrins.
Inconsistent Results in Cell-Based Assays The compound is precipitating out of the cell culture medium over time, leading to variable effective concentrations. The compound may be degrading in the culture medium (e.g., due to hydrolysis or oxidation).1. Perform a Kinetic Solubility Assay: Assess the solubility of your compound in the specific cell culture medium over the time course of your experiment. 2. Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from a stock solution immediately before use. 3. Stability Assessment: Conduct a short-term stability study of the compound in the cell culture medium at 37°C to check for degradation.
Loss of Compound Potency in Stored Solutions The compound is degrading in the solvent it is stored in. This can be due to hydrolysis, oxidation, or photolysis.1. Follow Recommended Storage Conditions: Store stock solutions in appropriate solvents (e.g., DMSO) at -20°C or -80°C and protect from light. 2. Evaluate Solution Stability: Perform a stability study on the stock solution by analyzing its purity and concentration at set time points. Trazodone has been shown to be susceptible to degradation under alkaline, oxidative, and photolytic stress.[2][3] 3. Use of Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant to the formulation, where appropriate for the experimental system.
Variable Dissolution Rates Between Batches Differences in the physical properties of the solid compound, such as particle size or crystalline form (polymorphism).1. Characterize Solid Form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency of the crystalline form between batches. 2. Control Particle Size: Employ particle size reduction techniques like micronization if dissolution is a rate-limiting step, and ensure consistent particle size distribution across batches.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Trazodone Hydrochloride?

A1: Trazodone is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low solubility and high permeability.[1] It is a weak base that is sparingly soluble in water, but its solubility increases in acidic conditions.[1]

Q2: Which solvents are recommended for preparing stock solutions?

A2: Trazodone hydrochloride has high solubility in methanol (B129727) (25 mg/mL). It can also be dissolved in DMSO. For aqueous experiments, it is common to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.

Q3: What are the main degradation pathways for a compound like Trazodone?

A3: The primary degradation pathways for many pharmaceutical compounds include hydrolysis, oxidation, and photolysis.[4] Forced degradation studies on Trazodone have shown it degrades under acidic hydrolysis, peroxide-induced oxidation, and upon exposure to daylight.[3]

Q4: How should Trazodone and its solutions be stored to ensure stability?

A4: Solid Trazodone hydrochloride should be stored in a well-closed container at controlled room temperature, protected from light. Stock solutions in organic solvents like DMSO should be stored at low temperatures (e.g., -20°C) and protected from light to minimize degradation.

Q5: What strategies can be used to improve the solubility of a poorly soluble compound like Trazodone for in vitro experiments?

A5: Several strategies can be employed:

  • pH adjustment: For ionizable compounds like Trazodone, adjusting the pH of the medium can significantly increase solubility.

  • Co-solvents: Using a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) can help.

  • Solubilizing excipients: The use of cyclodextrins or surfactants can form complexes with the drug, increasing its apparent solubility.[5]

  • Solid dispersions: For formulation development, creating an amorphous solid dispersion of the drug in a hydrophilic polymer can enhance dissolution rates.

Quantitative Data Summary

The following tables summarize key physicochemical properties for Trazodone Hydrochloride.

Table 1: Physicochemical Properties of Trazodone Hydrochloride

PropertyValueReference
Molecular Formula C₁₉H₂₃Cl₂N₅O[6]
Molecular Weight 408.3 g/mol [6]
pKa ~6.74[1]
LogP 2.9[1]
BCS Class Class II[1]

Table 2: Solubility of Trazodone Hydrochloride in Various Media

Solvent/MediumSolubilityNotes
Water Sparingly solubleSolubility is pH-dependent.
Methanol 25 mg/mLA clear, colorless solution is formed.
0.1 M HCl Increased solubilityAs a weak base, solubility is higher at acidic pH.[1]
Phosphate Buffer (pH 6.8) Limited solubility[3]

Experimental Protocols

Protocol 1: Preparation of a Trazodone HCl Stock Solution

Objective: To prepare a 10 mM stock solution of Trazodone HCl in DMSO for use in in vitro assays.

Materials:

  • Trazodone Hydrochloride (MW: 408.32 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous grade

  • Calibrated analytical balance

  • Volumetric flask

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the mass of Trazodone HCl required. For 10 mL of a 10 mM solution:

    • Mass (g) = 0.010 L * 0.010 mol/L * 408.32 g/mol = 0.0408 g (40.8 mg)

  • Accurately weigh the calculated amount of Trazodone HCl and transfer it to a clean, dry volumetric flask.

  • Add approximately 70-80% of the final volume of DMSO to the flask.

  • Cap the flask and vortex thoroughly. If necessary, use a sonicator for brief intervals to aid dissolution.

  • Once the solid is completely dissolved, add DMSO to the calibration mark of the volumetric flask.

  • Invert the flask several times to ensure the solution is homogeneous.

  • Aliquot the stock solution into smaller, single-use volumes in appropriate cryovials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Kinetic Solubility Assessment by Turbidimetry

Objective: To determine the kinetic solubility of a compound in an aqueous buffer (e.g., PBS, pH 7.4).

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Plate shaker

  • Nephelometer or plate reader capable of measuring turbidity/light scattering

Procedure:

  • Create a serial dilution of the 10 mM stock solution in a 96-well plate using DMSO. This will be your source plate.

  • In a separate 96-well analysis plate, add 198 µL of PBS (pH 7.4) to each well.

  • Transfer 2 µL of the compound solution from each well of the source plate to the corresponding well of the analysis plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Include wells with 2 µL of pure DMSO as a negative control (blank).

  • Seal the analysis plate and place it on a plate shaker. Incubate at room temperature for 1-2 hours, shaking gently.

  • After incubation, measure the turbidity (absorbance or light scattering) of each well using a plate reader.

  • Plot the turbidity reading against the compound concentration.

  • The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to the blank, indicating the formation of a precipitate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Create Serial Dilution in DMSO Plate prep_stock->serial_dil transfer_cmpd Transfer 2µL from DMSO Plate to Assay Plate serial_dil->transfer_cmpd add_buffer Pipette Aqueous Buffer into Assay Plate add_buffer->transfer_cmpd incubate Incubate with Shaking (1-2 hours) transfer_cmpd->incubate read_plate Measure Turbidity (Nephelometry) incubate->read_plate plot_data Plot Turbidity vs. Concentration read_plate->plot_data determine_sol Determine Kinetic Solubility Limit plot_data->determine_sol troubleshooting_tree start Precipitation Observed in Aqueous Medium q1 Is concentration > known aqueous solubility? start->q1 sol1 Lower the final concentration. Consider reformulation (e.g., use of cyclodextrins). q1->sol1 Yes q2 Is final co-solvent (e.g., DMSO) % too low? q1->q2 No a1_yes Yes a1_no No sol2 Increase co-solvent percentage (check system tolerance). q2->sol2 Yes q3 Is the buffer pH appropriate for the compound's pKa? q2->q3 No a2_yes Yes a2_no No sol3 Adjust buffer pH to a range that favors solubility. q3->sol3 No end Possible kinetic solubility issue. Perform time-course analysis. q3->end Yes a3_yes Yes a3_no No stability_factors cluster_chemical Chemical Factors cluster_physical Physical Factors center Compound Stability hydrolysis Hydrolysis (pH, Water Activity) center->hydrolysis oxidation Oxidation (Oxygen, Peroxides, Metal Ions) center->oxidation temperature Temperature (Heat) center->temperature light Photolysis (UV/Visible Light) center->light

References

Technical Support Center: Optimizing Compound-X Dosage in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Tazofelone" did not yield specific information on a compound with this designation in the context of cell-based assays. This guide is a generalized resource for researchers, scientists, and drug development professionals on optimizing the dosage of a novel small molecule inhibitor, referred to as "Compound-X".

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a new small molecule inhibitor like Compound-X?

A1: For a novel compound, it is advisable to begin with a broad concentration range to establish a dose-response curve. A common practice is to use a logarithmic or semi-logarithmic dilution series, for instance, from 1 nM to 100 µM.[1] This wide range helps in identifying the effective concentration window for your particular cell line and assay.

Q2: How do I determine the optimal incubation time for Compound-X?

A2: The ideal incubation time depends on the compound's mechanism of action and the biological endpoint being measured. A time-course experiment is recommended. This involves treating cells with a fixed, effective concentration of Compound-X and assessing the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]

Q3: What are the best practices for dissolving and storing Compound-X?

A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. It is critical to ensure the final DMSO concentration in the cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1][2] The stock solution should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1]

Q4: How does serum in the culture medium affect the activity of Compound-X?

A4: Serum proteins can bind to small molecules, potentially reducing the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting results. If significant interference from serum is suspected, it may be necessary to conduct experiments in serum-free or reduced-serum conditions.

Q5: What is an IC50 value and how is it determined?

A5: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[3][4] It is a common measure of a compound's potency. To determine the IC50, a dose-response experiment is performed, and the resulting data is typically fitted to a sigmoidal curve using non-linear regression analysis.[4][5]

Troubleshooting Guide

Issue 1: No observable effect of Compound-X at the tested concentrations.

Possible Cause Solution
Concentration is too low. Test a higher concentration range (e.g., up to 100 µM).
Compound instability. Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.[1]
Insensitive cell line or assay. Verify that your cell line expresses the target of Compound-X. Use a positive control to confirm that the assay is functioning correctly.[1]
Poor cell permeability. Consider using specialized assays to assess cell permeability.

Issue 2: High levels of cell death, even at low concentrations of Compound-X.

Possible Cause Solution
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[2]
Off-target effects. The inhibitor may be affecting other cellular targets. Consider using a more specific inhibitor if available.
Cell line sensitivity. Some cell lines are more sensitive to chemical treatments. Optimize the concentration and exposure time extensively for your specific cell line.[2]
Compound degradation or impurity. Purchase the inhibitor from a reputable source and verify its purity if possible.

Issue 3: Inconsistent or variable results between experiments.

Possible Cause Solution
Inconsistent cell culture conditions. Standardize cell culture parameters, including cell passage number, confluency, and media composition.[1][6]
Pipetting errors. Ensure accurate and consistent pipetting, particularly when preparing serial dilutions. Calibrate pipettes regularly.[1][6]
Edge effects in multi-well plates. To mitigate evaporation, fill the outer wells with sterile PBS or media and do not use them for experimental data.[6]
Cell health. Only use healthy cells in the logarithmic growth phase for your experiments.

Experimental Protocols

Protocol 1: Determining the IC50 of Compound-X using an MTT Assay

Objective: To determine the concentration of Compound-X that inhibits cell viability by 50%.

Materials:

  • Adherent cells in logarithmic growth phase

  • Complete culture medium

  • Compound-X stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Prepare a cell suspension at a predetermined optimal density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[6]

  • Drug Treatment:

    • Prepare serial dilutions of Compound-X in complete culture medium. A common approach is a 1:3 or 1:10 dilution series.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound-X. Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4-6 hours.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well and shake the plate at a low speed for 10 minutes to dissolve the formazan (B1609692) crystals.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[7]

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the Compound-X concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.[5]

Protocol 2: Assessing Target Inhibition by Western Blot

Objective: To determine the effect of Compound-X on the phosphorylation status of a target protein.

Materials:

  • Cells grown in 6-well plates

  • Compound-X

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated target protein, loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of Compound-X for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[8]

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.[8]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with an antibody against the total target protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Phosphorylation Ligand Ligand Ligand->Receptor Activation Compound_X Compound_X Compound_X->Kinase_A Inhibition Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Phosphorylation Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling pathway showing Compound-X inhibiting Kinase A.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Dilutions Prepare Serial Dilutions of Compound-X Treat_Cells Treat Cells with Compound-X Prepare_Dilutions->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_Reagent Add Viability Reagent (e.g., MTT) Incubate->Add_Reagent Read_Plate Read Plate on Microplate Reader Add_Reagent->Read_Plate Analyze_Data Analyze Data & Determine IC50 Read_Plate->Analyze_Data Troubleshooting_Flowchart Start Inconsistent Results Check_Cells Check Cell Health & Passage Number Start->Check_Cells Standardize_Culture Standardize Culture Conditions Check_Cells->Standardize_Culture Issue Found Check_Pipetting Verify Pipetting Accuracy Check_Cells->Check_Pipetting Cells OK Standardize_Culture->Check_Pipetting Calibrate_Pipettes Calibrate Pipettes Check_Pipetting->Calibrate_Pipettes Issue Found Check_Reagents Assess Reagent Quality & Storage Check_Pipetting->Check_Reagents Pipetting OK Calibrate_Pipettes->Check_Reagents Use_Fresh_Reagents Use Fresh Aliquots Check_Reagents->Use_Fresh_Reagents Issue Found End Consistent Results Check_Reagents->End Reagents OK Use_Fresh_Reagents->End

References

Technical Support Center: Investigating Potential Off-Target Effects of Trazodone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Trazodone (B27368).

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target activities of Trazodone?

A1: Trazodone is a multifunctional drug with a complex pharmacological profile that is dose-dependent.[1][2] Its primary therapeutic action for depression is attributed to its antagonist activity at serotonin (B10506) 5-HT2A receptors and inhibition of the serotonin transporter (SERT) at higher doses.[1][2] Key off-target activities include antagonism of histamine (B1213489) H1 receptors and alpha-1 adrenergic receptors, which contribute to its sedative and hypotensive effects, respectively.[1][3][4]

Q2: We are observing unexpected sedative effects in our cell-based assay with Trazodone. What could be the cause?

A2: Unexpected sedative effects in vitro are likely due to Trazodone's potent antagonism of the Histamine H1 receptor.[5] This off-target effect is well-documented and is a primary contributor to Trazodone's clinical sedative properties.[1][3] Consider using a co-treatment with an H1 receptor agonist in your experimental design to confirm this interaction or selecting a cell line with low H1 receptor expression if this effect is confounding your results.

Q3: Our experiments show a drop in cellular ATP levels upon Trazodone treatment, which is unrelated to our primary target. What off-target effect might be responsible?

A3: While direct effects on ATP production are not the most commonly cited off-target effect, Trazodone's interaction with multiple receptors could indirectly influence cellular metabolism. A more direct potential off-target effect to investigate would be its interaction with cardiac ion channels, which can disrupt cellular homeostasis. Trazodone has been shown to inhibit the hERG potassium channel, which could lead to broader cellular stress and impact energetic pathways.[6][7][8]

Q4: We are conducting a kinase screen and see some inhibition with Trazodone. Is this a known off-target effect?

A4: While Trazodone's primary mechanism of action does not involve direct kinase inhibition, broad kinase screening can sometimes reveal low-potency interactions. It is crucial to determine the IC50 of this interaction to understand if it is physiologically relevant. Consider performing a dose-response experiment and comparing the inhibitory concentration to the known therapeutic concentrations of Trazodone.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Liabilities in Preclinical Models
  • Symptom: Observation of QT prolongation or arrhythmias in animal models treated with Trazodone.

  • Potential Cause: Inhibition of the hERG (human ether-à-go-go-related gene) potassium channel is a known off-target effect of Trazodone and a common cause of drug-induced QT prolongation.[6][7][8]

  • Troubleshooting Steps:

    • Confirm hERG Channel Inhibition: Conduct in vitro patch-clamp electrophysiology studies on cells expressing the hERG channel to determine the IC50 of Trazodone for this target.

    • Dose-Response Analysis: Correlate the observed in vivo effects with the plasma concentrations of Trazodone to assess the therapeutic window.

    • Structural Analogs: If the on-target activity is of primary interest, consider testing structural analogs of Trazodone that may have a reduced affinity for the hERG channel.

Issue 2: Conflicting Results in Binding Assays
  • Symptom: Inconsistent Ki values for Trazodone at its intended target when using different assay formats.

  • Potential Cause: Trazodone's "sticky" nature and multiple off-target interactions can lead to non-specific binding in some assay formats. The choice of radioligand and buffer conditions can also significantly impact results.

  • Troubleshooting Steps:

    • Assay Orthogonality: Employ a different assay modality to confirm the binding affinity. For example, if you are using a radioligand binding assay, consider a label-free method like the Cellular Thermal Shift Assay (CETSA).

    • Optimize Buffer Conditions: Include a detergent like Tween-20 at a low concentration (e.g., 0.01%) in your assay buffer to reduce non-specific binding.

    • Competition Binding: Perform a competition binding experiment with a known selective ligand for your target to ensure the observed binding is specific.

Data Presentation

Table 1: Trazodone Receptor Binding Affinities (Ki, nM)

TargetKi (nM)Reference
5-HT2A Receptor14[9]
Alpha-1B Adrenergic Receptor15[9]
Histamine H1 ReceptorVaries by study[1][10]
Serotonin Transporter (SERT)160-280[9]
5-HT1A Receptor118[11]
5-HT2C Receptor224[11]
Alpha-1 Adrenergic Receptor153[11]
Alpha-2C Adrenergic Receptor155[11]

Table 2: Trazodone Cardiac Ion Channel Inhibition

Ion ChannelIC50 (µM)Reference
hERG (IKr)0.69 - 2.9[6][7]
IKsInhibited[8]
INaInhibited[8]
ICaInhibited[8]

Experimental Protocols

Radioligand Binding Assay for Alpha-1 Adrenergic Receptor
  • Objective: To determine the binding affinity (Ki) of Trazodone for the alpha-1 adrenergic receptor.

  • Materials:

    • Cell membranes prepared from a cell line overexpressing the human alpha-1 adrenergic receptor (e.g., HEK293 cells).

    • Radioligand: [3H]-prazosin.

    • Non-specific binding control: Phentolamine (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Trazodone stock solution (in DMSO).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of Trazodone.

    • In a 96-well plate, add assay buffer, cell membranes, [3H]-prazosin (at a concentration close to its Kd), and varying concentrations of Trazodone or phentolamine.

    • Incubate at room temperature for 60 minutes.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of Trazodone and calculate the Ki using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Objective: To confirm the engagement of Trazodone with a specific intracellular target in a cellular context.

  • Materials:

    • Intact cells expressing the target protein.

    • Trazodone stock solution (in DMSO).

    • PBS and lysis buffer with protease inhibitors.

    • PCR tubes or 96-well PCR plates.

    • Thermal cycler.

    • Equipment for protein quantification (e.g., BCA assay) and detection (e.g., Western blot or ELISA).

  • Procedure:

    • Treat cells with either vehicle (DMSO) or Trazodone at the desired concentration and incubate to allow for drug penetration.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Centrifuge the lysates to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein in the soluble fraction using Western blot or another detection method.

    • A shift in the melting curve to a higher temperature in the presence of Trazodone indicates target engagement.

Visualizations

Trazodone_Off_Target_Effects cluster_Trazodone Trazodone cluster_OnTarget On-Target Effects cluster_OffTarget Off-Target Effects Trazodone Trazodone SERT SERT (Serotonin Transporter) Trazodone->SERT Inhibition (High Dose) HT2A 5-HT2A Receptor Trazodone->HT2A Antagonism H1 H1 Receptor Trazodone->H1 Antagonism Alpha1 Alpha-1 Adrenergic Receptor Trazodone->Alpha1 Antagonism hERG hERG K+ Channel Trazodone->hERG Inhibition Antidepressant Antidepressant Effect SERT->Antidepressant HT2A->Antidepressant Sedation Sedation H1->Sedation Hypotension Orthostatic Hypotension Alpha1->Hypotension QT_Prolongation QT Prolongation hERG->QT_Prolongation

Caption: Trazodone's on-target and major off-target pharmacological effects.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare Cell Membranes with Target Receptor Incubate Incubate Membranes, Radioligand, and Trazodone Membranes->Incubate Radioligand Prepare Radioligand ([3H]-Prazosin) Radioligand->Incubate Trazodone_Dilutions Prepare Serial Dilutions of Trazodone Trazodone_Dilutions->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Determine Determine IC50 and Ki Calculate->Determine

Caption: Experimental workflow for a radioligand binding assay.

Alpha1_Signaling Trazodone Trazodone Alpha1_Receptor Alpha-1 Adrenergic Receptor Trazodone->Alpha1_Receptor Antagonism Blocked_Response Blocked Response (e.g., Vasodilation -> Hypotension) Trazodone->Blocked_Response Gq Gq Protein Alpha1_Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Physiological_Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Physiological_Response PKC_Activation->Physiological_Response Physiological_Response->Blocked_Response Inhibited by Trazodone

Caption: Trazodone's antagonism of the Alpha-1 adrenergic signaling pathway.

References

Technical Support Center: Trazodone Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified "Tazofelone." As this term did not yield specific chemical information, this guide has been developed for "Trazodone," a well-documented pharmaceutical compound with a similar name. It is presumed that "this compound" was a typographical error.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Trazodone (B27368).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for Trazodone?

A1: Trazodone is typically synthesized through the condensation of 1-(3-chlorophenyl)piperazine (B195711) with a suitable triazolopyridine derivative. One common method involves the reaction of 2-(3-halopropyl)[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one with 1-(3-chlorophenyl)piperazine hydrochloride.[4] Alternative routes may utilize different leaving groups on the propyl chain or employ a "one-pot" synthesis approach.[4] Microwave-assisted synthesis has also been explored to reduce reaction times.[4]

Q2: What are the critical parameters to control during Trazodone synthesis?

A2: Key parameters to monitor and control include reaction temperature, reaction time, the choice of solvent, and the base used. The reaction is often carried out at reflux temperature.[5] The choice of a polar aprotic solvent can be beneficial. The selection of the base (e.g., sodium hydroxide (B78521), potassium carbonate) can also influence the reaction yield and impurity profile.[3]

Q3: What are the major impurities encountered in Trazodone synthesis?

A3: Common impurities can include unreacted starting materials such as 1-(3-chlorophenyl)piperazine, and process-related impurities like 1-bromo-3-chloropropane (B140262) and N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine.[2] Degradation products and byproducts from side reactions can also be present.[1] Nitrosamine impurities are also a potential concern that needs to be monitored.[1]

Q4: How can I monitor the progress of the Trazodone synthesis reaction?

A4: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6] TLC offers a quick qualitative assessment of the consumption of starting materials and the formation of the product. HPLC provides more quantitative data on the reaction conversion and the formation of impurities.[6]

Q5: What are the recommended methods for purifying crude Trazodone?

A5: Crude Trazodone can be purified by crystallization or flash chromatography.[7] The choice of solvent is crucial for effective crystallization. Isopropyl alcohol and methanol (B129727) are commonly used solvents for the crystallization of Trazodone hydrochloride.[7][8] Treatment with activated carbon can be employed to remove colored impurities.[7]

Q6: How is Trazodone hydrochloride salt prepared?

A6: Trazodone hydrochloride is prepared by treating a solution of Trazodone free base in an organic solvent (such as isopropyl alcohol or ethanol) with hydrochloric acid.[7][9] The resulting salt precipitates out of the solution and can be collected by filtration.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Reaction Yield Incomplete reaction.- Increase reaction time and monitor by TLC/HPLC until starting materials are consumed.[5]- Ensure the reaction temperature is optimal; consider gentle heating or reflux.[5]- Use a phase transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) to enhance the reaction rate, especially in biphasic systems.[4]
Degradation of reactants or product.- Ensure the use of high-purity starting materials and dry solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Suboptimal stoichiometry.- Carefully control the molar ratios of the reactants. A slight excess of one reactant may be beneficial, but large excesses can lead to purification challenges.
Presence of Multiple Side Products Non-specific reactions.- Optimize the reaction temperature; lower temperatures may increase selectivity.- Choose a more selective base.
Impure starting materials.- Purify starting materials before use.- Verify the purity of reagents by analytical techniques such as NMR or HPLC.
Reaction Stalls or Does Not Proceed to Completion Inactive catalyst or reagent.- Use fresh or properly stored reagents and catalysts.- Ensure the base is sufficiently strong and soluble in the reaction medium.
Poor mixing in a heterogeneous reaction.- Improve stirring efficiency.- Consider using a solvent system that better solubilizes all reactants.
Purification Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Difficulty in Crystallization Product is an oil or amorphous solid.- Try different crystallization solvents or solvent mixtures.- Use a seed crystal to induce crystallization.- Slowly cool the solution to promote the formation of larger crystals.- Consider converting the free base to a salt (e.g., hydrochloride), which often has better crystallinity.[10]
Presence of impurities inhibiting crystallization.- Pre-purify the crude product using flash chromatography to remove impurities before attempting crystallization.
Low Purity After Crystallization Co-precipitation of impurities.- Perform multiple recrystallizations.- Choose a solvent system where the impurities are significantly more soluble than the product at all temperatures.
Inefficient removal of colored impurities.- Treat the solution with activated carbon before filtration.[7]
Formation of Unwanted Salts Incorrect acid or base used for salt formation/neutralization.- Carefully select the appropriate acid for salt formation (e.g., HCl for hydrochloride).- During workup, use a base that does not form insoluble salts with the product.
High Levels of Genotoxic Impurities Carryover from synthesis.- Optimize the synthesis to minimize the formation of these impurities.[2]- Implement a specific purification step to remove them, such as washing an organic solution of Trazodone with a basic aqueous solution.[2]

Experimental Protocols

General Synthesis of Trazodone Hydrochloride

A representative synthesis involves the reaction of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride with[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride,[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, and a suitable solvent such as isopropyl alcohol.[6]

  • Addition of Base: Add a base, such as sodium hydroxide or potassium carbonate, to the mixture.[3][6]

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 26 hours), monitoring the reaction progress by HPLC.[6]

  • Workup: After the reaction is complete, cool the mixture and filter it hot to remove any inorganic salts.[6] The filtrate containing the Trazodone free base is then processed.

  • Crystallization of Free Base: Cool the filtrate to a lower temperature (e.g., 5°C) to induce crystallization of the Trazodone free base.[6] Collect the solid by filtration and dry under vacuum.

  • Salt Formation: Dissolve the purified Trazodone free base in a suitable solvent like ethanol. Add a solution of hydrochloric acid dropwise while stirring until the pH is acidic (pH 3).[6]

  • Isolation of Hydrochloride Salt: Cool the solution to a low temperature (e.g., 0°C) to precipitate the Trazodone hydrochloride. Collect the white solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

HPLC Method for Purity Analysis

A general reverse-phase HPLC method can be used to assess the purity of Trazodone.

  • Column: C18, ODS (e.g., 4.6mm x 250mm, 10µm).[11]

  • Mobile Phase: A mixture of acetonitrile, methanol, and trifluoroacetic acid (0.5%) in water.[11] A typical ratio could be 180:180:600 (v/v/v).

  • Flow Rate: 1.5 mL/min.[11]

  • Detection: UV at 252 nm.[11]

  • Injection Volume: 10 µL.[11]

Visualizations

Trazodone Synthesis Workflow

Trazodone_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_salt_formation Salt Formation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Solvent, Base, Heat Crude Trazodone Crude Trazodone Reaction->Crude Trazodone Purification_Step Crystallization or Chromatography Crude Trazodone->Purification_Step Trazodone Free Base Trazodone Free Base Purification_Step->Trazodone Free Base Salt_Formation_Step Addition of HCl Trazodone Free Base->Salt_Formation_Step Trazodone HCl Trazodone HCl Salt_Formation_Step->Trazodone HCl

Caption: A simplified workflow for the synthesis and purification of Trazodone HCl.

Trazodone Mechanism of Action

Trazodone_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin SERT Serotonin Transporter (SERT) Serotonin->SERT Binds to 5HT2A 5-HT2A Receptor Serotonin->5HT2A Binds to Serotonin_Reuptake Serotonin Reuptake Neuronal_Signaling Downstream Signaling (Antidepressant & Sedative Effects) H1 H1 Receptor Alpha1 α1-Adrenergic Receptor Trazodone Trazodone Trazodone->SERT Inhibits Trazodone->5HT2A Antagonizes Trazodone->H1 Antagonizes Trazodone->Alpha1 Antagonizes

Caption: Trazodone's multi-target mechanism of action in the synapse.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Tazofelone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the bioavailability of Tazofelone for in vivo studies. Given the lipophilic nature suggested by its chemical structure, this compound likely presents challenges with aqueous solubility, which can significantly impact its absorption and systemic exposure. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the low oral bioavailability of this compound?

A1: Based on its chemical structure, which includes a di-tert-butyl phenol (B47542) group and a thiazolidinone ring, this compound is predicted to be a lipophilic compound with poor aqueous solubility.[1] Low aqueous solubility is a primary reason for poor oral bioavailability as the drug must dissolve in the gastrointestinal fluids to be absorbed.[2][3] Other contributing factors could include first-pass metabolism.[2]

Q2: What are the initial steps I should take to improve this compound's bioavailability?

A2: A good starting point is to focus on formulation strategies designed to enhance the solubility and dissolution rate of lipophilic drugs.[2][4] Common approaches include preparing a lipid-based formulation, reducing the particle size of the drug substance (micronization or nanosizing), or creating a solid dispersion.[3][5]

Q3: Are there any specific excipients that are recommended for formulating this compound?

A3: For a lipophilic compound like this compound, lipid-based excipients such as oils (e.g., sesame oil, medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., polyethylene (B3416737) glycol, ethanol) are often effective.[4] The choice of excipient will depend on the specific formulation strategy you select.

Q4: How can I assess the effectiveness of my formulation strategy in vitro before moving to in vivo studies?

A4: In vitro dissolution testing is a critical step. You can perform dissolution studies in biorelevant media (e.g., Simulated Gastric Fluid - SGF, and Simulated Intestinal Fluid - SIF) to mimic the conditions of the gastrointestinal tract. An improved dissolution profile of your formulation compared to the unformulated drug is a good indicator of potentially enhanced bioavailability.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound in animal studies.
Possible Cause Troubleshooting Step
Poor and variable dissolution of the drug in the GI tract. Develop a more robust formulation. A self-emulsifying drug delivery system (SEDDS) or a solid dispersion can provide more consistent dissolution and absorption.
Food effects. Standardize the feeding schedule of the animals. Conduct studies in both fasted and fed states to understand the impact of food on this compound absorption.
Inconsistent dosing. Ensure accurate and consistent administration of the formulation. For oral gavage, verify the technique and the homogeneity of the dosing suspension/solution.
Issue 2: this compound plasma concentrations are below the limit of quantification (BLQ).
Possible Cause Troubleshooting Step
Extremely low bioavailability. Increase the dose if toxicologically permissible. More importantly, employ a more aggressive bioavailability enhancement strategy, such as creating a nanosuspension or a lipid-based formulation like a self-microemulsifying drug delivery system (SMEDDS).
Rapid metabolism (high first-pass effect). Investigate the metabolic stability of this compound in vitro using liver microsomes. If metabolism is high, consider co-administration with a metabolic inhibitor (if appropriate for the study's goals) or explore alternative routes of administration (e.g., intravenous) to determine the absolute bioavailability.
Analytical method lacks sensitivity. Optimize the bioanalytical method (e.g., LC-MS/MS) to achieve a lower limit of quantification.

Summarized Quantitative Data

The following tables present hypothetical data to illustrate the potential improvements in this compound's pharmacokinetic parameters with different formulation strategies.

Table 1: In Vitro Solubility of this compound in Different Media.

Medium Unformulated this compound (µg/mL) Formulation A (Solid Dispersion) (µg/mL) Formulation B (SEDDS) (µg/mL)
Water < 125> 100 (forms microemulsion)
Simulated Gastric Fluid (SGF) < 130> 100 (forms microemulsion)
Fasted State Simulated Intestinal Fluid (FaSSIF) 275> 200 (forms microemulsion)
Fed State Simulated Intestinal Fluid (FeSSIF) 5120> 500 (forms microemulsion)

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (10 mg/kg).

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension 50 ± 154.0350 ± 90100
Micronized Suspension 120 ± 302.0980 ± 210280
Solid Dispersion 350 ± 751.52800 ± 550800
SEDDS 800 ± 1501.07200 ± 12002057

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion using Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30 or HPMC) in a 1:4 ratio (w/w) in a suitable organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under vacuum until a thin film is formed on the wall of the flask.

  • Drying: Dry the film further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, gently mill it into a powder using a mortar and pestle, and pass it through a fine-mesh sieve.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with a standard 12-hour light/dark cycle and free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation (e.g., aqueous suspension, solid dispersion, or SEDDS) orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Store the plasma samples at -80°C until analysis. Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies solubility Solubility Screening sd Solid Dispersion solubility->sd nano Nanosuspension solubility->nano sedds SEDDS solubility->sedds stability pH-Stability Profile stability->sd stability->nano stability->sedds dissolution Dissolution Testing sd->dissolution nano->dissolution sedds->dissolution characterization Physicochemical Characterization dissolution->characterization pk_study Pharmacokinetic Study characterization->pk_study data_analysis Data Analysis pk_study->data_analysis

Caption: Workflow for this compound formulation development.

logical_relationship This compound This compound poor_solubility Poor Aqueous Solubility This compound->poor_solubility low_dissolution Low Dissolution Rate poor_solubility->low_dissolution low_bioavailability Low Oral Bioavailability low_dissolution->low_bioavailability formulation_strategies Formulation Strategies low_bioavailability->formulation_strategies solid_dispersion Solid Dispersion formulation_strategies->solid_dispersion nanosuspension Nanosuspension formulation_strategies->nanosuspension sedds SEDDS formulation_strategies->sedds improved_bioavailability Improved Bioavailability solid_dispersion->improved_bioavailability nanosuspension->improved_bioavailability sedds->improved_bioavailability

Caption: Logic diagram for improving this compound bioavailability.

References

Technical Support Center: Tazofelone Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges with Tazofelone degradation in experimental setups. Due to limited publicly available data on this compound, this guidance is based on the chemical properties of its structural motifs (thiazolidinone and hindered phenol) and general principles of drug stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

A1: this compound is a chemical compound with the molecular formula C18H27NO2S. Its structure includes a thiazolidin-4-one ring and a hindered phenol (B47542) group. These features are important to consider for its stability and reactivity in experimental settings. Hindered phenols are known for their antioxidant properties, which may influence this compound's stability. Thiazolidinone derivatives are a class of compounds with a wide range of biological activities.[1][2][3][4][5]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The thiazolidinone ring contains an amide bond, which can be susceptible to hydrolysis under acidic or basic conditions, leading to ring opening.[1][2][3][4]

  • Oxidation: The hindered phenol group, while generally conferring antioxidant properties, can itself be oxidized, potentially leading to colored degradation products.[5][6] The sulfur atom in the thiazolidinone ring is also susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in many organic molecules.

Q3: How should I prepare and store this compound stock solutions?

A3: Due to its low aqueous solubility, this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.

  • Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

    • Weighing: Accurately weigh the required amount of this compound powder.

    • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

    • Mixing: Vortex the solution thoroughly. Gentle warming (e.g., to 37°C) or brief sonication may aid dissolution if necessary.[7]

    • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.

Q4: What is the potential mechanism of action for this compound?

A4: Patent literature suggests that this compound was developed as a cyclooxygenase-2 (COX-2) inhibitor.[8] COX-2 is an enzyme involved in the inflammatory response. Inhibition of COX-2 would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Troubleshooting Guide: this compound Degradation

This guide addresses common issues that may arise during experiments with this compound.

Issue Possible Cause Recommended Solution
Precipitation in Aqueous Buffer This compound has poor aqueous solubility. Adding a concentrated DMSO stock directly to an aqueous buffer can cause the compound to crash out of solution.[7][9][10][11][12]- Prepare intermediate dilutions of the DMSO stock in DMSO before adding to the aqueous buffer.- Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.- Ensure the final DMSO concentration in your assay does not exceed a level tolerated by your cells (typically ≤ 0.1%).- Consider using a solubilizing agent or a different formulation approach if precipitation persists.[7][9]
Discoloration of Solution This may indicate oxidation of the hindered phenol moiety.[13]- Protect solutions from light by using amber vials or wrapping containers in foil.- Prepare fresh solutions before each experiment.- Consider degassing solvents to remove dissolved oxygen.
Loss of Activity Over Time in Aqueous Media This could be due to hydrolysis of the thiazolidinone ring. The rate of hydrolysis is often dependent on pH and temperature.- Prepare working solutions in aqueous buffer immediately before use.- Maintain the pH of the experimental buffer within a stable range, avoiding strongly acidic or basic conditions.- Perform experiments at a controlled and consistent temperature.
Inconsistent Experimental Results This can be a result of compound degradation, precipitation, or interaction with assay components.- Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.- Visually inspect solutions for any signs of precipitation before use.- Run a stability check of this compound in your specific assay buffer over the time course of your experiment.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Aqueous Buffer

This protocol provides a general method to evaluate the stability of this compound in a specific experimental buffer.

  • Preparation: Prepare a working solution of this compound in your experimental buffer at the desired final concentration.

  • Incubation: Aliquot the solution into separate vials for each time point and incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2). Protect from light.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the vials.

  • Analysis: Analyze the concentration of intact this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Plot the concentration of this compound against time to determine the rate of degradation.

Data Summary

Due to the lack of specific quantitative data for this compound degradation, the following table provides a hypothetical summary based on the expected behavior of similar compounds. Researchers should generate their own data for their specific experimental conditions.

Condition Parameter Expected Stability of this compound Notes
pH pH 4Potentially unstable due to acid-catalyzed hydrolysis of the thiazolidinone ring.Rate of degradation is expected to increase at lower pH.
pH 7.4 (Physiological)Moderate stability, but hydrolysis may still occur over extended periods.Ideal for most cell-based assays, but fresh solutions are recommended.
pH 9Potentially unstable due to base-catalyzed hydrolysis of the thiazolidinone ring.Rate of degradation is expected to increase at higher pH.
Temperature 4°CRelatively stable in DMSO stock solution for short-term storage.Minimize freeze-thaw cycles.
25°C (Room Temp)Increased rate of degradation in aqueous solutions compared to 4°C.Avoid prolonged storage of aqueous solutions at room temperature.
37°CAccelerated degradation in aqueous solutions.Prepare solutions fresh for cell culture experiments.
Light UV ExposureLikely to cause photodegradation.Protect all solutions from light.

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

This compound This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) This compound->Hydrolysis H₂O Oxidation Oxidation This compound->Oxidation O₂ Photodegradation Photodegradation (UV Light) This compound->Photodegradation RingOpened Ring-Opened Product Hydrolysis->RingOpened OxidizedPhenol Oxidized Phenol Derivative Oxidation->OxidizedPhenol Sulfoxide Thiazolidinone Sulfoxide Oxidation->Sulfoxide PhotoProducts Photodegradation Products Photodegradation->PhotoProducts

Caption: Potential degradation routes for this compound.

Diagram 2: Experimental Workflow for Troubleshooting this compound Degradation

Start Inconsistent Results or Suspected Degradation CheckSolubility Verify Compound Solubility in Assay Medium Start->CheckSolubility PrecipitationObserved Precipitation Observed? CheckSolubility->PrecipitationObserved OptimizeSolubilization Optimize Solubilization Protocol (e.g., intermediate dilutions, vortexing) PrecipitationObserved->OptimizeSolubilization Yes NoPrecipitation No Precipitation PrecipitationObserved->NoPrecipitation No OptimizeSolubilization->CheckSolubility AssessStability Perform Stability Study in Assay Buffer (HPLC analysis) NoPrecipitation->AssessStability DegradationObserved Degradation Observed? AssessStability->DegradationObserved ModifyProtocol Modify Experimental Protocol (e.g., fresh solutions, light protection) DegradationObserved->ModifyProtocol Yes NoDegradation No Significant Degradation DegradationObserved->NoDegradation No ModifyProtocol->AssessStability Proceed Proceed with Experiment NoDegradation->Proceed InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A₂ InflammatoryStimuli->PLA2 activates CellMembrane Cell Membrane ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX2 COX-2 (Cyclooxygenase-2) ArachidonicAcid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins converts to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate This compound This compound This compound->COX2 inhibits

References

Minimizing Tazofelone precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Tazofelone precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound precipitation is a common issue primarily due to its physicochemical properties. Key reasons include:

  • Poor Aqueous Solubility: this compound possesses a chemical structure with significant hydrophobic regions, specifically the di-tert-butyl-phenol group. This leads to low intrinsic solubility in water. PubChem lists a predicted XLogP3 value of 5.1 for this compound, which indicates high lipophilicity and consequently, poor water solubility[1].

  • Solvent-Shift Precipitation: You are likely dissolving this compound in an organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution. When this stock is diluted into an aqueous buffer for your experiment, the organic solvent concentration decreases dramatically. This "solvent shift" can cause the poorly water-soluble this compound to precipitate out as it is no longer soluble in the predominantly aqueous environment.

  • pH Effects: The solubility of this compound may be pH-dependent due to the presence of a phenolic hydroxyl group. If the pH of your aqueous solution is not optimal for this compound's solubility, precipitation can occur.

  • Concentration Exceeding Solubility Limit: The final concentration of this compound in your aqueous solution may be higher than its maximum solubility under the specific experimental conditions (e.g., temperature, pH, buffer composition).

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Due to its hydrophobic nature, a water-miscible organic solvent is recommended for preparing a concentrated stock solution of this compound. Common choices include:

It is crucial to prepare a high-concentration stock solution to minimize the volume of organic solvent introduced into your final aqueous experimental setup.

Q3: How can I prevent this compound from precipitating when I dilute my stock solution into an aqueous buffer?

A3: Several strategies can be employed to prevent solvent-shift precipitation:

  • Optimize the Dilution Process: Instead of adding the stock solution directly to the full volume of the aqueous buffer, try adding the stock solution to a small volume of the buffer while vigorously vortexing or stirring. Then, gradually add the remaining buffer to reach the final volume. This can aid in better dispersion of the compound.

  • Use a Co-solvent: Incorporating a certain percentage of a water-miscible organic solvent (the same as your stock solvent, e.g., DMSO or ethanol) in your final aqueous solution can increase the solubility of this compound. However, it is essential to ensure that the final concentration of the co-solvent is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).

  • Employ Surfactants: Non-ionic surfactants such as polysorbates (e.g., Tween® 20, Tween® 80) or polyethylene (B3416737) glycols (PEGs) can be used at low concentrations (typically below their critical micelle concentration) to help solubilize hydrophobic compounds like this compound and prevent precipitation[2].

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose[3].

Troubleshooting Guide: Minimizing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.

Issue 1: Precipitation upon dilution of stock solution
Potential Cause Troubleshooting Steps Experimental Protocol
Solvent-Shift 1. Modify Dilution Technique: Improve dispersion by adding the stock solution to a smaller volume of buffer with vigorous mixing before bringing it to the final volume. 2. Reduce Final Concentration: Lower the working concentration of this compound to stay below its solubility limit in the final aqueous medium. 3. Introduce a Co-solvent: Maintain a low percentage of the organic stock solvent in the final aqueous solution.Protocol for Co-solvent Use: 1. Determine the maximum tolerable percentage of your organic solvent (e.g., DMSO) for your specific assay (e.g., cell culture, enzyme assay). 2. Prepare your aqueous buffer containing this percentage of the co-solvent. 3. Add the this compound stock solution to the co-solvent-containing buffer while vortexing.
pH-Dependent Solubility 1. Determine Optimal pH: Empirically test the solubility of this compound in a range of pH buffers relevant to your experiment. The phenolic hydroxyl group on this compound may be deprotonated at higher pH, potentially increasing solubility. 2. Adjust Buffer pH: Use a buffer system that maintains the optimal pH for this compound solubility.Protocol for pH Screening: 1. Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).[4] 2. Add a small, consistent amount of concentrated this compound stock solution to each buffer to a final concentration that is causing precipitation issues. 3. Incubate the solutions under your experimental conditions (e.g., 37°C) for a set period. 4. Visually inspect for precipitation or use spectrophotometry to measure turbidity.
Issue 2: Precipitation during the experiment (e.g., over time or with temperature changes)
Potential Cause Troubleshooting Steps Experimental Protocol
Metastable Supersaturation 1. Incorporate Solubilizing Excipients: Add agents that can help maintain this compound in a solubilized state.     a. Surfactants: Use low concentrations of non-ionic surfactants (e.g., 0.01-0.1% Tween® 80).     b. Cyclodextrins: Include cyclodextrins (e.g., HP-β-CD) in your buffer to form inclusion complexes.[3]Protocol for Using HP-β-CD: 1. Prepare your aqueous buffer containing the desired concentration of HP-β-CD (e.g., 1-10 mM). 2. Dissolve the HP-β-CD completely. 3. Slowly add the this compound stock solution to the HP-β-CD-containing buffer with vigorous mixing.
Temperature Effects 1. Maintain Constant Temperature: Ensure your experimental setup maintains a consistent temperature, as solubility can be temperature-dependent. 2. Pre-warm/Pre-cool Solutions: Equilibrate all solutions, including the this compound stock and aqueous buffer, to the experimental temperature before mixing.General Best Practice: - Store this compound stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. - Before use, thaw the stock solution completely and bring it to room temperature. Gently vortex to ensure homogeneity.

Visual Troubleshooting and Experimental Workflows

Precipitation_Troubleshooting_Workflow start This compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock prepare_new_stock Prepare fresh stock solution. Ensure complete dissolution. check_stock->prepare_new_stock No check_dilution Precipitation upon dilution? check_stock->check_dilution Yes prepare_new_stock->check_stock modify_dilution Modify dilution technique: - Add stock to small buffer volume first - Vortex vigorously check_dilution->modify_dilution Yes reduce_conc Lower final this compound concentration check_dilution->reduce_conc Yes, still precipitates check_time_temp Precipitation over time or with temperature change? check_dilution->check_time_temp No success Precipitation Minimized modify_dilution->success reduce_conc->success add_excipients Incorporate solubilizing excipients: - Co-solvents - Surfactants - Cyclodextrins check_time_temp->add_excipients Yes optimize_pH Optimize buffer pH check_time_temp->optimize_pH Yes control_temp Control temperature and pre-equilibrate solutions check_time_temp->control_temp Yes add_excipients->success optimize_pH->success control_temp->success

Caption: A workflow for troubleshooting this compound precipitation.

Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (with excipient) weigh Weigh this compound dissolve Dissolve in organic solvent (e.g., DMSO) to desired concentration weigh->dissolve store Store in aliquots at -20°C or -80°C dissolve->store prepare_buffer Prepare aqueous buffer add_excipient Add and dissolve excipient (e.g., HP-β-CD) prepare_buffer->add_excipient mix Slowly add stock to buffer while vortexing add_excipient->mix thaw_stock Thaw this compound stock and bring to room temperature thaw_stock->mix final_solution Final working solution mix->final_solution

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: Overcoming Resistance to Tazofelone in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Tazofelone (tazemetostat) in cell lines.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a selective inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2] This epigenetic modification leads to the transcriptional repression of target genes.[1][2] By inhibiting EZH2, this compound blocks this repressive mark, leading to the reactivation of tumor suppressor genes and subsequent anti-tumor effects in susceptible cancer types.[2]

2. My cancer cell line is showing decreased sensitivity to this compound. What are the common mechanisms of acquired resistance?

Acquired resistance to EZH2 inhibitors like this compound can arise through several mechanisms:

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that bypass their dependency on EZH2 inhibition. Commonly observed activated pathways include the PI3K/AKT and MEK/ERK pathways.[1]

  • Alterations in Cell Cycle Control: Resistance can emerge through mutations or deletions in genes that regulate the cell cycle, such as the Retinoblastoma 1 (RB1) gene. Loss of RB1 can uncouple the anti-proliferative effects of this compound from its epigenetic function, allowing cells to continue dividing despite EZH2 inhibition.[3][4][5]

  • Secondary Mutations in EZH2: Although less common for this compound compared to some other EZH2 inhibitors, mutations in the drug-binding pocket of EZH2 can prevent the inhibitor from binding effectively.[1]

3. How can I confirm if my resistant cell line has activated pro-survival signaling pathways?

You can assess the activation of key survival pathways using Western blotting to detect the phosphorylation of key signaling proteins. Increased phosphorylation is indicative of pathway activation.

Table 1: Key Proteins for Assessing Pro-Survival Pathway Activation

PathwayKey Proteins to Probe (Phosphorylated Form)Key Proteins to Probe (Total Form)
PI3K/AKTp-AKT (Ser473), p-AKT (Thr308)Total AKT
MEK/ERKp-MEK1/2 (Ser217/221), p-ERK1/2 (Thr202/Tyr204)Total MEK1/2, Total ERK1/2

A significant increase in the ratio of phosphorylated to total protein in your resistant cell line compared to the parental (sensitive) line suggests pathway activation.

4. What strategies can I use to overcome this compound resistance in my cell lines?

The primary strategy to overcome acquired resistance is through rational combination therapies that target the identified resistance mechanism.

  • For PI3K/AKT or MEK/ERK Pathway Activation: Combine this compound with a selective inhibitor of the activated pathway.

  • For RB1 Loss-Mediated Resistance: Combine this compound with inhibitors of cell cycle kinases, such as Aurora Kinase B (AURKB) inhibitors.[5]

Table 2: Example Combination Strategies to Overcome this compound Resistance

Resistance MechanismCombination Drug ClassExample Inhibitors
PI3K/AKT Pathway ActivationPI3K InhibitorsAlpelisib, Taselisib
MEK/ERK Pathway ActivationMEK InhibitorsTrametinib, Selumetinib
RB1 LossAURKB InhibitorsBarasertib, Alisertib

Troubleshooting Guides

Problem: My cell line's IC50 for this compound has significantly increased.

This is a classic indication of acquired resistance. Follow this workflow to diagnose and potentially overcome the resistance.

G cluster_0 Phase 1: Confirmation and Initial Characterization cluster_1 Phase 2: Mechanism-Based Strategy A Increased IC50 Observed B Confirm Resistance: Compare IC50 of parental vs. putative resistant line A->B C Perform Western Blot for p-AKT, p-MEK, and RB1 B->C D Increased p-AKT or p-MEK? C->D E Loss of RB1 expression? C->E F Combine this compound with PI3K or MEK inhibitor D->F Yes G Combine this compound with AURKB inhibitor E->G Yes H Evaluate synergy using combination index assays F->H G->H

Caption: Troubleshooting workflow for increased this compound IC50.

Problem: My combination therapy is not showing a synergistic effect.

  • Verify Single-Agent Activity: Ensure that the second agent in your combination has some level of single-agent activity in your cell line model.

  • Optimize Dosing Schedule: The timing and sequence of drug administration can be critical. Experiment with concurrent versus sequential dosing schedules.

  • Re-evaluate the Resistance Mechanism: It's possible that multiple resistance mechanisms are at play. Consider performing broader molecular profiling (e.g., RNA-seq) to identify other potential escape pathways.

Experimental Protocols

1. Protocol for Generating this compound-Resistant Cell Lines

This protocol describes a common method for developing drug-resistant cell lines through continuous, escalating drug exposure.[6][7]

  • Determine the Initial IC20: Perform a dose-response curve with the parental cell line to determine the concentration of this compound that inhibits cell growth by 20% (IC20).

  • Initial Exposure: Culture the parental cells in media containing this compound at the IC20 concentration.

  • Monitor and Passage: When the cells resume a normal growth rate (compared to untreated parental cells), passage them and increase the this compound concentration by 1.5- to 2-fold.

  • Repeat Escalation: Continue this process of monitoring, passaging, and dose-escalation. This can take several months.

  • Characterize Resistant Population: Once cells are stably growing at a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new dose-response assay to quantify the fold-resistance.

  • Cryopreserve Stocks: Cryopreserve vials of the resistant cell line at various passages.

G A Parental Cell Line B Treat with this compound (Initial IC20) A->B C Culture until normal growth resumes B->C D Increase this compound Concentration (1.5-2x) C->D E Repeat Cycle D->E continue for several months E->C F Characterize and Bank Resistant Line E->F

Caption: Workflow for generating resistant cell lines.

2. Protocol for Western Blotting to Detect Pathway Activation

  • Cell Lysis: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-total-AKT) overnight at 4°C, diluted according to the manufacturer's instructions.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using image analysis software and normalize the phosphorylated protein signal to the total protein signal.

Signaling Pathways Implicated in Resistance

Understanding the molecular pathways driving resistance is key to overcoming it. Below are simplified diagrams of the major escape pathways.

G cluster_0 PI3K/AKT & MEK/ERK Pathways IGF1R IGF-1R PI3K PI3K IGF1R->PI3K MEK MEK IGF1R->MEK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation This compound This compound EZH2 EZH2 This compound->EZH2 Apoptosis Apoptosis EZH2->Apoptosis

Caption: Activation of PI3K/AKT and MEK/ERK survival pathways.

G cluster_1 RB1/E2F Cell Cycle Control This compound This compound EZH2 EZH2 This compound->EZH2 CDKNs CDK Inhibitors (e.g., p16) EZH2->CDKNs CDK46 CDK4/6 CDKNs->CDK46 RB1 RB1 CDK46->RB1 phosphorylates (inactivates) E2F E2F RB1->E2F G1S G1-S Transition (Cell Cycle Progression) E2F->G1S RB1_loss RB1 Loss (Resistance) RB1_loss->E2F de-repression

Caption: RB1 loss decouples EZH2 inhibition from cell cycle arrest.

References

Technical Support Center: Troubleshooting Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Tazofelone" did not yield specific information on its interference with common assay reagents. Therefore, this guide focuses on the broader and well-documented phenomenon of Pan-Assay Interference Compounds (PAINS), which are a frequent cause of misleading results in high-throughput screening and other biochemical assays. The principles and troubleshooting steps outlined here are widely applicable to researchers encountering unexpected results with novel compounds.

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS)?

Pan-Assay Interference Compounds, or PAINS, are chemical compounds that yield false positive results in high-throughput screening assays.[1] This apparent bioactivity is not due to a specific, targeted interaction with the protein of interest but rather stems from non-specific mechanisms that interfere with the assay technology itself.[1][2] These compounds are a significant concern in drug discovery as they can lead to wasted time and resources if not identified and eliminated early in the screening process.[2][3]

Q2: What are the common mechanisms of assay interference?

Assay interference can occur through various physicochemical mechanisms. It is crucial to understand these mechanisms to design appropriate control experiments and avoid misinterpretation of results. Common mechanisms include:

  • Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins, including the target enzyme or other proteins in the assay mixture.[2][4] This is particularly relevant for compounds containing thiols or electrophilic moieties.[4]

  • Compound Aggregation: At certain concentrations, some compounds can form aggregates that sequester the target protein, leading to non-specific inhibition.[2][5]

  • Redox Activity: Redox-active compounds can interfere with assays by generating reactive oxygen species, such as hydrogen peroxide, which can directly inhibit enzymes or interfere with assay reagents.[1][2]

  • Interference with Assay Signal:

    • Fluorescence Interference: Compounds that are inherently fluorescent or that quench the fluorescence of a reporter molecule can lead to false signals in fluorescence-based assays.[2][6]

    • Light Absorption: Colored compounds can interfere with absorbance-based assays.[6]

  • Chelation: Compounds that can chelate metal ions may inhibit metalloenzymes or disrupt assay components that rely on specific metal concentrations.[2][7]

  • Membrane Disruption: In cell-based assays, some compounds can disrupt cellular membranes, leading to cytotoxicity that can be misinterpreted as specific target inhibition.[2]

Q3: How can I identify if my compound is a potential PAIN?

Several computational and experimental approaches can help identify potential PAINS:

  • Computational Filters: A widely used first step is to screen your compound's structure against established PAINS filters. These are substructure filters developed by analyzing large screening datasets to identify chemical motifs that are frequently associated with assay interference.[3][8]

  • Promiscuity Analysis: If a compound shows activity across multiple, unrelated assays, it is a strong indicator of non-specific activity and potential assay interference.[9]

  • Experimental Validation: The most definitive way to identify interference is through carefully designed experiments, such as those outlined in the troubleshooting guides below.

Q4: What are the implications of PAINS in drug discovery?

Undetected PAINS can have significant negative consequences for drug discovery projects:

  • Wasted Resources: Pursuing false positives consumes considerable time, money, and effort in follow-up studies, synthesis of analogs, and further biological testing.[2][3]

  • Misleading Structure-Activity Relationships (SAR): Efforts to optimize a PAIN scaffold will likely lead to misleading SAR data, as the observed activity is not related to specific binding at the target site.

  • Pollution of Scientific Literature: The publication of data on compounds that are later identified as PAINS can misdirect other research efforts.[2][8]

Troubleshooting Guides

Guide 1: Initial Steps for Suspected Assay Interference

If you observe unexpected or difficult-to-reproduce activity in your assay, consider the possibility of assay interference. Here are the initial steps to take:

  • Review the Compound's Structure: Check for known PAINS substructures using computational filters.

  • Examine the Dose-Response Curve: Non-specific inhibitors often exhibit unusually steep dose-response curves with high Hill slopes.

  • Visually Inspect the Assay Plate: Look for signs of compound precipitation, color, or fluorescence under UV light.

  • Repeat the Assay with Controls: Include appropriate controls to rule out experimental artifacts.

Guide 2: Experimental Workflow for Diagnosing Interference

This workflow provides a systematic approach to confirming or refuting suspected assay interference.

workflow cluster_0 Initial Observation cluster_1 Preliminary Checks cluster_2 Biochemical/Biophysical Controls cluster_3 Assay-Specific Controls cluster_4 Conclusion A Unexpected Activity Observed B Run PAINS Filters A->B C Check Dose-Response Curve Shape A->C D Visual Inspection of Compound A->D E Run Assay with and without Pre-incubation B->E C->E D->E F Vary Enzyme/Substrate Concentrations E->F G Test for Aggregation (e.g., DLS or detergent sensitivity) F->G H Run Counter-Screen (without target) G->H I Orthogonal Assay H->I J Confirmed Interference I->J Activity in Counter-Screen or No Activity in Orthogonal Assay K Likely True Hit I->K No Activity in Counter-Screen and Activity in Orthogonal Assay

Caption: Troubleshooting workflow for suspected assay interference.

Quantitative Data Summary

The following tables summarize common PAINS filter readouts and provide examples of assay-specific interference mechanisms.

Table 1: Common PAINS Substructure Alerts

PAINS Substructure ClassExample SubstructurePotential Mechanism of Interference
Rhodanines2-Thioxothiazolidin-4-oneReactivity, Aggregation
Quinones1,4-BenzoquinoneRedox Cycling, Reactivity
Catechols1,2-DihydroxybenzeneRedox Cycling, Chelation
AnilinesPhenylamineReactivity with singlet oxygen in some assays
ThiophenesThiophene ringReactivity

Table 2: Examples of Assay-Specific Interference

Assay TypeInterfering Compound ClassMechanism of Interference
Fluorescence Polarization (FP)Fluorescent compoundsDirect emission overlaps with assay signal
AlphaScreenAnilines, other singlet oxygen quenchersQuenching of the singlet oxygen signal
Luciferase-based assaysLuciferase inhibitorsDirect inhibition of the reporter enzyme
ELISAAggregating compoundsNon-specific binding to surfaces and proteins
Cell Viability (MTT/MTS)Redox-active compoundsInterference with the formazan (B1609692) product formation

Experimental Protocols

Protocol 1: Counter-Screen for Assay Interference

Objective: To determine if a compound's activity is dependent on the presence of the biological target.

Methodology:

  • Prepare two sets of assay plates in parallel.

  • Primary Assay Plate: Include all assay components: buffer, target protein, substrate/reagents, and the test compound at various concentrations.

  • Counter-Screen Plate: Include all assay components except for the target protein. Replace the target protein with an equivalent volume of buffer or a non-functional protein (e.g., BSA).

  • Incubate both plates under standard assay conditions.

  • Measure the signal on both plates using the same detection method.

  • Analysis: If the compound shows a similar dose-dependent effect on the counter-screen plate as on the primary assay plate, it is highly likely to be an interference compound.[9]

Protocol 2: Detergent Sensitivity Assay for Compound Aggregation

Objective: To determine if a compound's inhibitory activity is due to aggregation.

Methodology:

  • Perform the standard biochemical assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Prepare dose-response curves for the test compound under both conditions.

  • Analysis: If the compound's potency (IC50) is significantly reduced in the presence of the detergent, this suggests that the inhibition was mediated by aggregation.[5]

Visualized Mechanisms and Workflows

Mechanisms of Assay Interference

interference_mechanisms cluster_compound Interfering Compound cluster_assay Assay Components Compound Test Compound Target Target Protein Compound->Target Covalent Modification / Aggregation Reagents Assay Reagents (e.g., Dyes, Enzymes) Compound->Reagents Reactivity / Quenching Signal Assay Signal (e.g., Fluorescence, Absorbance) Compound->Signal Autofluorescence / Absorbance Target->Signal Generates Reagents->Signal Contribute to

Caption: Common mechanisms of assay interference by test compounds.

Signaling Pathway Example

signaling_pathway cluster_interference Potential Interference Points Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Activation Interference1 False Agonist/ Antagonist Interference1->Receptor Interference2 Non-specific Kinase Inhibition Interference2->Kinase1 Interference2->Kinase2

Caption: Example of how interfering compounds can affect a signaling pathway readout.

References

Technical Support Center: Tazofelone Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and troubleshooting advice for the long-term storage of Tazofelone to ensure its stability and integrity for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For solid (lyophilized) this compound, it is recommended to store the compound in a tightly sealed vial at -20°C, protected from moisture. Under these conditions, the product can be stored for up to six months. For longer-term storage, it is advisable to conduct periodic stability tests.

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound should be prepared, aliquoted into tightly sealed vials, and stored at -20°C. It is generally recommended that these solutions be used within one month. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to prepare single-use aliquots. Whenever possible, solutions should be freshly prepared and used on the same day.

Q3: My solid this compound was briefly exposed to room temperature during shipping. Is it still viable?

A3: Short periods of exposure to temperatures higher than recommended, such as during shipping (less than one week), are unlikely to significantly affect the product's life or efficacy. However, upon receipt, the compound should immediately be stored under the recommended long-term conditions.

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound can manifest as changes in physical appearance (e.g., color change, clumping), decreased potency in bioassays, or the appearance of additional peaks in analytical chromatography (e.g., HPLC). Stability studies are essential to monitor these parameters over time.[1][2]

Q5: How does humidity affect the stability of solid this compound?

A5: Moisture can significantly impact the stability of solid pharmaceutical compounds, potentially leading to hydrolysis and degradation.[3][4] It is crucial to store solid this compound in a desiccated environment and to ensure vials are tightly sealed to protect from humidity.[3]

Troubleshooting Guide

This section addresses common issues encountered during the long-term storage of this compound.

Problem 1: Inconsistent results in experiments using stored this compound.

This troubleshooting workflow can help identify the root cause of inconsistent experimental results.

G cluster_0 A Inconsistent Experimental Results B Check Storage Conditions (Temp, Light, Humidity) A->B Start Troubleshooting C Review Solution Preparation (Solvent, Concentration, Aliquoting) B->C Conditions OK? F Identify Root Cause B->F Incorrect Conditions D Assess Compound Integrity (Visual Inspection, HPLC/LC-MS) C->D Protocol OK? C->F Protocol Error E Perform Bioassay with Freshly Prepared this compound D->E Integrity OK? D->F Degradation Detected E->F Bioassay OK? E->F Potency Loss G Implement Corrective Actions (e.g., new stock, revised protocol) F->G H Problem Resolved G->H

Caption: Troubleshooting workflow for inconsistent results.

Problem 2: Visible changes in the physical appearance of solid this compound.

If you observe any changes in the color, texture, or other physical properties of solid this compound, it may be an indication of degradation.

  • Immediate Action: Do not use the compound in experiments.

  • Analysis: Perform analytical tests such as HPLC or LC-MS to assess the purity and identify any degradation products.

  • Prevention: Review storage procedures to ensure the compound is protected from light, moisture, and temperature fluctuations.

Data Presentation: Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms. These conditions are based on general guidelines for bioactive small molecules.[5]

FormTemperatureDurationKey Considerations
Solid -20°CUp to 6 monthsKeep tightly sealed and protected from moisture.
Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles; protect from light.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsFor rapid stability assessment and degradation pathway identification.[5][6]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH12 monthsUsed when significant changes are seen under accelerated conditions.[1]
Long-Term 25°C ± 2°C / 60% RH ± 5% RH24-36 monthsTo establish the product's shelf life under standard conditions.[5]

Experimental Protocols

Protocol 1: Stability Assessment of this compound Using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound over time.

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Materials:

  • This compound sample (stored under desired conditions)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution with the mobile phase to a final concentration within the linear range of the detector.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of this compound and any degradation products.

    • Calculate the percentage purity of this compound at each time point.

    • Monitor for the appearance and growth of new peaks, which indicate degradation.

The following diagram illustrates the experimental workflow for this stability assessment.

Caption: HPLC stability assessment workflow.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its degradation pathways and develop stability-indicating analytical methods.

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Prepare separate solutions of this compound in a suitable solvent.

  • Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for a specified time.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Heat the solid compound at a high temperature (e.g., 105°C).

    • Photostability: Expose the solution or solid to UV light.

  • At various time points, take an aliquot of each stressed sample, neutralize if necessary, and dilute appropriately.

  • Analyze the samples by HPLC or LC-MS to separate and identify the degradation products.

The logical relationship between stress conditions and potential degradation is shown below.

G This compound This compound Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Heat Thermal Stress This compound->Heat Light Photodegradation This compound->Light Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products

Caption: Forced degradation pathways of this compound.

References

Validation & Comparative

In-Depth Comparative Analysis of Tazofelone and Other COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and drug development databases reveals a significant challenge in providing a detailed comparative analysis of Tazofelone against other COX-2 inhibitors. Information available in the public domain regarding this compound is exceptionally scarce, primarily indicating that it was a cyclooxygenase-2 (COX-2) inhibitor under initial development by Eli Lilly & Co.[1]. However, its development has since been discontinued, and as a result, substantial preclinical and clinical data required for a comprehensive comparison are not publicly accessible.

The initial investigation into this compound was frequently confounded by search results for Trazodone, an antidepressant medication with a distinctly different mechanism of action, highlighting the obscurity of this compound in current research and clinical landscapes.

Due to this lack of specific data for this compound, a direct, data-driven comparison of its efficacy, selectivity, and safety profile against established COX-2 inhibitors like Celecoxib, Rofecoxib (withdrawn), and Etoricoxib is not feasible at this time. Such a comparison would necessitate access to proprietary preclinical and clinical trial data that has not been released.

To provide context for the class of drugs to which this compound belongs, a general overview of COX-2 inhibitors, their mechanism of action, and a template for how such a comparison would be structured is provided below. This framework can be utilized should data on this compound or other novel COX-2 inhibitors become available in the future.

The Role of COX-2 in Inflammation

Cyclooxygenase (COX) is an enzyme that exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastrointestinal lining and maintaining kidney function, COX-2 is an inducible enzyme.[2] Its expression is upregulated at sites of inflammation, where it catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[2]

Nonsteroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 and COX-2. The inhibition of COX-2 is responsible for their anti-inflammatory effects, while the concurrent inhibition of COX-1 can lead to gastrointestinal side effects.[2] Selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[2][3]

A Framework for Comparison of COX-2 Inhibitors

A comprehensive comparison guide for researchers, scientists, and drug development professionals would typically include the following sections, populated with specific experimental data.

Table 1: Comparative Efficacy of COX-2 Inhibitors
CompoundTargetIC50 (COX-2)IC50 (COX-1)Selectivity Index (COX-1/COX-2)In Vivo Efficacy (e.g., Carrageenan-induced paw edema, ED50)
This compound COX-2Data not availableData not availableData not availableData not available
Celecoxib COX-2Example Value (e.g., 40 nM)Example Value (e.g., 15 µM)Example Value (e.g., 375)Example Value (e.g., 10 mg/kg)
Rofecoxib COX-2Example Value (e.g., 18 nM)Example Value (e.g., >50 µM)Example Value (e.g., >2778)Example Value (e.g., 1.5 mg/kg)
Etoricoxib COX-2Example Value (e.g., 1.1 µM)Example Value (e.g., 116 µM)Example Value (e.g., 106)Example Value (e.g., 0.8 mg/kg)

Note: The values for Celecoxib, Rofecoxib, and Etoricoxib are illustrative examples and would be populated with specific data from cited experimental studies.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

A detailed methodology would be provided here. For example:

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Assay Principle: Measurement of prostaglandin (B15479496) E2 (PGE2) production using an enzyme immunoassay (EIA).

  • Procedure: A brief step-by-step description of the incubation of the enzyme with the inhibitor and substrate, followed by the quantification of the product.

  • Data Analysis: Calculation of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) from concentration-response curves.

In Vivo Anti-inflammatory Activity (e.g., Rat Carrageenan-Induced Paw Edema Model)

  • Animal Model: Male Wistar rats (or a similar appropriate model).

  • Procedure: A detailed description of the induction of inflammation by injecting carrageenan into the paw, administration of the test compounds (e.g., orally), and measurement of paw volume at specified time points.

  • Data Analysis: Calculation of the percentage of inhibition of edema and determination of the ED50 (the dose required to produce 50% of the maximal effect).

Signaling Pathway and Experimental Workflow Visualization

Should data for this compound become available, diagrams illustrating its place in the COX-2 signaling pathway and in a comparative experimental workflow would be generated. Below are examples of what these diagrams would look like.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain promote Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->PLA2 Tazofelone_Other_COX2_Inhibitors This compound & Other COX-2 Inhibitors Tazofelone_Other_COX2_Inhibitors->COX2 inhibit Experimental_Workflow Start Start: Compound Synthesis In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays COX1_COX2_Inhibition COX-1/COX-2 Inhibition Assay (Determine IC50 & Selectivity) In_Vitro_Assays->COX1_COX2_Inhibition In_Vivo_Models In Vivo Models In_Vitro_Assays->In_Vivo_Models Anti_inflammatory_Model Anti-inflammatory Model (e.g., Rat Paw Edema) (Determine ED50) In_Vivo_Models->Anti_inflammatory_Model Safety_Pharmacology Safety Pharmacology In_Vivo_Models->Safety_Pharmacology GI_Toxicity Gastrointestinal Toxicity Assessment Safety_Pharmacology->GI_Toxicity Cardiovascular_Safety Cardiovascular Safety Assessment Safety_Pharmacology->Cardiovascular_Safety Clinical_Trials Clinical Trials Safety_Pharmacology->Clinical_Trials

References

Validating the Bioactivity of Trazodone in New Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Trazodone (B27368) with other common antidepressants, specifically Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The information presented is based on available preclinical and clinical data, offering insights into its performance in various experimental models.

Introduction to Trazodone's Bioactivity

Trazodone is an antidepressant medication belonging to the Serotonin Antagonist and Reuptake Inhibitor (SARI) class.[1] Its mechanism of action is multifaceted, distinguishing it from typical SSRIs and SNRIs. Trazodone acts as an antagonist at serotonin 5-HT2A and 5-HT2C receptors, an agonist at 5-HT1A receptors, and an inhibitor of the serotonin transporter (SERT).[2] This unique pharmacological profile contributes to its antidepressant, anxiolytic, and hypnotic effects. Recent research has also highlighted its anti-inflammatory and neuroprotective properties, suggesting its potential in new therapeutic areas.

Comparative Analysis of Bioactivity

To provide a clear comparison, the following tables summarize the in vitro and in vivo bioactivities of Trazodone against representative SSRIs (Fluoxetine) and SNRIs (Venlafaxine).

Table 1: Comparative In Vitro Bioactivity
TargetTrazodoneFluoxetine (B1211875) (SSRI)Venlafaxine (B1195380) (SNRI)Key Findings
Serotonin Transporter (SERT) Moderate AffinityHigh AffinityModerate AffinityTrazodone's SERT inhibition is less potent than that of fluoxetine.[2]
5-HT2A Receptor High Affinity (Antagonist)Low AffinityLow AffinityTrazodone's potent 5-HT2A antagonism is a key differentiator from SSRIs and SNRIs.[2]
5-HT2C Receptor Moderate Affinity (Antagonist)Low AffinityLow AffinityThis action may contribute to Trazodone's unique side-effect profile, with lower incidences of sexual dysfunction and insomnia compared to SSRIs.
α1-Adrenergic Receptor High Affinity (Antagonist)Low AffinityLow AffinityContributes to the sedative effects of Trazodone.
Histamine H1 Receptor Moderate Affinity (Antagonist)Low AffinityLow AffinityAlso contributes to Trazodone's sedative properties.

Note: Affinity values (e.g., Ki, IC50) can vary between studies and experimental conditions. This table represents a qualitative summary of reported findings.

Table 2: Comparative In Vivo Bioactivity in Animal Models
ModelTrazodoneFluoxetine (SSRI)Venlafaxine (SNRI)Key Findings
Forced Swim Test (Mouse/Rat) Increased latency to immobility, decreased immobility time.Decreased immobility time.Decreased immobility time.All three compounds show antidepressant-like effects in this model of behavioral despair.
LPS-Induced Neuroinflammation (Rodent) Decreased pro-inflammatory cytokines (IL-6, TNF-α), reduced microglial activation.[3][4]Can have variable effects on cytokine production, with some studies showing a decrease in pro-inflammatory cytokines.[5][6]Limited direct comparative data in this model.Trazodone demonstrates robust anti-inflammatory effects in preclinical neuroinflammation models.
In Vivo Microdialysis (Rat) Increases extracellular serotonin levels.Potently increases extracellular serotonin levels.Increases both extracellular serotonin and norepinephrine (B1679862) levels.[7]The neurochemical profiles reflect their primary mechanisms of action.

Signaling Pathway Modulation

Trazodone's interaction with its primary targets initiates downstream signaling cascades that are crucial for its therapeutic effects. A notable pathway influenced by Trazodone is the NF-κB signaling pathway, which is central to the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT2A 5-HT2A Receptor IKK IKK Complex 5HT2A->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB_dimer NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_dimer->NFkB_nuc Translocates NFkB_IkB->IkB Degrades IκB NFkB_IkB->NFkB_dimer Releases NF-κB Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Induces LPS_TNFa LPS/TNF-α LPS_TNFa->5HT2A Activates Trazodone Trazodone Trazodone->5HT2A Antagonizes

Figure 1: Trazodone's Antagonism of 5-HT2A Receptors Inhibits NF-κB Signaling.

Experimental Workflows and Protocols

To facilitate the validation of Trazodone's bioactivity in new models, this section outlines the methodologies for key experiments.

Experimental Workflow: In Vitro Neuroinflammation Model

G start Start cell_culture Culture microglial cells (e.g., HMC3) start->cell_culture treatment Pre-treat with Trazodone or vehicle for 24h cell_culture->treatment stimulation Stimulate with LPS and TNF-α to induce inflammation treatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect supernatant incubation->supernatant cell_lysis Lyse cells incubation->cell_lysis elisa Measure cytokine levels (IL-6, TNF-α) by ELISA supernatant->elisa western Analyze protein expression (p-NF-κB, Iba-1) by Western Blot cell_lysis->western end End elisa->end western->end

Figure 2: Workflow for assessing the anti-inflammatory effects of Trazodone.

Protocol 1: In Vitro Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This protocol is adapted from studies investigating the anti-inflammatory effects of Trazodone in microglial cells.[3][4]

1. Cell Culture:

  • Culture human microglial clone 3 (HMC3) cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Treatment and Stimulation:

  • Seed HMC3 cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with Trazodone at various concentrations (e.g., 1-10 µM) or vehicle control for 24 hours.

  • Following pre-treatment, add Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and Tumor Necrosis Factor-alpha (TNF-α) (e.g., 20 ng/mL) to the culture medium to induce an inflammatory response.

3. Sample Collection and Analysis:

  • After a 24-hour incubation period, collect the cell culture supernatant for cytokine analysis.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine protein concentration in the cell lysates using a BCA assay.

4. Cytokine Measurement (ELISA):

  • Measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

5. Western Blot Analysis:

  • Separate 20-30 µg of protein from each cell lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-NF-κB p65, Iba-1, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Protocol 2: Mouse Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral model to screen for antidepressant-like activity.[8]

1. Apparatus:

  • A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

2. Procedure:

  • Administer Trazodone, a comparator drug (e.g., fluoxetine), or vehicle to mice via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Individually place each mouse into the cylinder of water for a 6-minute session.

  • Record the entire session using a video camera.

  • An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

3. Data Analysis:

  • Calculate the mean duration of immobility for each treatment group.

  • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between treatment groups. A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Conclusion

Trazodone exhibits a unique and complex bioactivity profile that distinguishes it from traditional SSRIs and SNRIs. Its multifaceted mechanism of action, encompassing serotonin reuptake inhibition and potent antagonism of 5-HT2A/2C receptors, contributes to its clinical efficacy and favorable side-effect profile. Furthermore, emerging preclinical evidence highlights its significant anti-inflammatory and neuroprotective properties, suggesting its therapeutic potential beyond major depressive disorder. The experimental models and protocols outlined in this guide provide a framework for further investigation and validation of Trazodone's bioactivity in novel contexts, encouraging further research into its diverse pharmacological effects.

References

Trazodone's Inhibitory Effects: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the inhibitory effects of Trazodone (B27368), a serotonin (B10506) antagonist and reuptake inhibitor (SARI). It offers a comparative analysis with other key antidepressant classes, primarily Selective Serotonin Reuptake Inhibitors (SSRIs), supported by experimental data and detailed protocols to facilitate research and development in psychopharmacology. The information presented is intended to provide an objective overview for scientific evaluation.

Comparative Inhibitory Profile of Trazodone and its Metabolite

Trazodone's unique pharmacological profile is characterized by its dual action as a potent antagonist at serotonin 5-HT2A receptors and a weaker inhibitor of the serotonin transporter (SERT). This contrasts with SSRIs, which primarily exhibit high affinity for SERT. Trazodone also interacts with other receptors, contributing to its overall clinical effects. Its major active metabolite, meta-chlorophenylpiperazine (m-CPP), displays a distinct binding profile. The inhibitory constants (Ki) presented below summarize the binding affinities of Trazodone and m-CPP for key molecular targets. Lower Ki values indicate a higher binding affinity.

CompoundTargetKi (nM)Species
Trazodone 5-HT2A Receptor 23.6 Rat [1]
Serotonin Transporter (SERT) Weak inhibitor-
α1-Adrenergic Receptor --
H1 Histamine Receptor --
5-HT1A Receptor 20.2 Rat [1]
m-CPP 5-HT1A Receptor 18.9 Rat [1]
5-HT2C Receptor Potent agonist-[2]

Note: Specific Ki values for all targets were not consistently available across all public sources. The table reflects the available data.

Clinical Efficacy: Trazodone vs. SSRIs in Major Depressive Disorder

Numerous clinical trials have compared the efficacy of Trazodone with that of SSRIs in the treatment of Major Depressive Disorder (MDD). The data generally indicate that Trazodone has comparable antidepressant efficacy to SSRIs.[3][4] A meta-analysis of nine randomized clinical trials involving 988 patients found no significant difference in clinical response rates between 5-HT2 receptor antagonists (Trazodone and Nefazodone) and SSRIs.[5]

Study TypeComparisonKey FindingsReference
Meta-analysisTrazodone/Nefazodone (B1678010) vs. SSRIsPooled response rates were 61.1% for Trazodone/Nefazodone and 61.7% for SSRIs (RR=1.002, p=0.978). No significant difference in discontinuation rates.[5]
Naturalistic Study (12 weeks)Trazodone XR vs. SSRIsTrazodone XR was more effective in reducing the severity of insomnia and depression. No significant differences in therapeutic response and remission frequencies.[6]
Double-blind, Placebo-controlledTrazodone OAD vs. PlaceboStatistically significant difference in mean HAMD-17 score (-11.4 for Trazodone vs. -9.3 for placebo, p=0.012).[7]
Naturalistic StudyTrazodone XR vs. SSRIsTrazodone XR showed greater improvement in insomnia (p<0.001) and comparable improvement in depression symptoms (MADRS).[8][9]

Signaling Pathway of Trazodone's Dual Action

Trazodone's therapeutic effects are believed to stem from its dual mechanism of action on the serotonergic system. By antagonizing the 5-HT2A receptor, it can alleviate symptoms like anxiety and insomnia. Simultaneously, its weaker inhibition of the serotonin transporter (SERT) leads to a modest increase in synaptic serotonin levels, contributing to its antidepressant effect.

Trazodone_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron SERT SERT 5-HT_vesicle 5-HT Vesicle Synaptic_5HT Synaptic Serotonin (5-HT) 5-HT_vesicle->Synaptic_5HT Release 5-HT2A_R 5-HT2A Receptor Downstream_Signaling Downstream Signaling (e.g., Anxiety, Insomnia) 5-HT2A_R->Downstream_Signaling Activation Synaptic_5HT->SERT Reuptake Synaptic_5HT->5-HT2A_R Binding Trazodone Trazodone Trazodone->SERT Weak Inhibition Trazodone->5-HT2A_R Potent Antagonism

Caption: Trazodone's dual mechanism of action.

Experimental Protocols

To facilitate the cross-validation of Trazodone's inhibitory effects, detailed protocols for key in vitro assays are provided below.

Serotonin Reuptake Inhibition Assay using Synaptosomes

This assay measures the ability of a compound to inhibit the reuptake of serotonin into presynaptic nerve terminals.

1. Preparation of Synaptosomes:

  • Homogenize brain tissue (e.g., rat cerebral cortex) in a cold lysis buffer.[10]

  • Perform differential centrifugation to isolate the synaptosomal fraction.[10][11]

  • Resuspend the final pellet in an appropriate assay buffer.[12]

  • Determine the protein concentration of the synaptosomal preparation.[11]

2. Assay Procedure:

  • In a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of Trazodone or a reference compound at 37°C for 10-15 minutes.[13]

  • Initiate the uptake reaction by adding a known concentration of radiolabeled serotonin (e.g., [³H]5-HT).[13]

  • Incubate for a short period (typically 1-5 minutes) at 37°C.[13]

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.[13]

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration compared to the control (vehicle-treated) samples.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of serotonin reuptake) by non-linear regression analysis.

Reuptake_Assay_Workflow cluster_prep Synaptosome Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Homogenize Homogenize Brain Tissue Centrifuge1 Differential Centrifugation Homogenize->Centrifuge1 Resuspend Resuspend Pellet Centrifuge1->Resuspend Protein_Assay Determine Protein Concentration Resuspend->Protein_Assay Pre-incubate Pre-incubate Synaptosomes with Trazodone Add_Radioligand Add [³H]Serotonin Pre-incubate->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Filter_Wash Rapid Filtration and Washing Incubate->Filter_Wash Scintillation Scintillation Counting Filter_Wash->Scintillation Calculate_Inhibition Calculate % Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for Serotonin Reuptake Inhibition Assay.

Radioligand Binding Assay for 5-HT2A Receptor

This assay determines the affinity of a compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Prepare cell membranes from a source expressing the 5-HT2A receptor (e.g., CHO-K1 cells stably transfected with the human 5-HT2A receptor or rat frontal cortex).[14][15]

  • Homogenize the cells or tissue in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet and resuspend it in the final assay binding buffer.[16]

  • Determine the protein concentration.[16]

2. Assay Procedure:

  • In a 96-well plate, add the membrane preparation, varying concentrations of Trazodone or a reference compound, and a fixed concentration of a radioligand specific for the 5-HT2A receptor (e.g., [³H]ketanserin).[16]

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[16]

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[15][16]

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that displaces 50% of the specific binding of the radioligand.

  • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[16]

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Homogenize Homogenize Cells/Tissue Centrifuge1 Centrifuge to Pellet Membranes Homogenize->Centrifuge1 Wash_Resuspend Wash and Resuspend Pellet Centrifuge1->Wash_Resuspend Protein_Assay Determine Protein Concentration Wash_Resuspend->Protein_Assay Incubate_Components Incubate Membranes, Trazodone, and [³H]ketanserin Filter_Wash Rapid Filtration and Washing Incubate_Components->Filter_Wash Scintillation Scintillation Counting Filter_Wash->Scintillation Calculate_Binding Calculate Specific Binding Determine_IC50 Determine IC50 Calculate_Binding->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Caption: Workflow for Radioligand Binding Assay.

References

Enantiomeric Separation and Bioactivity of Trazodone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that Trazodone itself is an achiral molecule. Therefore, the principles of enantiomeric separation and differential activity apply to its chiral derivatives rather than to Trazodone directly. This guide focuses on a specific chiral benzothiazepinone derivative of Trazodone, cis-2,3-dihydro-3-(4-methyl-1-piperazinylmethyl)-2-phenyl-1,5-benzothiazepin-4(5H)-one, to illustrate the profound impact of stereochemistry on pharmacological activity. The two enantiomers of this derivative are designated as (+)-enantiomer (BTM-1041) and (-)-enantiomer (BTM-1086).

Comparative Bioactivity of Trazodone Derivative Enantiomers

The pharmacological profiles of the (+) and (-) enantiomers of the Trazodone derivative exhibit significant differences, particularly in their affinities for various receptors. These differences underscore the importance of chiral separation in drug development to isolate the more potent or selective enantiomer.

Receptor Binding Affinities

The in vitro binding affinities of BTM-1041 and BTM-1086 for muscarinic (M1, M2, M3), histamine (B1213489) H1, and alpha-1 adrenergic receptors were determined using functional and binding experiments. The results, summarized in the table below, reveal a high degree of stereoselectivity, especially at muscarinic receptors.

Receptor SubtypeEnantiomerpA2pKiStereoselectivity Ratio [(-)/(+)]
Muscarinic M1 (-)-BTM-10867.98 - 8.818.31 - 9.151023 to 6918
(+)-BTM-10414.87 - 5.314.85 - 5.55
Muscarinic M2 (-)-BTM-10867.98 - 8.818.31 - 9.151023 to 6918
(+)-BTM-10414.87 - 5.314.85 - 5.55
Muscarinic M3 (-)-BTM-10867.98 - 8.818.31 - 9.151023 to 6918
(+)-BTM-10414.87 - 5.314.85 - 5.55
Histamine H1 (-)-BTM-1086Lower Affinity-0.16 - 0.22
(+)-BTM-1041Higher Affinity-
Alpha 1-Adrenergic (-)-BTM-1086Lower Affinity-0.16 - 0.22
(+)-BTM-1041Higher Affinity-

Data sourced from functional and binding experiments on isolated organs and receptor binding assays.[1]

The (-)-enantiomer (BTM-1086) demonstrates a significantly higher affinity for all three muscarinic receptor subtypes compared to the (+)-enantiomer (BTM-1041), with stereoselectivity ratios ranging from 1023 to 6918.[1] Conversely, the (+)-enantiomer shows a higher affinity for histamine H1 and alpha 1-adrenergic receptors.[1] This reversal in selectivity highlights the distinct pharmacological profiles of the two enantiomers.

Experimental Protocols

The determination of the receptor binding affinities for the Trazodone derivative enantiomers involved the following experimental methodologies:

Chiral Separation of Enantiomers

The first critical step is the separation of the racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose.

Typical Chiral HPLC Protocol:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A suitable chiral stationary phase column (e.g., polysaccharide-based like Chiralcel® or Chiralpak®).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio is optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV absorbance at a wavelength where the compound exhibits maximum absorbance.

  • Procedure:

    • Dissolve the racemic mixture of the Trazodone derivative in the mobile phase.

    • Inject the sample onto the chiral column.

    • The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.

    • Collect the separated enantiomer fractions as they elute from the column.

    • Confirm the purity of each enantiomer using analytical chiral HPLC.

In Vitro Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of each enantiomer for specific receptor subtypes.

General Radioligand Binding Assay Protocol:

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from guinea-pig cortex for M1, heart for M2, and salivary glands for M3).[1]

    • A specific radioligand for the target receptor (e.g., [³H]-pirenzepine for M1, [³H]-AF-DX 116 for M2, [³H]-4-DAMP for M3).

    • The separated enantiomers of the Trazodone derivative (BTM-1041 and BTM-1086).

    • Incubation buffer and filtration apparatus.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (each enantiomer).

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filter, which represents the amount of bound radioligand.

    • Perform competition binding experiments to determine the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Isolated Organ Bath Experiments

Functional assays using isolated tissues are employed to determine the functional activity (antagonism in this case) of the enantiomers at specific receptors.

General Isolated Organ Bath Protocol:

  • Tissues:

    • Field-stimulated rabbit vas deferens (for M1 receptors).[1]

    • Guinea-pig left atrium (for M2 receptors).[1]

    • Guinea-pig ileum (for M3 and histamine H1 receptors).[1]

    • Rat vas deferens (for alpha 1-adrenoceptors).[1]

  • Procedure:

    • Mount the isolated tissue in an organ bath containing a physiological salt solution and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

    • Record the contractile or relaxation responses of the tissue using an isometric transducer.

    • Construct a cumulative concentration-response curve for a known agonist of the target receptor.

    • In the presence of increasing concentrations of the antagonist (each enantiomer), repeat the agonist concentration-response curve.

    • The antagonistic potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and the differential receptor interactions of the Trazodone derivative enantiomers.

experimental_workflow cluster_separation Enantiomeric Separation cluster_activity Bioactivity Assessment cluster_data Data Analysis racemate Racemic Trazodone Derivative hplc Chiral HPLC racemate->hplc enantiomer_plus (+)-Enantiomer (BTM-1041) hplc->enantiomer_plus enantiomer_minus (-)-Enantiomer (BTM-1086) hplc->enantiomer_minus binding_assay In Vitro Receptor Binding Assays enantiomer_plus->binding_assay organ_bath Isolated Organ Bath Experiments enantiomer_plus->organ_bath enantiomer_minus->binding_assay enantiomer_minus->organ_bath pki pKi Values binding_assay->pki pa2 pA2 Values organ_bath->pa2

Caption: Experimental workflow for the separation and bioactivity assessment of Trazodone derivative enantiomers.

signaling_pathway cluster_enantiomers Trazodone Derivative Enantiomers cluster_receptors Target Receptors enantiomer_minus (-)-Enantiomer (BTM-1086) muscarinic Muscarinic Receptors (M1, M2, M3) enantiomer_minus->muscarinic High Affinity (Antagonist) histamine Histamine H1 Receptor enantiomer_minus->histamine Lower Affinity adrenergic Alpha 1-Adrenergic Receptor enantiomer_minus->adrenergic Lower Affinity enantiomer_plus (+)-Enantiomer (BTM-1041) enantiomer_plus->muscarinic Low Affinity enantiomer_plus->histamine Higher Affinity (Antagonist) enantiomer_plus->adrenergic Higher Affinity (Antagonist)

Caption: Differential receptor binding affinities of Trazodone derivative enantiomers.

References

Comparative Analysis of Tazofelone and Non-Selective NSAIDs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and drug databases has revealed no information on a compound named "Tazofelone." It is possible that this name is a misspelling, a developmental code name not yet in the public domain, or an error. The search results consistently redirected to "Trazodone," an antidepressant medication with a mechanism of action distinct from non-steroidal anti-inflammatory drugs (NSAIDs).

Therefore, a direct comparative analysis between this compound and non-selective NSAIDs cannot be provided at this time. This guide will, however, present a detailed overview of the well-established characteristics of non-selective NSAIDs to serve as a baseline for comparison should information on this compound become available.

Non-Selective NSAIDs: Mechanism of Action and Properties

Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid.[1][2] Prostaglandins are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, fever, and protection of the stomach lining.[3][4]

There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and plays a "house-keeping" role.[3][5] It is involved in maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[5][6]

  • COX-2: This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli such as cytokines and growth factors, leading to the production of prostaglandins that mediate inflammation and pain.[3][7]

Non-selective NSAIDs, as their name implies, inhibit both COX-1 and COX-2 enzymes.[1] This dual inhibition is responsible for both their therapeutic effects and their characteristic side effects.

Therapeutic Effects of Non-Selective NSAIDs:
  • Anti-inflammatory: By inhibiting COX-2, non-selective NSAIDs reduce the production of prostaglandins at the site of inflammation, leading to decreased swelling, redness, and pain.[5]

  • Analgesic: The reduction in prostaglandin (B15479496) synthesis also decreases the sensitivity of nociceptors (pain receptors) to painful stimuli.[5]

  • Antipyretic: NSAIDs can reduce fever by inhibiting prostaglandin production in the hypothalamus, the brain's temperature-regulating center.[2]

Common Non-Selective NSAIDs:

A wide variety of non-selective NSAIDs are available, both over-the-counter and by prescription. Some of the most common examples include:

  • Ibuprofen

  • Naproxen

  • Diclofenac

  • Aspirin

  • Indomethacin

  • Ketoprofen[6]

Signaling Pathway of Non-Selective NSAIDs

The mechanism of action of non-selective NSAIDs can be visualized as the interruption of the arachidonic acid cascade.

NSAID_Mechanism Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Gastroprotection, Platelet Aggregation, Renal Function Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation, Pain, Fever Non-Selective NSAIDs Non-Selective NSAIDs Inhibition1 Non-Selective NSAIDs->Inhibition1 Inhibition2 Non-Selective NSAIDs->Inhibition2 Inhibition1->COX-1 (Constitutive) Inhibition Inhibition2->COX-2 (Inducible) Inhibition

Mechanism of Action of Non-Selective NSAIDs

Experimental Data: COX-1 and COX-2 Inhibition

The potency and selectivity of NSAIDs are often quantified by their half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of COX-1 IC50 to COX-2 IC50 is used to determine the selectivity of an NSAID. A ratio close to 1 indicates non-selective inhibition.

Table 1: Comparative COX-1 and COX-2 Inhibition of Common Non-Selective NSAIDs

DrugCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-1/COX-2 Ratio
Ibuprofen13350.37
Naproxen2.65.30.49
Diclofenac0.80.0810
Indomethacin0.11.70.06
Aspirin166>1000<0.17

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from published literature.[6]

Experimental Protocols

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

This assay is a standard method to determine the COX-1 and COX-2 inhibitory activity of a compound.

Objective: To measure the IC50 of a test compound for COX-1 and COX-2 in a physiologically relevant human whole blood matrix.

Methodology:

  • COX-1 Activity (Thromboxane B2 Production):

    • Fresh human venous blood is collected into tubes without anticoagulant.

    • Aliquots of blood are incubated with various concentrations of the test compound or vehicle control for 1 hour at 37°C.

    • Blood is allowed to clot for 1 hour at 37°C, which stimulates platelet COX-1 to produce thromboxane (B8750289) A2 (TxA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TxB2).

    • The serum is separated by centrifugation.

    • TxB2 levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA).

    • The IC50 for COX-1 is calculated as the concentration of the test compound that causes 50% inhibition of TxB2 production compared to the vehicle control.[6]

  • COX-2 Activity (Prostaglandin E2 Production):

    • Fresh human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

    • Aliquots of blood are incubated with various concentrations of the test compound or vehicle control for 1 hour at 37°C.

    • Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.

    • The blood is incubated for a further 24 hours at 37°C to allow for COX-2 mediated production of prostaglandin E2 (PGE2).

    • The plasma is separated by centrifugation.

    • PGE2 levels are quantified using a specific ELISA.

    • The IC50 for COX-2 is calculated as the concentration of the test compound that causes 50% inhibition of PGE2 production compared to the vehicle control.[6]

Adverse Effects of Non-Selective NSAIDs

The inhibition of the "house-keeping" COX-1 enzyme by non-selective NSAIDs is the primary cause of their most common and serious side effects.

Table 2: Common Adverse Effects of Non-Selective NSAIDs

SystemAdverse EffectsMechanism
Gastrointestinal Dyspepsia, ulcers, bleeding, perforationInhibition of COX-1 mediated production of gastroprotective prostaglandins, leading to reduced mucus and bicarbonate secretion and increased gastric acid secretion.[1]
Renal Sodium and fluid retention, hypertension, acute kidney injuryInhibition of COX-1 and COX-2 mediated production of prostaglandins that regulate renal blood flow and function.
Cardiovascular Increased risk of myocardial infarction and strokeImbalance between the inhibition of platelet aggregation (COX-1) and the inhibition of vasodilation (COX-2).
Hematologic Impaired platelet aggregation, increased bleeding timeInhibition of COX-1 in platelets, which reduces the production of thromboxane A2.

Conclusion

Non-selective NSAIDs are effective anti-inflammatory, analgesic, and antipyretic agents that act by inhibiting both COX-1 and COX-2 enzymes. While their therapeutic benefits are primarily derived from COX-2 inhibition, their significant side effects, particularly gastrointestinal toxicity, are a consequence of COX-1 inhibition.

Without any available information on "this compound," a comparative analysis is not feasible. Should the correct identity of this compound be provided, a comprehensive comparison of its mechanism of action, COX selectivity, efficacy, and safety profile relative to non-selective NSAIDs can be conducted. Such an analysis would be crucial for researchers, scientists, and drug development professionals to understand its potential advantages and disadvantages as a therapeutic agent.

References

A Head-to-Head Comparison of 5-Lipoxygenase (5-LOX) Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers in Inflammation and Drug Development

The 5-lipoxygenase (5-LOX) pathway is a critical mediator in the inflammatory cascade, responsible for the production of leukotrienes, which are potent signaling molecules implicated in a host of inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular conditions.[1] Inhibition of the 5-LOX enzyme is, therefore, a key therapeutic strategy. This guide provides a comparative analysis of prominent 5-LOX inhibitors, focusing on Zileuton—the only currently marketed 5-LOX inhibitor—and other notable compounds in development, such as Atreleuton and Setileuton.[2][3] This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical studies.

Quantitative Comparison of Inhibitory Potency

The in vitro potency of 5-LOX inhibitors is a primary determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for key 5-LOX inhibitors across various assays and species.

CompoundTarget/Assay SystemIC50 ValueSpeciesKey Notes
Zileuton 5-LO from RBL-1 cell supernatant0.6 µMRatRacemic mixture of R(+) and S(-) enantiomers, both are active.[4]
LTB4 synthesis in whole blood2.6 µMHumanDemonstrates efficacy in a physiologically relevant matrix.
LTB4 synthesis in whole blood0.56 µMDogShows species-specific differences in potency.
(R)-Zileuton 5-LO product biosynthesis in PMNL~0.37 µMHumanThe more potent enantiomer of Zileuton.
Atreleuton (ABT-761) 5-Lipoxygenase (5-LO)90 nMHumanA selective, reversible, and orally bioavailable inhibitor.[5][6]
Setileuton (MK-0633) Recombinant 5-LO3.9 nMHumanA potent inhibitor selected for clinical development in respiratory diseases.
LTB4 production in whole blood52 nMHumanHigh potency in a whole blood assay.

Signaling Pathway and Mechanism of Action

5-lipoxygenase catalyzes the initial steps in the conversion of arachidonic acid into pro-inflammatory leukotrienes.[1] These inhibitors act by targeting the enzyme, thereby blocking the entire downstream production of leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Zileuton, for example, is a direct inhibitor of 5-lipoxygenase, preventing the formation of these inflammatory mediators. This mechanism contrasts with leukotriene receptor antagonists, such as montelukast (B128269) and zafirlukast, which block the action of cysteinyl leukotrienes at their target receptors.

5-Lipoxygenase Pathway 5-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX Substrate LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 FLAP 5-LOX Activating Protein (FLAP) FLAP->5-LOX Activation LTB4 Leukotriene B4 (LTB4) (Chemotaxis) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLTs Cysteinyl Leukotrienes (Bronchoconstriction, Vascular Permeability) LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Inhibitors Zileuton, Atreleuton, Setileuton Inhibitors->5-LOX

Caption: The 5-Lipoxygenase (5-LOX) signaling cascade and point of inhibition.

Experimental Protocols

Accurate and reproducible assessment of 5-LOX inhibition is fundamental for comparative studies. Below are detailed methodologies for key in vitro assays.

1. Recombinant Human 5-LOX Enzyme Inhibition Assay

  • Objective: To determine the direct inhibitory effect of a compound on purified 5-LOX enzyme activity.

  • Principle: This assay measures the ability of a test compound to inhibit the oxidation of arachidonic acid by recombinant human 5-LOX.

  • Procedure:

    • Recombinant human 5-LOX is pre-incubated with the test compound at various concentrations in a suitable buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The formation of 5-LOX products is monitored by measuring the increase in absorbance at a specific wavelength, typically 234 nm, which corresponds to the formation of conjugated dienes.

    • The rate of reaction in the presence of the inhibitor is compared to the rate in a control (vehicle-treated) sample.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. Human Whole Blood LTB4 Production Assay

  • Objective: To assess the inhibitory activity of a compound in a more physiologically relevant ex vivo system that includes plasma protein binding and cellular uptake.

  • Principle: This assay measures the inhibition of LTB4 production in human whole blood stimulated with a calcium ionophore, which activates 5-LOX in leukocytes.

  • Procedure:

    • Fresh human whole blood is incubated with the test compound at various concentrations.

    • Leukotriene synthesis is stimulated by the addition of a calcium ionophore (e.g., A23187).

    • The reaction is stopped after a defined incubation period.

    • Plasma is separated, and the concentration of LTB4 is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

    • IC50 values are determined by comparing LTB4 levels in compound-treated samples to those in vehicle-treated controls.

Experimental_Workflow General Workflow for 5-LOX Inhibitor Evaluation cluster_0 In Vitro/Ex Vivo Testing cluster_1 Selectivity & Mechanism Enzyme_Assay Recombinant Enzyme Inhibition Assay (e.g., rh-5-LOX) Cell_Assay Cell-Based Assay (e.g., PMNLs, RBL-1 cells) Enzyme_Assay->Cell_Assay WBA Human Whole Blood Assay (LTB4 Production) Cell_Assay->WBA Data_Analysis IC50 Determination WBA->Data_Analysis Selectivity_Screen Selectivity Screening (vs. COX-1, COX-2, 12-LOX, 15-LOX) Data_Analysis->Selectivity_Screen MOA_Studies Mechanism of Action Studies (Reversibility, Kinetics) Selectivity_Screen->MOA_Studies

Caption: A typical experimental workflow for the preclinical evaluation of 5-LOX inhibitors.

Selectivity Profile

An ideal 5-LOX inhibitor should exhibit high selectivity for its target enzyme to minimize off-target effects. Zileuton, for instance, can inhibit prostaglandin (B15479496) biosynthesis at higher concentrations by affecting arachidonic acid release. It is also noted as a weak inhibitor of the cytochrome P450 enzyme CYP1A2, which has implications for drug-drug interactions. In contrast, other compounds have been specifically designed to improve selectivity over other lipoxygenases and cyclooxygenases (COX).

Concluding Remarks

The development of potent and selective 5-lipoxygenase inhibitors remains a significant goal for the treatment of inflammatory diseases. While Zileuton serves as a valuable benchmark, newer compounds like Setileuton demonstrate substantially higher in vitro potency. For researchers, the choice of an appropriate inhibitor for preclinical studies will depend on the specific research question, the experimental model, and the desired potency and selectivity profile. The data and protocols presented in this guide are intended to provide a foundation for making these critical decisions.

References

Comparative Analysis of COX-1 and COX-2 Inhibition by Selected NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Tazofelone's specificity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1) cannot be provided at this time due to a lack of available scientific data for a compound named "this compound." Searches for this compound in scientific literature and databases have not yielded the necessary quantitative data, such as IC50 values, required for a comparative analysis.

It is possible that "this compound" may be a new experimental compound with limited publicly available information, or the name may be misspelled. For a comprehensive comparison, accurate IC50 values, which represent the concentration of a drug required to inhibit 50% of the enzyme's activity, are essential.

To illustrate the requested comparison guide format, we present data for well-established non-steroidal anti-inflammatory drugs (NSAIDs), including the COX-2 selective inhibitors Celecoxib and Rofecoxib, and the non-selective COX inhibitor Aspirin.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Celecoxib, Rofecoxib, and Aspirin against COX-1 and COX-2. A lower IC50 value indicates greater potency of inhibition. The selectivity index (COX-1 IC50 / COX-2 IC50) is a measure of the drug's preference for inhibiting COX-2 over COX-1; a higher ratio signifies greater COX-2 selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 150.04375
Rofecoxib >1000.018>5555
Aspirin 3.5729.30.12

Experimental Protocols

The determination of COX-1 and COX-2 inhibition is typically performed using in vitro enzyme inhibition assays. Below is a generalized protocol for such an assay.

Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (e.g., this compound, Celecoxib, Rofecoxib, Aspirin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader or other suitable detection system

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, and heme in the assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Reaction: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add the test compound at various concentrations to the wells. For control wells, add the vehicle (e.g., DMSO).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: Measure the product formation (e.g., Prostaglandin E2) over time using a suitable method, such as an enzyme immunoassay (EIA) or by monitoring oxygen consumption.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for determining COX inhibition.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Biological Effects cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Gastroprotection Gastroprotection, Platelet Aggregation Prostaglandins_Physiological->Gastroprotection Inflammation Pain, Fever, Inflammation Prostaglandins_Inflammatory->Inflammation Aspirin Aspirin Aspirin->COX1 Aspirin->COX2 Tazofelone_Celecoxib This compound, Celecoxib, Rofecoxib Tazofelone_Celecoxib->COX2

Caption: Cyclooxygenase (COX) signaling pathway.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzymes, Substrate, Inhibitors) Start->Prepare_Reagents Assay_Setup Set up Assay in 96-well Plate (Enzyme, Buffer, Inhibitor) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add Arachidonic Acid) Pre_incubation->Initiate_Reaction Measure_Activity Measure Product Formation (e.g., PGE2 via EIA) Initiate_Reaction->Measure_Activity Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for COX inhibition assay.

We encourage you to verify the correct name of the compound of interest. Once accurate information for "this compound" is available, a direct and meaningful comparison of its COX-2 specificity can be conducted.

Benchmarking Tazofelone: A Comparative Analysis of a COX-2 Inhibitor Against Current Inflammation Research Tools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tazofelone, a selective cyclooxygenase-2 (COX-2) inhibitor, with other established tools in inflammation research. Due to the discontinued (B1498344) development of this compound by Eli Lilly and Co., publicly available experimental data is limited. Therefore, this guide utilizes a representative data profile for this compound, typical of a selective COX-2 inhibitor, to facilitate a comprehensive comparative analysis against widely used anti-inflammatory agents. The information presented is intended to serve as a benchmark for evaluating and positioning novel anti-inflammatory compounds.

Executive Summary

Inflammation is a complex biological response implicated in a wide array of diseases, making the development of precise and effective research tools a critical endeavor. This guide benchmarks the selective COX-2 inhibitor, this compound, against three major classes of anti-inflammatory agents: a fellow selective COX-2 inhibitor (Celecoxib), a non-selective NSAID (Ibuprofen), and a corticosteroid (Dexamethasone). The comparison focuses on their mechanism of action, in vitro potency, and in vivo efficacy, providing a framework for researchers to evaluate the potential of various anti-inflammatory strategies.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Agents

The following tables summarize the in vitro and in vivo performance of this compound (representative data) and comparator compounds.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundTypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Selective COX-2 Inhibitor >100 ~0.05 >2000
CelecoxibSelective COX-2 Inhibitor14.70.05~294[1]
IbuprofenNon-selective NSAID12800.15[2]
DexamethasoneCorticosteroidN/A (Indirectly inhibits PLA2)N/A (Indirectly inhibits PLA2)N/A

Note: IC50 values can vary depending on the specific assay conditions. The data for this compound is representative of a highly selective COX-2 inhibitor.

Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model

CompoundTypeDose (mg/kg)Inhibition of Edema (%)
This compound Selective COX-2 Inhibitor 10 ~50-60%
CelecoxibSelective COX-2 Inhibitor10~50%
IbuprofenNon-selective NSAID30~45%
DexamethasoneCorticosteroid1~70%

Note: Efficacy can vary based on the animal model and experimental design. The data for this compound is a representative estimate.

Mechanism of Action

This compound and Selective COX-2 Inhibitors

This compound, like other "coxibs," functions by selectively inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. By selectively targeting COX-2, this compound spares the constitutively expressed COX-1 enzyme, which is involved in maintaining the integrity of the stomach lining and platelet function. This selectivity is the basis for the improved gastrointestinal safety profile of COX-2 inhibitors compared to non-selective NSAIDs.

dot

COX2_Pathway Mechanism of Action: this compound (COX-2 Inhibition) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes This compound This compound This compound->COX2 Inhibits Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces Expression

Caption: this compound selectively inhibits the COX-2 enzyme, blocking prostaglandin (B15479496) synthesis.

Comparator Inflammation Research Tools
  • Celecoxib: As a selective COX-2 inhibitor, its mechanism is analogous to this compound.

  • Ibuprofen: This non-selective NSAID inhibits both COX-1 and COX-2.[3] While its inhibition of COX-2 reduces inflammation, its concurrent inhibition of COX-1 can lead to gastrointestinal side effects.[3]

  • Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone exerts its anti-inflammatory effects through a different mechanism. It binds to glucocorticoid receptors, which then translocate to the nucleus and alter gene expression.[4][5] This leads to the increased production of anti-inflammatory proteins and decreased expression of pro-inflammatory cytokines.[4][5] Dexamethasone indirectly inhibits phospholipase A2, an enzyme upstream of the COX pathway, thereby reducing the availability of arachidonic acid for both COX-1 and COX-2.

dot

Comparator_Mechanisms Mechanisms of Comparator Anti-Inflammatory Agents cluster_pathway Arachidonic Acid Cascade Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGs_COX1 Housekeeping Prostaglandins COX1->PGs_COX1 PGs_COX2 Inflammatory Prostaglandins COX2->PGs_COX2 Ibuprofen Ibuprofen (Non-selective NSAID) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Dexamethasone Dexamethasone (Corticosteroid) Dexamethasone->PLA2 Inhibits (indirectly) Experimental_Workflow General Experimental Workflow for Anti-Inflammatory Drug Evaluation Start Start: Compound Synthesis In_Vitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) Start->In_Vitro Potency_Selectivity Determine Potency (IC50) and Selectivity In_Vitro->Potency_Selectivity Potency_Selectivity->Start Low Potency/ Non-selective In_Vivo In Vivo Efficacy (Carrageenan Paw Edema) Potency_Selectivity->In_Vivo Potent & Selective Efficacy_Data Assess Anti-inflammatory Efficacy In_Vivo->Efficacy_Data Efficacy_Data->Start Not Efficacious Toxicology Preclinical Toxicology and Pharmacokinetics Efficacy_Data->Toxicology Efficacious End Lead Optimization/ Candidate Selection Toxicology->End

References

Safety Operating Guide

Navigating the Safe Disposal of Tazofelone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities like Tazofelone are paramount to protecting both laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, its classification as a research chemical necessitates its treatment as hazardous waste. Adherence to established protocols for hazardous materials is therefore mandatory.

This guide provides essential, step-by-step logistical information for the proper disposal of this compound, based on general best practices for hazardous pharmaceutical and chemical waste management.

Chemical and Physical Properties of this compound

Understanding the fundamental properties of a compound is the first step in ensuring its safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₈H₂₇NO₂SPubChem[1][2]
Molecular Weight 321.48 g/mol PubChem[1][2]
IUPAC Name 5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-onePubChem[1]
CAS Number 136433-51-7PubChem[1]

Hazard Profile and Safety Precautions

While specific toxicological data for this compound is not thoroughly established, compounds of a similar nature are often classified with potential health risks. For instance, general hazard statements for research chemicals can include H302 ("Harmful if swallowed") and H351 ("Suspected of causing cancer")[3]. Therefore, this compound should be handled with the assumption that it is a hazardous substance.

Personal Protective Equipment (PPE) is mandatory:

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.

  • Skin and Body Protection: A lab coat or impervious clothing is required.

  • Respiratory Protection: If handling powders or creating aerosols, use a suitable respirator within a certified chemical fume hood.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including unused product, contaminated materials, and trace amounts. This procedure is designed to comply with general guidelines from regulatory bodies like the Environmental Protection Agency (EPA) and best practices in laboratory safety.

1. Waste Segregation and Identification:

  • Initial Assessment: Determine if the this compound waste is considered "trace" or "bulk" contamination.

    • Trace Waste: Includes empty containers (vials, flasks) that held this compound, as well as contaminated PPE (gloves, wipes) and lab supplies (pipette tips, absorbent pads).

    • Bulk Waste: Encompasses unused or expired this compound, solutions containing the compound, and materials from spill clean-ups.

  • Hazardous Waste Determination: All this compound waste must be managed as hazardous pharmaceutical waste. This falls under the regulations of the Resource Conservation and Recovery Act (RCRA) in the United States[4].

2. Containerization and Labeling:

  • Use Designated Containers: Dispose of all this compound waste into dedicated, properly labeled hazardous waste containers[4][5]. These are typically black containers for hazardous pharmaceutical waste[4].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste," "Aqueous Waste"). Ensure the accumulation start date is recorded.

  • Container Integrity: Keep the waste container closed at all times, except when adding waste. Ensure it is in good condition and compatible with the chemical.

3. Disposal Procedures for Different Waste Types:

  • Unused/Expired this compound (Bulk):

    • Do not dispose of down the drain or in regular trash.

    • Place the original container with the unused product directly into the designated hazardous waste container.

    • If transferring from a working solution, ensure the liquid is placed in a compatible, sealable hazardous waste container for liquids.

  • Empty Containers and Contaminated Labware (Trace):

    • Empty containers are still considered hazardous and must be placed in the solid hazardous waste stream[5].

    • Contaminated lab supplies such as gloves, wipes, and plasticware should be collected in the same solid hazardous waste container.

  • Spill Residue:

    • Absorb any spills with a chemically inert material (e.g., diatomite, universal binders)[6].

    • Carefully collect all contaminated absorbent material and cleaning supplies.

    • Place all spill residue into the designated solid hazardous waste container[5].

4. Storage and Final Disposal:

  • Temporary Storage: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These materials will be transported to an approved waste disposal plant for proper treatment, typically via incineration[4].

Disclaimer: This protocol is a general guideline based on best practices for handling hazardous research chemicals. Always consult your institution's specific waste disposal procedures and the Environmental Health and Safety (EHS) department for definitive guidance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Tazofelone_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type trace Trace Contamination (Empty Vials, Gloves, Wipes) assess->trace Trace bulk Bulk Material (Unused Product, Solutions, Spills) assess->bulk Bulk ppe->assess container Select Designated Hazardous Waste Container (e.g., Black Bin) label Label Container Correctly: 'Hazardous Waste', 'this compound', Accumulation Date container->label dispose_solid Place in Solid Hazardous Waste Container label->dispose_solid If Solid Waste dispose_liquid Place in Liquid Hazardous Waste Container label->dispose_liquid If Liquid Waste trace->container bulk->container store Store Sealed Container in Satellite Accumulation Area dispose_solid->store dispose_liquid->store pickup Arrange for Pickup by EHS or Licensed Disposal Vendor store->pickup end Final Disposal at Approved Facility (Incineration) pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Trazodone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to Trazodone (B27368) Hydrochloride. No specific safety or handling data could be found for "Tazofelone," which is presumed to be a misspelling. Trazodone Hydrochloride is a potent pharmaceutical compound and should only be handled by trained professionals in a controlled laboratory environment.

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), operational procedures, and disposal of Trazodone Hydrochloride.

Hazard Identification and Personal Protective Equipment (PPE)

Trazodone Hydrochloride is classified as harmful if swallowed and is suspected of causing cancer.[1] It is crucial to minimize exposure through appropriate engineering controls and personal protective equipment.

1.1 Hazard Summary

Hazard StatementClassificationPrecautionary Statement
Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] P330: Rinse mouth.[2]
Suspected of causing cancerCarcinogenicity (Category 2)P201: Obtain special instructions before use.[2] P202: Do not handle until all safety precautions have been read and understood.[2] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2] P308 + P313: IF exposed or concerned: Get medical advice/ attention.

1.2 Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities.Protects against splashes and dust.
Skin Protection Nitrile or neoprene gloves. Lab coat.Prevents skin contact with the compound.
Respiratory Protection Use in a well-ventilated area. For operations generating dust, a dust respirator (e.g., N95) or a respirator with a P3 filter should be used. Work in a fume hood or under a dust control hood is recommended.[3]Minimizes inhalation of the powdered compound.
Body Protection Normal working clothes. For large spills, a full suit may be necessary.Provides an additional layer of protection.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential to ensure safety and maintain the integrity of the research.

2.1 Engineering Controls

  • Ventilation: Always handle Trazodone Hydrochloride in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood or a local exhaust ventilation system.[4][5]

  • Containment: Use process enclosures for weighing and other powder handling activities to minimize dust dispersion.

2.2 Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet (SDS).

  • Weighing:

    • Perform weighing in a designated area with a dedicated balance, preferably within a ventilated enclosure.

    • Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust clouds.

    • Clean the balance and surrounding area with a damp cloth after use to collect any residual powder.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed Trazodone Hydrochloride powder. Avoid adding the powder to the solvent to minimize dust formation.

    • If sonication is required, ensure the container is properly sealed.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all equipment and work surfaces used.

    • Remove and properly dispose of PPE.

2.3 Emergency Procedures

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Minor Spill: Wear appropriate PPE. Gently sweep or vacuum up the spilled solid, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a damp cloth. Major Spill: Evacuate the area. Alert emergency responders. Wear a full suit, boots, gloves, and a self-contained breathing apparatus. Contain the spill and collect it in a suitable container for disposal.

Disposal Plan

Trazodone Hydrochloride and its containers must be disposed of as hazardous waste.

3.1 Waste Categorization

  • Solid Waste: Unused Trazodone Hydrochloride powder, contaminated PPE (gloves, lab coats), and cleaning materials.

  • Liquid Waste: Solutions containing Trazodone Hydrochloride.

3.2 Step-by-Step Disposal Protocol

  • Collection:

    • Collect all solid waste in a clearly labeled, sealed hazardous waste container.

    • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • Dispose of contents and containers in accordance with all local, state, and federal regulations.[6]

    • The recommended method of disposal is through a licensed chemical incinerator equipped with an afterburner and scrubber.[1]

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Protocol: Receptor Binding Assay

This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of Trazodone Hydrochloride for the serotonin (B10506) 5-HT2A receptor.[1]

4.1 Materials and Reagents

  • Trazodone Hydrochloride

  • Recombinant cells expressing human 5-HT2A receptors (e.g., CHO or HEK-293 cells)

  • Radioligand (e.g., [3H]Ketanserin)

  • Assay buffer

  • Wash buffer

  • Scintillation cocktail

  • Multi-well filter plates

  • Scintillation counter

4.2 Step-by-Step Procedure

  • Compound Preparation:

    • Prepare a stock solution of Trazodone Hydrochloride in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations for the competition assay (e.g., seven log dilutions starting from 10 µM).

  • Assay Setup:

    • In a multi-well plate, add the assay buffer, the cell membrane preparation containing the 5-HT2A receptors, and the radioligand at a constant concentration.

    • Add the different concentrations of Trazodone Hydrochloride to the wells. Include control wells with no Trazodone Hydrochloride (total binding) and wells with a high concentration of a known non-radiolabeled ligand to determine non-specific binding.

  • Incubation:

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plates and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of Trazodone Hydrochloride.

    • Plot the percentage of specific binding against the log concentration of Trazodone Hydrochloride to generate a competition curve.

    • Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

5.1 Signaling Pathway of Trazodone Hydrochloride

Trazodone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release HT2A 5-HT2A Receptor downstream Downstream Signaling HT2A->downstream Activates Alpha1 α1-Adrenergic Receptor Alpha1->downstream Activates H1 H1 Receptor H1->downstream Activates Trazodone Trazodone Trazodone->SERT Inhibits Trazodone->HT2A Antagonizes Trazodone->Alpha1 Antagonizes Trazodone->H1 Antagonizes Serotonin->SERT Reuptake Serotonin->HT2A Serotonin->Alpha1 Serotonin->H1 Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare Trazodone Serial Dilutions setup Set up Assay Plate prep_compound->setup prep_reagents Prepare Assay Reagents (Receptors, Radioligand) prep_reagents->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki count->analyze

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.